(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-9-7-10(2)15(14-9)12-5-3-11(8-13)4-6-12/h3-7H,8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARNNKGLJSIUFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586300 | |
| Record name | 1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930111-11-8 | |
| Record name | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=930111-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic protocols for preparing (4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine, a valuable building block in medicinal chemistry and drug development. This document details two primary synthetic pathways, including step-by-step experimental procedures, quantitative data summaries, and workflow visualizations to ensure reproducibility and scalability.
Overview of Synthetic Strategies
The synthesis of the target compound, this compound, can be efficiently achieved through two principal routes, each leveraging common starting materials and well-established chemical transformations.
-
Route 1: Reduction of Nitrile Precursor. This is the most direct and highly recommended pathway, starting from the commercially available or readily synthesized 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile. The nitrile functionality is reduced to the primary amine using either chemical hydrides or catalytic hydrogenation.
-
Route 2: Reductive Amination of Aldehyde Precursor. This alternative route involves the synthesis of the key intermediate, 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde, followed by its conversion to the target amine via reductive amination with an ammonia source.
The following diagram illustrates these two strategic approaches.
Route 1: Synthesis via Nitrile Reduction (Recommended Pathway)
This route is favored due to its efficiency and the commercial availability of the key nitrile intermediate. Two robust methods for the reduction step are presented.
Experimental Protocol 1.1: Reduction of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile
Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction
This method offers high yields and is a standard procedure for nitrile reduction on a lab scale.[1][2]
-
Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a suspension of Lithium Aluminum Hydride (LiAlH₄) (1.5 eq.) in anhydrous tetrahydrofuran (THF) (10 volumes relative to the nitrile).
-
Addition: Cool the suspension to 0 °C using an ice bath. Dissolve 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up/Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (1 volume relative to LiAlH₄), followed by 15% aqueous sodium hydroxide (1.5 volumes), and finally water again (3 volumes).[1]
-
Isolation: A granular precipitate will form. Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with ethyl acetate or dichloromethane (DCM).
-
Purification: Combine the organic filtrates, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. If necessary, the product can be further purified by column chromatography on silica gel.
Method B: Catalytic Hydrogenation
This method is safer and more scalable than using LiAlH₄, making it suitable for larger preparations. It avoids reactive metal hydrides.[3][4][5][6]
-
Setup: In a high-pressure hydrogenation vessel (e.g., a Parr shaker), combine 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile (1.0 eq.), a suitable solvent such as methanol or ethanol, and a catalytic amount of Raney Nickel or Palladium on Carbon (Pd/C) (typically 5-10 mol%).
-
Reaction: Seal the vessel and purge it with nitrogen, then with hydrogen gas. Pressurize the vessel with hydrogen (typically 10-50 bar) and heat to the desired temperature (e.g., 80-120 °C).[4][6]
-
Monitoring: Agitate the reaction mixture for the required time (typically 4-24 hours) until hydrogen uptake ceases or TLC/GC-MS analysis indicates complete conversion of the starting material.
-
Isolation: After cooling to room temperature, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography if needed.
Data Presentation: Route 1
| Parameter | Method A: LiAlH₄ Reduction | Method B: Catalytic Hydrogenation |
| Key Reagents | LiAlH₄, THF | H₂, Raney Ni or Pd/C, Methanol/Ethanol |
| Stoichiometry | Nitrile (1.0 eq.), LiAlH₄ (1.5 eq.) | Nitrile (1.0 eq.), Catalyst (5-10 mol%) |
| Temperature | 0 °C to Room Temperature | 80 - 120 °C[6] |
| Pressure | Atmospheric | 10 - 50 bar H₂[6] |
| Reaction Time | 4 - 6 hours | 4 - 24 hours |
| Typical Yield | > 90% | > 90% |
| Key Advantages | Fast, High Yield | Scalable, Safer, "Greener" |
| Key Disadvantages | Hazardous Reagent, Careful Quench | High Pressure, Specialized Equipment |
Route 2: Synthesis via Reductive Amination
This route provides an alternative pathway, particularly if the corresponding aldehyde is more readily available than the nitrile.
Experimental Protocol 2.1: Reductive Amination of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde
This procedure converts the aldehyde to the primary amine in a one-pot reaction.[7][8][9]
-
Setup: Dissolve 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde (1.0 eq.) in a suitable solvent, such as methanol.
-
Imine Formation: Add an excess of an ammonia source, such as a solution of ammonia in methanol (e.g., 7N) or ammonium acetate (2-3 eq.). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Cool the mixture to 0 °C. Add a reducing agent such as Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise to control any effervescence.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC for the disappearance of the aldehyde/imine intermediate.
-
Work-up: Quench the reaction by the careful addition of water. Remove the bulk of the organic solvent under reduced pressure.
-
Isolation: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude amine. Further purification can be performed by column chromatography or acid-base extraction.
Data Presentation: Route 2
| Parameter | Reductive Amination Protocol |
| Key Reagents | Aldehyde, Ammonia source (e.g., NH₃ in MeOH), NaBH₄ or NaBH₃CN |
| Stoichiometry | Aldehyde (1.0 eq.), NH₃ (excess), NaBH₄ (1.5 eq.) |
| Temperature | 0 °C to Room Temperature |
| Pressure | Atmospheric |
| Reaction Time | 12 - 24 hours |
| Typical Yield | 70 - 90% |
| Key Advantages | One-pot procedure, avoids harsh nitriles |
| Key Disadvantages | May require synthesis of the aldehyde precursor |
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram details the laboratory workflow for the recommended synthesis protocol: LiAlH₄ reduction of the nitrile precursor.
Safety Precautions
-
Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive and pyrophoric. It reacts violently with water and protic solvents, releasing flammable hydrogen gas. All manipulations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and glassware. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory. The quenching procedure must be performed slowly and with extreme caution, especially on a larger scale.
-
Catalytic Hydrogenation: This procedure involves the use of flammable hydrogen gas under high pressure. A specialized high-pressure reactor (autoclave) and proper shielding (blast shield) must be used. Ensure the system is free of leaks and that the catalyst is not exposed to air in the presence of flammable solvents, as some catalysts (like Palladium on Carbon) can be pyrophoric.
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is toxic and can release hydrogen cyanide gas upon contact with strong acids. Reactions should be performed in a well-ventilated fume hood. Acidic work-ups should be avoided or performed with extreme care.
This guide provides a detailed framework for the synthesis of this compound. For optimal results and safety, researchers should adapt these protocols based on their specific laboratory conditions and scale, always adhering to rigorous safety standards.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. pp.bme.hu [pp.bme.hu]
- 6. chemrxiv.org [chemrxiv.org]
- 7. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]
- 8. researchgate.net [researchgate.net]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Synthesis of substituted pyrazolyl-methanamine analogues
An In-depth Technical Guide to the Synthesis of Substituted Pyrazolyl-Methanamine Analogues
Introduction
Pyrazoles are a privileged class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[1] Their derivatives are of significant interest in medicinal and pharmaceutical chemistry due to a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2][3][4][5] Specifically, pyrazolyl-methanamine analogues, which feature a methylene bridge connecting the pyrazole core to an amino group, are crucial scaffolds in drug discovery. The incorporation of the methanamine moiety allows for further functionalization and can enhance pharmacological profiles by increasing lipophilicity and metabolic stability.[1]
This technical guide provides a comprehensive overview of the core synthetic strategies for preparing substituted pyrazolyl-methanamine analogues. It includes detailed experimental protocols for key transformations, summarized quantitative data, and visual diagrams of synthetic pathways and workflows, intended for researchers, scientists, and professionals in drug development.
Core Synthetic Methodologies
The synthesis of pyrazolyl-methanamine analogues can be broadly divided into two main stages: the construction of the substituted pyrazole core and the subsequent introduction of the aminomethyl functionality.
Synthesis of the Substituted Pyrazole Core
The construction of the pyrazole ring is a well-established area of heterocyclic chemistry, with several robust methods available.
-
Knorr Pyrazole Synthesis: This remains a cornerstone transformation, involving the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[1][6] The reaction is versatile, allowing for a wide range of substituents on both the hydrazine and the dicarbonyl component, leading to diversely substituted pyrazoles.[7]
-
Multicomponent Reactions (MCRs): Modern synthetic chemistry increasingly relies on MCRs for their efficiency, atom economy, and operational simplicity.[8] Several MCRs have been developed for the one-pot synthesis of highly functionalized pyrazoles. A common approach involves the reaction of an aldehyde, a hydrazine, and an active methylene compound like malononitrile.[9][10] These methods are often catalyzed by acids, bases, or organocatalysts and can be performed under environmentally benign conditions.[10]
-
Cycloaddition Reactions: 1,3-dipolar cycloaddition of diazo compounds with alkynes is another effective method for regioselectively synthesizing 3,5-disubstituted pyrazoles.[6]
Introduction of the Methanamine Moiety
Once the substituted pyrazole core is obtained, the aminomethyl group is typically introduced through a two-step sequence involving formylation followed by reductive amination.
-
Vilsmeier-Haack Reaction: This reaction is a reliable method for introducing a formyl group (-CHO) onto the pyrazole ring, typically at the C4 position. It utilizes a Vilsmeier reagent, commonly prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[7] This transformation yields a pyrazole-4-carbaldehyde intermediate, which is the direct precursor to the target methanamine.
-
Reductive Amination: The pyrazole-4-carbaldehyde intermediate is then converted to the final pyrazolyl-methanamine product via reductive amination. This involves the condensation of the aldehyde with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ. This one-pot procedure is efficient and avoids the need to isolate the often-unstable imine intermediate.[11]
Experimental Protocols
The following protocols provide detailed methodologies for the key synthetic steps.
Protocol 1: Synthesis of 1-Phenyl-3,5-dimethyl-1H-pyrazole (Knorr Synthesis)
This protocol describes a classic Knorr condensation reaction.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenylhydrazine (1.0 eq) in ethanol.
-
Reagent Addition: To the stirring solution, add acetylacetone (a 1,3-dicarbonyl compound) (1.05 eq) dropwise at room temperature.[1] An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours.[12] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Purification: To the resulting residue, add water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1] Concentrate the solvent to yield the crude product, which can be further purified by column chromatography on silica gel.
Protocol 2: Vilsmeier-Haack Formylation of 1-Phenyl-3,5-dimethyl-1H-pyrazole
This protocol details the synthesis of the key carbaldehyde intermediate.
-
Reagent Preparation: In a three-necked flask cooled in an ice bath, place dimethylformamide (DMF) (3.0 eq). Add phosphorus oxychloride (POCl₃) (2.0 eq) dropwise while maintaining the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Add a solution of 1-phenyl-3,5-dimethyl-1H-pyrazole (1.0 eq) in DMF to the Vilsmeier reagent.
-
Reaction: Heat the reaction mixture to 70-80 °C for 6 hours.
-
Workup: Cool the mixture and carefully pour it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Purification: The precipitated solid, 1-phenyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, is collected by filtration, washed with cold water, and dried.
Protocol 3: Reductive Amination to form N-Benzyl-1-(1-phenyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine
This protocol describes the final step to obtain the target compound.
-
Reaction Setup: In a round-bottom flask, dissolve 1-phenyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and benzylamine (1.1 eq) in methanol.
-
Imine Formation: Stir the solution at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
-
Reduction: Cool the mixture in an ice bath and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Purification: Extract the aqueous residue with dichloromethane (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude product. Further purification can be achieved by column chromatography.
Data Presentation
Quantitative data from representative synthetic procedures are summarized below for easy comparison.
Table 1: Synthesis of Representative Substituted Pyrazoles
| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Phenylhydrazine | Acetylacetone | 1-Phenyl-3,5-dimethyl-1H-pyrazole | ~90% | |
| Methylhydrazine | Ethyl acetoacetate | 1,3-Dimethyl-1H-pyrazol-5(4H)-one | High | [13] |
| Hydrazine Hydrate | 1-Phenylbutane-1,3-dione | 3-Methyl-5-phenyl-1H-pyrazole | 46% | [12] |
| p-Methoxyphenylamine* | 2,4-Pentanedione | 1-(4-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole | 55% | [14] |
*Note: This reaction proceeds via in-situ formation of the corresponding hydrazine.
Table 2: Representative Spectroscopic Data for a Substituted Pyrazolyl-methanamine Analogue
| Compound Structure | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Reference |
|---|
| 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | 7.28-7.24 (d, 2H, Ar-H), 6.90-6.86 (d, 2H, Ar-H), 5.48 (s, 1H, Pyrazole-H4), 4.25 (d, 2H, N-CH₂), 3.81 (s, 3H, OCH₃), 3.65 (s, 3H, N-CH₃), 1.29 (s, 9H, C(CH₃)₃) | 159.0 (Ar-C), 157.8 (Pyrazole-C), 148.5 (Pyrazole-C), 131.2 (Ar-C), 128.8 (Ar-CH), 114.1 (Ar-CH), 85.2 (Pyrazole-CH), 55.4 (OCH₃), 50.1 (N-CH₂), 34.2 (N-CH₃), 32.1 (C(CH₃)₃), 30.6 (C(CH₃)₃) |[11] |
Visualization of Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of the synthetic processes.
Caption: General synthetic pathway to pyrazolyl-methanamine analogues.
Caption: Workflow for a typical reductive amination experiment.
Caption: Relationship between synthetic strategies for the pyrazole core.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jchr.org [jchr.org]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the multicomponent synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to (4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine is a heterocyclic compound featuring a dimethyl-pyrazole moiety linked to a benzylamine group. This structure is of significant interest in medicinal chemistry due to the established broad-spectrum biological activities of pyrazole derivatives, which include anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of this compound, based on available scientific literature. Detailed experimental protocols for its synthesis and characterization are presented, along with a structured summary of its chemical and physical properties. While specific biological data for this exact molecule is limited in publicly accessible literature, this guide also explores the known biological activities of structurally related pyrazole-based compounds to infer its potential therapeutic applications and guide future research.
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized in the table below. It is important to note that while the hydrochloride salt is commercially available, detailed experimental data for the free base is not extensively reported. The data presented here is a combination of information available for the hydrochloride salt and predicted values for the free base.
| Property | Value | Source/Method |
| Molecular Formula | C₁₃H₁₇N₃ | Calculated |
| Molecular Weight | 215.29 g/mol | Calculated |
| Appearance | Solid (predicted) | Inferred from related compounds |
| CAS Number | 1431962-74-1 (for hydrochloride salt) | Commercial Suppliers |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO (predicted). The hydrochloride salt is expected to have higher water solubility. | Inferred from related compounds |
Synthesis
The synthesis of this compound can be achieved through a two-step process involving the formation of the pyrazole ring followed by the reduction of a nitrile functional group.
Synthesis Workflow
Experimental Protocols
Step 1: Synthesis of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile
This procedure is adapted from general methods for pyrazole synthesis.
-
Materials:
-
4-Hydrazinobenzonitrile hydrochloride
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Sodium bicarbonate
-
-
Procedure:
-
To a round-bottom flask, add 4-hydrazinobenzonitrile hydrochloride (1 equivalent) and ethanol.
-
Neutralize the hydrochloride salt by the careful addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Add acetylacetone (1.1 equivalents) and a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, reduce the volume of the solvent under reduced pressure.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol.
-
Step 2: Reduction of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile to this compound
This protocol is a general procedure for the reduction of aromatic nitriles using Lithium Aluminum Hydride (LiAlH₄).[1][2][3]
-
Materials:
-
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
15% Aqueous Sodium Hydroxide
-
Anhydrous Sodium Sulfate
-
Ethyl acetate
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend LiAlH₄ (1.5 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and quench the excess LiAlH₄ by the slow, sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water (3x mL), where x is the number of grams of LiAlH₄ used.
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the precipitate through a pad of Celite and wash it thoroughly with ethyl acetate.
-
Combine the filtrate and the washings, and dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude amine can be purified by column chromatography on silica gel.
-
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts:
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl H | 7.20 - 7.50 | m | 4H |
| Pyrazole H | ~5.90 | s | 1H |
| -CH₂- (benzyl) | ~3.90 | s | 2H |
| -NH₂ | 1.50 - 2.50 | br s | 2H |
| Pyrazole -CH₃ | ~2.20 | s | 3H |
| Pyrazole -CH₃ | ~2.30 | s | 3H |
Expected ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts:
| Carbon | Expected Chemical Shift (δ, ppm) |
| Phenyl C (quaternary) | 135 - 145 |
| Phenyl CH | 125 - 130 |
| Pyrazole C (quaternary) | 140 - 150 |
| Pyrazole CH | ~105 |
| -CH₂- (benzyl) | ~45 |
| Pyrazole -CH₃ | 10 - 15 |
Mass Spectrometry (MS)
-
Expected Molecular Ion Peak (M⁺): m/z = 215.14
-
Expected Fragmentation Pattern: Fragmentation is likely to occur at the benzylic position, leading to the formation of a tropylium-like ion or fragments corresponding to the pyrazole and benzylamine moieties.
Biological Activity and Potential Applications
While specific biological data for this compound is not extensively documented, the pyrazole scaffold is a well-established pharmacophore in numerous clinically used drugs and drug candidates.[3][4][5] Pyrazole derivatives have demonstrated a wide array of pharmacological activities, including:
-
Anti-inflammatory and Analgesic Activity
-
Antimicrobial and Antifungal Activity
-
Anticancer Activity
-
Anticonvulsant Activity
The presence of the benzylamine moiety may also contribute to its biological profile, as this functional group is found in many biologically active molecules.
Potential Signaling Pathway Interactions
Given the known activities of pyrazole derivatives, this compound could potentially interact with various signaling pathways. The following diagram illustrates a hypothetical workflow for investigating its biological activity, starting from in vitro screening to target identification and pathway analysis.
Conclusion
This compound is a compound of interest for drug discovery due to its pyrazole core, a privileged scaffold in medicinal chemistry. This guide has outlined a feasible synthetic route and provided predicted characterization data. While specific biological data for this molecule is sparse, the known activities of related pyrazole derivatives suggest a high potential for various therapeutic applications. Further research is warranted to experimentally validate the synthesis, fully characterize the compound, and explore its biological activity profile in detail. This will enable a more complete understanding of its potential as a lead compound for the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Pyrazole Benzimidazolone Derivatives as Potent Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
An In-depth Technical Guide on the NMR and Mass Spectrometry Data of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data of pyrazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes key experimental workflows and biological signaling pathways involving these compounds.
Introduction to Pyrazole Derivatives
Pyrazole and its derivatives are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a cornerstone in the development of a wide range of pharmaceuticals due to their diverse biological activities.[1] The pyrazole nucleus is a privileged scaffold in drug discovery, appearing in numerous approved drugs.[1][2] Understanding the structural and analytical characteristics of these compounds through techniques like NMR and mass spectrometry is fundamental to their development and quality control.
NMR Spectroscopy of Pyrazole Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation of pyrazole derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, substitution patterns, and stereochemistry.
Experimental Protocols for NMR Analysis
A generalized yet detailed protocol for the NMR analysis of pyrazole derivatives is provided below.
Sample Preparation:
-
Weigh 5-10 mg of the solid pyrazole derivative.
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence the chemical shifts, particularly of exchangeable protons like N-H.
-
Transfer the solution to a standard 5 mm NMR tube.
-
If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), although modern spectrometers can reference the residual solvent peak.
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: Typically 16 to 64 scans are sufficient for good signal-to-noise ratio, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width: A spectral width of -2 to 12 ppm is generally adequate.
-
¹³C NMR Spectroscopy:
-
Instrument: A spectrometer with a carbon-observe probe.
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) is typically required.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: A spectral width of 0 to 200 ppm is standard for most organic compounds.
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the coupling patterns (multiplicities) to deduce the connectivity of atoms.
Tabulated ¹H and ¹³C NMR Data for Representative Pyrazole Derivatives
The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for substituted pyrazole derivatives. Actual values can vary depending on the specific substituents and the solvent used.
Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for Pyrazole Derivatives
| Proton | Chemical Shift (ppm) | Multiplicity |
| H-3 | 7.5 - 8.5 | Singlet or Doublet |
| H-4 | 6.0 - 7.0 | Singlet, Doublet, or Triplet |
| H-5 | 7.5 - 8.5 | Singlet or Doublet |
| N-H | 10.0 - 14.0 | Broad Singlet |
| Substituent Protons | Variable | Dependent on substituent |
Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for Pyrazole Derivatives
| Carbon | Chemical Shift (ppm) |
| C-3 | 130 - 155 |
| C-4 | 100 - 120 |
| C-5 | 125 - 150 |
| Substituent Carbons | Variable |
Note: The chemical shifts are highly dependent on the nature and position of substituents on the pyrazole ring.
Mass Spectrometry of Pyrazole Derivatives
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.
Experimental Protocols for Mass Spectrometry Analysis
A general protocol for the mass spectrometric analysis of pyrazole derivatives is as follows.
Sample Preparation:
-
Prepare a dilute solution of the pyrazole derivative (typically 1-10 µg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.
-
The solvent should be compatible with the chosen ionization technique.
Instrumentation and Ionization:
-
Mass Spectrometer: High-resolution mass spectrometers such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) are recommended for accurate mass measurements.
-
Ionization Technique:
-
Electrospray Ionization (ESI): A soft ionization technique suitable for polar and thermally labile molecules. It is commonly used in conjunction with liquid chromatography (LC-MS).
-
Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation, providing a characteristic "fingerprint" for a molecule. It is often used with gas chromatography (GC-MS).
-
Data Acquisition:
-
Mass Range: Set the mass range to be scanned, ensuring it encompasses the expected molecular weight of the pyrazole derivative and its potential fragments.
-
Polarity: Depending on the nature of the compound and the ionization method, data can be acquired in either positive or negative ion mode. For many pyrazole derivatives, positive ion mode is suitable.
Data Analysis:
-
Identify the molecular ion peak ([M]⁺˙ in EI or [M+H]⁺, [M+Na]⁺, etc., in ESI) to determine the molecular weight.
-
For high-resolution data, calculate the elemental composition from the accurate mass.
-
Analyze the fragmentation pattern to deduce structural features. Common fragmentation pathways for pyrazoles include the loss of HCN and N₂.[2][3]
Common Fragmentation Patterns of Pyrazole Derivatives
The mass spectral fragmentation of pyrazoles is influenced by the nature and position of substituents. However, some general fragmentation pathways are commonly observed:
-
Loss of HCN: A characteristic fragmentation for many nitrogen-containing heterocycles.
-
Loss of N₂: This can occur from the pyrazole ring, often preceded by the loss of a hydrogen atom.[2]
-
Cleavage of Substituents: The fragmentation of substituent groups can provide valuable structural information.
Table 3: Common Mass Spectral Fragments of Simple Pyrazole Derivatives
| Fragment Ion | Description |
| [M-H]⁺ | Loss of a hydrogen radical |
| [M-HCN]⁺˙ | Loss of hydrogen cyanide from the molecular ion |
| [M-N₂]⁺˙ | Loss of molecular nitrogen |
| [M-Substituent]⁺ | Cleavage of a substituent group |
Visualizations of Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for the analysis of pyrazole derivatives and some of the key signaling pathways in which they are involved.
Conclusion
NMR and mass spectrometry are indispensable tools in the research and development of pyrazole derivatives. This guide has provided a foundational understanding of the principles, experimental protocols, and data interpretation associated with these techniques for this important class of compounds. The provided data tables and workflow diagrams serve as a practical reference for scientists and researchers in the field. As the interest in pyrazole derivatives continues to grow, a thorough understanding of their analytical characterization will remain crucial for the advancement of medicinal chemistry and drug discovery.
References
An In-depth Technical Guide to the Spectroscopic Analysis of (4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the spectroscopic analysis of the compound (4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine. Due to the absence of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on the analysis of structurally related compounds. It includes detailed, generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development by providing a foundational understanding of the expected spectroscopic characteristics of this and similar molecular scaffolds.
Introduction
This compound is a molecule of interest in medicinal chemistry and materials science due to the prevalence of the pyrazole and benzylamine moieties in various biologically active compounds and functional materials. The pyrazole ring is a common feature in numerous pharmaceuticals, exhibiting a wide range of biological activities. The structural characterization of this molecule is paramount for its identification, purity assessment, and for understanding its chemical behavior. Spectroscopic techniques are the cornerstone of this characterization. This guide outlines the predicted spectroscopic signature of the title compound and provides standardized protocols for its empirical analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectroscopic behavior of analogous pyrazole derivatives, aromatic amines, and benzylamines.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Pyrazole-CH₃ (3- and 5-positions) | 2.1 - 2.4 | Singlet | - |
| Pyrazole-H (4-position) | 5.9 - 6.2 | Singlet | - |
| Phenyl-H (ortho to pyrazole) | 7.3 - 7.6 | Doublet | 8.0 - 9.0 |
| Phenyl-H (ortho to CH₂NH₂) | 7.2 - 7.5 | Doublet | 8.0 - 9.0 |
| -CH₂- (benzylic) | 3.8 - 4.1 | Singlet | - |
| -NH₂ | 1.5 - 2.5 | Broad Singlet | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Pyrazole-CH₃ | 12 - 15 |
| Pyrazole-C4 | 105 - 108 |
| Pyrazole-C3 and C5 | 140 - 150 |
| Phenyl-C (ipso, attached to pyrazole) | 138 - 142 |
| Phenyl-C (ipso, attached to CH₂NH₂) | 140 - 145 |
| Phenyl-CH | 120 - 130 |
| Benzylic-CH₂ | 45 - 50 |
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amine) | 3300 - 3500 | Medium, Doublet |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=N Stretch (pyrazole ring) | 1580 - 1620 | Medium to Strong |
| C=C Stretch (aromatic ring) | 1450 - 1600 | Medium |
| C-N Stretch | 1250 - 1350 | Medium to Strong |
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 202.13 | Molecular Ion Peak (Protonated) |
| [M]⁺ | 201.12 | Molecular Ion Peak |
| Various Fragments | < 201 | Fragmentation pattern would likely involve cleavage of the benzylic C-N bond and fragmentation of the pyrazole and phenyl rings. |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR).
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
-
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. The height of the solution in the tube should be approximately 4-5 cm.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge.
-
Place the sample into the NMR spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for all carbon signals. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
3.2 Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the mixture into a pellet press die.
-
Apply high pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet into the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the IR spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).
-
3.3 Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography system.
-
Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to achieve stable ionization.
-
Acquire the mass spectrum in the positive ion mode to observe the protonated molecule [M+H]⁺.
-
The mass range should be set to include the expected molecular weight of the compound.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a synthesized organic compound like this compound.
Caption: Experimental workflow for spectroscopic analysis.
Conclusion
This guide provides a foundational spectroscopic profile for this compound based on predicted data. The included generalized experimental protocols offer a starting point for researchers aiming to perform empirical analysis of this compound. The combination of predicted data and standardized methodologies is intended to facilitate the efficient and accurate structural characterization of this and related novel chemical entities, thereby supporting ongoing research and development efforts in the chemical and pharmaceutical sciences.
In-Depth Technical Guide on the Physicochemical Properties of Novel Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its versatile structure has been successfully incorporated into a multitude of approved drugs, demonstrating a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. The continued exploration of novel pyrazole derivatives is a vibrant area of research, aimed at discovering new therapeutic agents with enhanced efficacy and favorable physicochemical profiles.
This technical guide provides a comprehensive overview of the core physicochemical properties of novel pyrazole compounds. It is designed to equip researchers, scientists, and drug development professionals with essential data, detailed experimental methodologies, and a clear understanding of the structure-property relationships that govern the behavior of these promising molecules. We will delve into key parameters such as lipophilicity (LogP), acidity (pKa), solubility, and melting point, presenting quantitative data in a structured format for easy comparison. Furthermore, this guide outlines detailed experimental protocols for the determination of these properties and visualizes a key signaling pathway relevant to the therapeutic action of certain pyrazole derivatives.
Data Presentation: Physicochemical Properties of Novel Pyrazole Derivatives
The following tables summarize the physicochemical properties of two series of recently synthesized novel pyrazole derivatives, showcasing the impact of structural modifications on their key characteristics. It is important to note that while the melting points are experimentally determined, the Log S, Log P, and Log D values are computationally predicted.
Table 1: Physicochemical Properties of Pyrazole Derivatives 6a-k
| Compound | R1 | R2 | Melting Point (°C) | Log S | Log P | Log D |
| 6a | H | H | 154.3-156.3 | -3.13 | 1.22 | 1.31 |
| 6b | F | H | 168.5-170.5 | -3.32 | 1.41 | 1.50 |
| 6c | Cl | H | 175.7-177.7 | -3.69 | 1.78 | 1.87 |
| 6d | Br | H | 188.2-190.2 | -3.71 | 1.93 | 2.02 |
| 6e | I | H | 212.9-214.9 | -3.97 | 2.29 | 2.38 |
| 6f | OCH3 | H | 195.4-197.4 | -3.45 | 1.23 | 1.32 |
| 6g | H | F | 172.6-174.6 | -3.40 | 1.45 | 1.54 |
| 6h | H | Cl | 183.1-185.1 | -3.77 | 1.82 | 1.91 |
| 6i | H | Br | 194.8-196.8 | -3.89 | 2.06 | 2.15 |
| 6j | H | OCH3 | 201.5-203.5 | -3.53 | 1.27 | 1.36 |
| 6k | H | CH3 | 166.9-168.9 | -3.49 | 1.63 | 1.72 |
Data sourced from a study on neuroprotective effects of novel pyrazole derivatives. Log S, Log P, and Log D are computationally derived.[1]
Table 2: Physicochemical Properties of Pyrazole Derivatives 9a-l
| Compound | R3 | Melting Point (°C) | Log S | Log P | Log D |
| 9a | Phenyl | 256.9-258.9 | -5.79 | 4.31 | 4.12 |
| 9b | 4-Fluorophenyl | 224.5-226.5 | -5.81 | 4.49 | 4.30 |
| 9c | 4-Chlorophenyl | 238.1-240.1 | -6.40 | 5.00 | 4.81 |
| 9d | 4-Bromophenyl | 245.3-247.3 | -6.49 | 5.15 | 4.96 |
| 9e | 4-Iodophenyl | 251.7-253.7 | -6.84 | 5.51 | 5.32 |
| 9f | 4-Methoxyphenyl | 233.6-235.6 | -5.44 | 4.22 | 4.03 |
| 9g | 3-Fluorophenyl | 214.2-216.2 | -4.05 | 2.97 | 2.74 |
| 9h | 3-Chlorophenyl | 247.7-249.7 | -4.12 | 3.11 | 2.91 |
| 9i | 3-Bromophenyl | 218.2-220.2 | -3.55 | 2.56 | 2.16 |
| 9j | 3-Methoxyphenyl | 228.8-230.8 | -4.83 | 3.36 | 3.33 |
| 9k | 2-Fluorophenyl | 248.1-250.1 | -4.29 | 3.08 | 2.81 |
| 9l | 2-Chlorophenyl | 232.3-234.3 | -3.72 | 2.65 | 2.29 |
Data sourced from a study on neuroprotective effects of novel pyrazole derivatives. Log S, Log P, and Log D are computationally derived.[1]
Experimental Protocols
This section provides detailed methodologies for the determination of key physicochemical properties of novel pyrazole compounds.
Determination of Lipophilicity (LogP) by Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the partition coefficient (LogP) of a compound between n-octanol and water.
Materials:
-
Novel pyrazole compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Volumetric flasks
-
Separatory funnels
-
Mechanical shaker
-
UV-Vis spectrophotometer or HPLC system
-
Analytical balance
Procedure:
-
Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water in a large separatory funnel. Shake vigorously for 24 hours and then allow the phases to separate completely. The upper layer is water-saturated n-octanol, and the lower layer is n-octanol-saturated water.
-
Preparation of Stock Solution: Accurately weigh a known amount of the pyrazole compound and dissolve it in a known volume of either water-saturated n-octanol or n-octanol-saturated water to prepare a stock solution of known concentration.
-
Partitioning: In a separatory funnel, add a known volume of the stock solution and an equal volume of the other pre-saturated solvent.
-
Equilibration: Shake the separatory funnel vigorously for a predetermined period (e.g., 1-2 hours) at a constant temperature to ensure equilibrium is reached.
-
Phase Separation: Allow the funnel to stand undisturbed until the two phases have completely separated.
-
Analysis: Carefully separate the two phases. Determine the concentration of the pyrazole compound in each phase using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
Potentiometric titration is a precise method for determining the pKa of ionizable compounds.
Materials:
-
Novel pyrazole compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) for maintaining constant ionic strength
-
Deionized water (degassed)
-
pH meter with a combination electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Sample Preparation: Accurately weigh a known amount of the pyrazole compound and dissolve it in a known volume of degassed deionized water. Add a sufficient amount of KCl to maintain a constant ionic strength.
-
Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode. Position the burette containing the standardized titrant (NaOH for acidic pyrazoles, HCl for basic pyrazoles) above the beaker.
-
Titration: Begin stirring the solution and record the initial pH. Add the titrant in small, precise increments, recording the pH after each addition. Continue the titration well past the equivalence point.
-
Data Analysis: Plot the pH readings against the volume of titrant added to obtain a titration curve. The pKa can be determined from the pH at the half-equivalence point. More accurately, the equivalence point can be determined from the first or second derivative of the titration curve, and the pKa is the pH at half the volume of titrant required to reach the equivalence point.
Determination of Aqueous Solubility
This protocol outlines a general method for determining the equilibrium solubility of a pyrazole compound in an aqueous medium.
Materials:
-
Novel pyrazole compound
-
Buffer solution of desired pH (e.g., phosphate-buffered saline, pH 7.4)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC, UV-Vis spectrophotometry)
Procedure:
-
Sample Preparation: Add an excess amount of the solid pyrazole compound to a vial containing a known volume of the buffer solution.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent if necessary and determine the concentration of the dissolved pyrazole compound using a validated analytical method.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique used to measure the temperature and heat flow associated with thermal transitions in a material, providing a precise melting point.
Materials:
-
Novel pyrazole compound
-
DSC instrument
-
Aluminum or hermetic sample pans and lids
-
Crimper for sealing pans
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the pyrazole compound (typically 1-5 mg) into a DSC pan. Seal the pan using a crimper.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan in the DSC cell. Purge the cell with an inert gas.
-
Thermal Scan: Program the DSC to heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting point.
-
Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: The melting point is determined from the resulting thermogram. It is typically reported as the onset temperature of the melting endotherm or the peak temperature of the endotherm.
Mandatory Visualization
Synthesis and Characterization Workflow
The following diagram illustrates a general workflow for the synthesis and physicochemical characterization of novel pyrazole compounds.
References
Biological Activity of (4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine: A Review of Available Scientific Literature
Initial searches for the biological activity of the specific compound (4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine did not yield direct and conclusive results within the public domain of scientific literature. The available research primarily focuses on structurally related pyrazole derivatives, highlighting a broad spectrum of potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. This guide synthesizes the findings on these related compounds to infer the potential biological significance of the target molecule and to provide a framework for future investigation.
While direct experimental data, such as quantitative measurements of biological activity (e.g., IC50, MIC values), detailed experimental protocols, and specific signaling pathways for "this compound" are not presently available, the extensive research on the pyrazole scaffold allows for educated hypotheses regarding its potential pharmacological profile.
Potential Areas of Biological Activity Based on Structural Analogs
The core structure of the requested compound combines a 3,5-dimethylpyrazole moiety linked to a phenylmethanamine group. Both of these structural motifs are present in various biologically active molecules.
Anticancer Potential
Numerous studies have reported the cytotoxic effects of pyrazole derivatives against various cancer cell lines. For instance, a structurally related compound, (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone , which shares the dimethylpyrazole and phenyl groups, exhibited cytotoxic activity against breast (MCF-7), colon (HCT-116), and liver (HEPG-2) cancer cell lines, with IC50 values ranging from 5.00 to 32.52 μM. This activity was attributed to the inhibition of various protein kinases, including EGFR, FGFR, IR, and VEGFR.
Other pyrazole-containing compounds have also demonstrated significant anticancer properties through various mechanisms, including the induction of apoptosis and modulation of autophagy.
Antimicrobial Activity
The pyrazole nucleus is a common feature in many antimicrobial agents. Research on novel pyrazole phenyl methanamine derivatives has indicated significant activity against bacterial strains such as Bacillus subtilis and Staphylococcus aureus, and fungal strains like Aspergillus niger and Candida albicans. While the specific compound was not evaluated in these studies, the general findings suggest that the combination of a pyrazole ring with a phenylmethanamine structure could confer antimicrobial properties.
Anti-inflammatory and Other Activities
The broader family of pyrazole derivatives has been extensively investigated for a wide array of pharmacological effects, including anti-inflammatory, analgesic, anticonvulsant, and antidepressant activities. The versatility of the pyrazole scaffold in interacting with various biological targets suggests that "this compound" could also possess one or more of these properties.
Future Directions and Research Recommendations
The absence of specific data on "this compound" underscores the need for dedicated research to elucidate its biological activity. A logical first step would be its chemical synthesis, followed by a comprehensive screening program.
A proposed workflow for such an investigation is outlined below:
Caption: Proposed experimental workflow for the investigation of the biological activity of this compound.
Conclusion
Preliminary In Vitro Screening of Pyrazole-Based Compounds: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole and its derivatives represent a cornerstone in heterocyclic chemistry, recognized for their versatile scaffold that underpins a wide array of pharmacological activities.[1][2] These five-membered heterocyclic compounds are integral to numerous approved drugs, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the analgesic difenamizole, highlighting their therapeutic significance.[1] The structural adaptability of the pyrazole nucleus allows for extensive chemical modification, making it a privileged scaffold in the design of novel therapeutic agents.[2][3] Consequently, pyrazole derivatives have been a major focus of research, demonstrating promising in vitro activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5]
This technical guide provides a comprehensive overview of the preliminary in vitro screening methodologies for evaluating pyrazole-based compounds. It offers detailed experimental protocols for key assays, summarizes quantitative data from recent studies, and visualizes critical workflows and signaling pathways to support drug discovery and development efforts.
Section 1: Anticancer Activity Screening
The anticancer potential of pyrazole derivatives is often attributed to their ability to interact with various biological targets crucial for cancer cell proliferation and survival, such as protein kinases (e.g., EGFR, CDK), tubulin, and apoptosis-regulating proteins.[6][7][8] Preliminary screening typically involves assessing cytotoxicity against various cancer cell lines, followed by mechanistic assays to probe for apoptosis induction and cell cycle arrest.
Experimental Protocols
1.1: MTT Assay for Cytotoxicity Assessment
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[9][10]
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[11][12] The amount of formazan produced is proportional to the number of living cells.
-
Procedure:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 4,000–10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[9][11]
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole compounds (typically in a serial dilution) and incubate for a specified period (e.g., 48 or 72 hours).[9] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[12] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).[13]
-
1.2: Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]
-
Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membranes.[13][15]
-
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the pyrazole compound at desired concentrations for a specified time.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[13]
-
Analysis: Analyze the stained cells immediately using a flow cytometer.[16] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are positive for both stains.[13]
-
1.3: Western Blot for Protein Expression Analysis
Western blotting is used to detect specific proteins involved in apoptosis and cell cycle regulation (e.g., Bcl-2, Bax, Caspases, CDKs).[17][18]
-
Principle: This technique involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.
-
Procedure:
-
Cell Lysis: Treat cells with the pyrazole compound, then lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Gel Electrophoresis: Separate the protein samples by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific to the target protein (e.g., anti-Bax, anti-CDK2), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Analyze the band intensity to determine changes in protein expression levels.
-
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the cytotoxic activity of selected pyrazole derivatives against various human cancer cell lines.
| Compound Class/Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference |
| Pyrazole-Thiourea Hybrid (C5) | MCF-7 (Breast) | 0.08 | [19] |
| Pyrazolo[1,5-a]pyrimidine | HCT116 (Colon), MCF-7 (Breast) | 0.39 - 0.46 | [20] |
| Indole-Pyrazole Hybrid (33, 34) | HCT116, MCF7, HepG2, A549 | < 23.7 | [6] |
| Pyrazole-Chalcone (9e) | PACA2 (Pancreatic) | 27.6 | [21] |
| Pyrazole-Chalcone (7d) | MCF-7 (Breast) | 42.6 | [21] |
| 1H-Pyrazol-5(4H)-one (3a, 3i) | PC-3 (Prostate) | 1.22 - 1.24 | [22] |
| Scopoletin-Pyrazole Hybrids | HCT-116, Hun7, SW620 | < 20 | [23] |
Visualizations: Workflows and Signaling Pathways
Caption: General workflow for preliminary in vitro anticancer screening of pyrazole compounds.
Caption: Simplified apoptosis signaling pathways targeted by pyrazole compounds.[18]
Section 2: Antimicrobial Activity Screening
Pyrazole derivatives have demonstrated broad-spectrum activity against various pathogenic bacteria and fungi.[4][5] Screening methods are designed to determine the extent of microbial growth inhibition.
Experimental Protocols
2.1: Agar Disk/Well Diffusion Method
This is a widely used qualitative method to screen for antimicrobial activity.[24][25]
-
Principle: A standardized microbial inoculum is spread over an agar plate. Discs impregnated with the test compound (or a solution of the compound placed in a well) are placed on the surface. The compound diffuses into the agar, and if it is effective, it inhibits microbial growth, resulting in a clear "zone of inhibition" around the disc/well.
-
Procedure:
-
Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) and pour it into sterile Petri dishes.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) equivalent to a 0.5 McFarland standard.[26]
-
Inoculation: Evenly swab the surface of the agar plate with the microbial suspension.
-
Compound Application: Aseptically place sterile paper discs impregnated with a known concentration of the pyrazole compound onto the agar surface. Alternatively, cut wells into the agar and add a known volume of the compound solution.[25][27]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).[28]
-
Measurement: Measure the diameter (in mm) of the zone of inhibition around each disc/well. A larger zone indicates greater antimicrobial activity.
-
2.2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[26]
-
Procedure:
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the pyrazole compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) to confirm growth and a negative control (broth only) to confirm sterility.
-
Incubation: Incubate the plate under appropriate conditions.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Data Presentation: In Vitro Antimicrobial Activity
The following tables summarize the antibacterial and antifungal activities of selected pyrazole derivatives.
Table 2: Antibacterial Activity of Pyrazole Derivatives
| Compound/Derivative | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Pyrazole Carbothiohydrazide (21a) | S. aureus | 22 | 62.5 - 125 | [24] |
| Pyrazole Carbothiohydrazide (21a) | B. subtilis | 30 | - | [24] |
| Pyrazole Carbothiohydrazide (21a) | E. coli | 27 | - | [24] |
| Pyrano[2,3-c] Pyrazole (5c) | K. pneumoniae | - | 6.25 - 50 | [26] |
| Thiophene-Pyrazole (3j) | E. coli, S. aureus | 24 - 25 | - | [29] |
Table 3: Antifungal Activity of Pyrazole Derivatives
| Compound/Derivative | Fungal Strain | Zone of Inhibition (mm) | MIC / EC50 (µg/mL) | Reference |
| Pyrazole Carbothiohydrazide (21a) | A. niger | 35 | 2.9 - 7.8 | [24] |
| Pyrazole Carbothiohydrazide (21c) | C. albicans | 25 | - | [24] |
| Pyrazole Carboxamide (7ai) | R. solani | - | 0.37 (EC50) | [30] |
| Pyrazole Derivative (3b) | A. niger | 32 | - | [28] |
| Aryl Trifluoromethoxy Pyrazole (1v) | F. graminearum | - | 0.053 (EC50) | [31] |
Visualizations: Workflows
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. mdpi.com [mdpi.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. bds.berkeley.edu [bds.berkeley.edu]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. kumc.edu [kumc.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of apoptotic activity of new condensed pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI [encyclopedia.pub]
- 21. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
- 23. srrjournals.com [srrjournals.com]
- 24. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 26. biointerfaceresearch.com [biointerfaceresearch.com]
- 27. researchgate.net [researchgate.net]
- 28. Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 29. connectjournals.com [connectjournals.com]
- 30. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Intricacies: A Technical Guide to the Mechanism of Action of Pyrazole Derivatives
For Immediate Release
A Deep Dive into the Pharmacological Core of Pyrazole Derivatives for Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive exploration of the multifaceted mechanisms of action underlying the diverse therapeutic effects of pyrazole derivatives. From their well-established anti-inflammatory properties to their emerging roles in oncology and infectious diseases, this document synthesizes key findings, presents quantitative data for comparative analysis, and provides detailed experimental methodologies to support further research and development in this critical area of medicinal chemistry.
Introduction: The Versatile Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in modern drug discovery.[1][2] Its unique structural and electronic properties allow for versatile substitutions, leading to a vast library of derivatives with a broad spectrum of biological activities.[3] Clinically successful drugs such as the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the antipsychotic CDPPB underscore the therapeutic potential of this chemical class.[1] This guide delves into the core mechanisms through which these derivatives exert their pharmacological effects, with a focus on their interactions with key biological targets.
Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade
A primary mechanism of action for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. Specifically, many derivatives exhibit selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation.[3][4]
Quantitative Analysis of COX Inhibition
The following table summarizes the in vitro inhibitory activity of selected pyrazole derivatives against COX-1 and COX-2 enzymes, providing a quantitative basis for structure-activity relationship (SAR) studies.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50/COX-2 IC50) | Reference |
| Celecoxib | >10 | 0.045 | >222 | [5] |
| Compound 125a | 8.22 | 1.00 | 8.22 | [3] |
| Compound 125b | 9.31 | 1.00 | 9.31 | [3] |
| Compound 144 | - | 0.034 - 0.052 | - | [6] |
| Compound 11 | - | 0.043 | - | [7] |
| Compound 12 | - | 0.049 | - | [7] |
| Compound 15 | - | 0.049 | - | [7] |
| PYZ20 | - | 0.33 | - | [8] |
| PYZ21 | - | 0.08 | - | [8] |
| PYZ31 | - | 0.01987 | - | [4] |
| Compound 5u | 134.12 | 1.79 | 74.92 | [9] |
| Compound 5s | 183.12 | 2.51 | 72.95 | [9] |
| Compound 8b | 13.58 | 0.043 | 316 | [5] |
| Compound 8g | 12.06 | 0.045 | 268 | [5] |
Signaling Pathway: COX-2 Inhibition
The selective inhibition of COX-2 by pyrazole derivatives prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Anticancer Activity: A Multi-pronged Attack on Tumorigenesis
Pyrazole derivatives have emerged as promising anticancer agents, acting through various mechanisms including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[10][11]
Inhibition of Receptor Tyrosine Kinases (RTKs)
Many pyrazole derivatives target key RTKs such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are often dysregulated in cancer.[12][13][14]
The following table presents the half-maximal inhibitory concentrations (IC50) of various pyrazole derivatives against key kinases and cancer cell lines.
| Compound | Target/Cell Line | IC50 (µM) | Reference |
| Compound 3 | EGFR | 0.06 | [14] |
| Compound 9 | VEGFR-2 | 0.22 | [14] |
| Compound 12 | EGFR/VEGFR-2 | Dual Inhibitor | [14] |
| Compound 27 | VEGFR-2 | 0.828 | [15] |
| Compound 36 | CDK2 | 0.199 | [15] |
| Compound 37 | MCF-7 | 5.21 | [15] |
| Compound 11 | EGFR | 0.083 | [7] |
| Compound 2 | Wild-type EGFR | 16.25 µg/mL | [16] |
| Compound 2 | Mutant EGFR (T790M) | 17.8 µg/mL | [16] |
| Compound 8 | VEGFR-2 | 35.85 µg/mL | [16] |
| Compound 6b | VEGFR-2 | 0.2 | [17] |
| Compound 6b | CDK-2 | 0.458 | [17] |
Induction of Apoptosis and Cell Cycle Arrest
Pyrazole derivatives can trigger programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways.[10][11][18] This often involves the generation of reactive oxygen species (ROS), activation of caspases, and modulation of pro- and anti-apoptotic proteins.[10][15]
The diagram below illustrates a generalized pathway for apoptosis induction by pyrazole derivatives in cancer cells.
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
Pyrazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens, offering potential new avenues for combating infectious diseases.[19][20]
Quantitative Analysis of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency. The table below lists the MIC values for selected pyrazole derivatives against various microbial strains.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 9 | Staphylococcus aureus (MDR) | 4 | [21] |
| Compound 21a | Aspergillus niger | 2.9 - 7.8 | [20] |
| Compound 21a | Staphylococcus aureus | 62.5 - 125 | [20] |
| Compound 46 | Shigella flexneri | 0.12 | [19] |
| Compound 46 | Candida albicans | 0.12 | [19] |
| Compound 47/48 | Staphylococcus aureus | 1 | [19] |
| Compound 21c | Multi-drug resistant bacteria | 0.25 | [22] |
| Compound 23h | Multi-drug resistant bacteria | 0.25 | [22] |
| Compound 5c | Klebsiella pneumoniae | 6.25 | [23] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
In Vitro COX-1/COX-2 Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin E2 (PGE2) by purified COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, hematin, and glutathione.
-
Compound Incubation: Add various concentrations of the pyrazole derivative or vehicle control to the reaction mixture and pre-incubate with the enzyme (COX-1 or COX-2) for a specified time (e.g., 15 minutes) at room temperature.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Reaction Termination: After a defined incubation period (e.g., 2 minutes), stop the reaction by adding a solution of HCl.
-
Quantification of PGE2: The amount of PGE2 produced is quantified using a specific enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
MTT Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[1][24] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1]
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[1]
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5% CO2).[25]
-
Formazan Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[26] Allow the plate to stand overnight in the incubator.
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V-FITC/PI Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic/necrotic).[1]
Methodology:
-
Cell Treatment: Treat cells with the pyrazole derivative for the desired time.[1]
-
Cell Harvesting: Collect both adherent and floating cells.[1]
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[1]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[1]
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Carrageenan-Induced Paw Edema in Rats
Principle: This in vivo model is used to evaluate the anti-inflammatory activity of a compound.[27][28] Carrageenan injection into the rat paw induces an acute inflammatory response characterized by edema.[29][30]
Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats to the laboratory environment for at least one week.
-
Compound Administration: Administer the pyrazole derivative or vehicle control orally (p.o.) or intraperitoneally (i.p.) at a specified dose.[30] A positive control group receives a standard anti-inflammatory drug like indomethacin.[30]
-
Induction of Edema: After a set time following compound administration (e.g., 30 minutes), inject a 1% (w/v) suspension of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[28][30]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, and 4 hours).[30]
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Experimental Workflow for Drug Discovery and Evaluation
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel pyrazole derivatives.
Conclusion
The pyrazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. This technical guide has provided a detailed overview of the primary mechanisms of action of pyrazole derivatives in the contexts of inflammation, cancer, and infectious diseases. The presented quantitative data, signaling pathway diagrams, and experimental protocols offer a valuable resource for researchers and drug development professionals, facilitating a deeper understanding and stimulating further innovation in this promising field of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijpsr.com [ijpsr.com]
- 14. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. meddocsonline.org [meddocsonline.org]
- 20. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. tandfonline.com [tandfonline.com]
- 23. biointerfaceresearch.com [biointerfaceresearch.com]
- 24. broadpharm.com [broadpharm.com]
- 25. texaschildrens.org [texaschildrens.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 28. inotiv.com [inotiv.com]
- 29. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: (4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine and Derivatives in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have demonstrated significant potential in targeting a wide array of protein kinases.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.[2] This document focuses on the application of molecules structurally related to (4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine in kinase inhibition assays. While specific data for this exact methanamine derivative is limited in publicly available literature, the broader class of pyrazole-containing compounds has been extensively studied. These notes will therefore provide a comprehensive overview of the utility of this chemical class, summarizing inhibitory activities, detailing experimental protocols, and visualizing relevant signaling pathways to guide researchers in drug discovery and development.
The core structure, featuring a phenyl-pyrazole moiety, is a key pharmacophore in many potent and selective kinase inhibitors.[1][3] Modifications of this scaffold have led to the discovery of inhibitors for various kinases, including Janus kinases (JAKs), Aurora kinases, Cyclin-dependent kinases (CDKs), and mitogen-activated protein kinases (MAPKs).[1][3][4]
Data Presentation: Inhibitory Potency of Pyrazole Derivatives
The following tables summarize the in vitro inhibitory activities (IC50 values) of selected pyrazole derivatives against various protein kinases. This data serves as a valuable reference for structure-activity relationship (SAR) studies and for the prioritization of lead compounds.
Table 1: Inhibitory Activity of Pyrazole Derivatives against Various Kinases
| Compound Class | Target Kinase | IC50 (nM) | Reference Compound(s) |
| Pyrazolo[3,4-g]isoquinolines | Haspin | 57 - 66 | 1b, 1c |
| 1,3,5-trisubstituted-1H-pyrazole | ERK, RIPK3 | Promising in vitro results | 6, 10a, 10d |
| 3-Amino-1H-pyrazole derivatives | CDK16 | 33 (EC50) | 43d |
| 4-amino-(1H)-pyrazole derivatives | JAK1, JAK2, JAK3 | < 20 | Multiple compounds |
| 1H-Pyrazole Biaryl Sulfonamides | G2019S-LRRK2 | 15 | 8 |
| 1,3,4-triarylpyrazoles | AKT1, AKT2, BRAF V600E, EGFR, p38α, PDGFRβ | Active at 100 µM | 6 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. EC50 is the concentration that gives a half-maximal response in a cell-based assay.
Table 2: Antiproliferative Activity of Pyrazole Derivatives in Cancer Cell Lines
| Compound Class | Cell Line | IC50 (µM) | Reference Compound(s) |
| 1,3,5-trisubstituted-1H-pyrazole | PC-3 (Prostate) | 21.9 - 28.6 | 6, 7, 10a, 10c, 10d |
| MCF-7 (Breast) | 3.90 - 35.5 | 6, 7, 10a, 10c, 10d | |
| 4-amino-(1H)-pyrazole derivatives | HEL (Erythroleukemia) | Submicromolar | 11b |
| K562 (Leukemia) | Submicromolar | 11b | |
| Pyrazole derivatives | HepG2 (Liver) | 13.14 | 5 |
| MCF-7 (Breast) | 8.03 | 5 | |
| 1,3,4-triarylpyrazoles | MCF-7 (Breast) | 6.53 | 6 |
| A-549 (Lung) | 26.40 | 6 | |
| HCT-116 (Colon) | 59.84 | 6 |
Experimental Protocols
Detailed methodologies for key kinase inhibition assays are provided below. These protocols are based on commonly used platforms for screening and characterizing kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[5] The luminescence signal is proportional to the ADP concentration and inversely proportional to the kinase activity.[2]
Materials:
-
Kinase of interest
-
Kinase-specific substrate (protein or peptide)
-
This compound derivatives or related pyrazole compounds
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Plate Setup: Add 5 µL of the diluted test compound, a positive control inhibitor (e.g., Staurosporine), and DMSO (negative control) to the appropriate wells of a 384-well plate.[2]
-
Kinase Addition: Add 10 µL of the kinase enzyme solution to all assay wells and mix gently.[2]
-
Pre-incubation: Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[2]
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP and the specific substrate to each well. The final ATP concentration should be close to the Michaelis constant (Km) for the specific kinase to ensure competitive inhibition can be detected.[2]
-
Kinase Reaction: Incubate the reaction for a predetermined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[2][5]
-
Reaction Termination and ADP Detection: Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.[2]
-
Luminescence Measurement: Measure the luminescence using a plate reader.[2]
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based Kinase Inhibition Assay (Cell Viability - MTT Assay)
This assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[2]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, PC-3)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound derivatives or related pyrazole compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well clear, flat-bottom plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the pyrazole-based test compounds in the cell culture medium.[2] Remove the old medium from the wells and add the medium containing the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting the cell viability against the compound concentration.
Visualizations
Signaling Pathway Diagram
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the ERK cascade, is a critical signaling pathway involved in cell proliferation, differentiation, and survival. Many pyrazole-based inhibitors target kinases within this pathway, such as BRAF and MEK.[6][7]
Caption: Simplified MAPK/ERK signaling pathway and a potential point of inhibition by pyrazole derivatives.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for screening and characterizing novel kinase inhibitors.
Caption: General workflow for the screening and characterization of novel kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes: Using Pyrazole Derivatives as Scaffolds for Kinase Inhibitors
Introduction
Protein kinases are a large family of enzymes that play a fundamental role in regulating a majority of cellular processes, including metabolism, cell cycle progression, differentiation, and apoptosis.[1] Their dysregulation is a common factor in numerous diseases, most notably cancer, inflammation, and neurodegenerative disorders.[2] This has established protein kinases as one of the most critical classes of drug targets in modern medicine.
The pyrazole ring is a five-membered heterocycle that has been identified as a "privileged scaffold" in medicinal chemistry.[2][3][4] Its synthetic accessibility, favorable drug-like properties, and versatile chemical nature make it an ideal building block for developing potent and selective kinase inhibitors.[4][5] A key feature of many pyrazole-based inhibitors is the ability of moieties like 3-aminopyrazole to act as a "hinge-binder," forming crucial hydrogen bonds with the kinase hinge region, thereby mimicking the adenine ring of ATP and providing a strong anchor for the inhibitor.[6]
These application notes provide an overview of the diverse applications of pyrazole scaffolds in targeting various kinase families, detailed protocols for their experimental evaluation, and visual representations of key signaling pathways and workflows.
Application I: Targeting Diverse Kinase Families with Pyrazole Scaffolds
The structural versatility of the pyrazole core allows for extensive chemical modifications, enabling the development of inhibitors against a wide array of kinase targets. By strategically altering substituents on the pyrazole ring, medicinal chemists can fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties.
Data Presentation: Inhibitory Activities of Representative Pyrazole-Based Kinase Inhibitors
The following table summarizes the quantitative activity of several notable pyrazole-based inhibitors against their primary kinase targets.
| Compound Name | Primary Kinase Target(s) | Inhibition Data | Cell Line Activity / Notes |
| Ruxolitinib | JAK1 / JAK2 | IC₅₀ ≈ 3 nM[3] | FDA-approved for myelofibrosis and other conditions. |
| Afuresertib | Akt1 / Akt2 / Akt3 | IC₅₀ = 0.02 nM (Akt1), 2 nM (Akt2), 2.6 nM (Akt2)[5] | ATP-competitive and reversible inhibitor.[5] |
| AT9283 | Aurora A / Aurora B / JAK2 | IC₅₀ ≈ 3 nM (Aurora A/B)[7] | Multitargeted inhibitor that induces polyploidy in cells.[7] |
| Gandotinib | JAK2 | Type I Inhibitor[5] | Orally bioavailable and selective JAK2 inhibitor.[5] |
| Asciminib | BCR-ABL | K_d = 0.5-0.8 nM, IC₅₀ = 0.5 nM[1] | Non-ATP competitive (allosteric) inhibitor.[1] |
| Compound 48 | Haspin | IC₅₀ = 1.7 µM (HCT116), 3.6 µM (HeLa)[8] | Inhibited >90% of Haspin activity at 100 nM.[8] |
| Compound 9c, 10a | JNK-1 | IC₅₀ < 10 µM[9] | Showed in vivo anti-inflammatory activity.[9] |
| Fused Pyrazole 9 | VEGFR-2 / EGFR | IC₅₀ = 0.22 µM (VEGFR-2), 0.41 µM (EGFR)[10] | A dual inhibitor of both receptor tyrosine kinases.[10] |
| TβRI Inhibitors | TβRI | K_i_ as low as 15 nM[11][12] | ATP-competitive inhibitors that block epithelial-mesenchymal transition.[11][12] |
Key Signaling Pathways and Experimental Workflows
Understanding the biological context in which these inhibitors function is critical for experimental design and data interpretation. The following diagrams illustrate key kinase signaling pathways targeted by pyrazole derivatives and a general workflow for their development.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and evaluation of pyrazole-based kinase inhibitors.
Protocol 1: General Synthesis of 1,3,5-Trisubstituted Pyrazole Derivatives
This protocol outlines a common synthetic route for creating a substituted pyrazole scaffold, which often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
Materials:
-
Substituted 1,3-diketone
-
Substituted hydrazine hydrochloride
-
Ethanol or acetic acid (solvent)
-
Sodium acetate or other appropriate base
-
Standard laboratory glassware for reflux and workup
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted 1,3-diketone (1.0 eq) in a suitable solvent like ethanol.
-
Addition of Reagents: Add the substituted hydrazine hydrochloride (1.1 eq) and a base such as sodium acetate (1.5 eq) to the solution.
-
Cyclocondensation: Heat the reaction mixture to reflux (typically 80-100°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from 2 to 24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the crude product by silica gel column chromatography to obtain the desired pyrazole derivative.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Protocol 2: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a pyrazole compound against a purified kinase using a luminescence-based assay like the ADP-Glo™ Kinase Assay.[13][14]
Materials:
-
Purified recombinant kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Pyrazole test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrazole test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.
-
Kinase Reaction:
-
To each well of a 384-well plate, add 2.5 µL of the kinase/substrate mixture in assay buffer.
-
Add 0.5 µL of the diluted test compound, a positive control inhibitor, or DMSO (vehicle control) to the appropriate wells.
-
Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
-
Incubation: Mix the plate gently and incubate at room temperature for 1-2 hours.
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and develop the luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 3: Cellular Pathway Inhibition by Western Blot
This protocol assesses whether a pyrazole inhibitor can block the phosphorylation of a kinase's downstream substrate within a cellular context.[4][15]
Materials:
-
Cancer cell line with an active target pathway (e.g., HCT116, MCF-7)
-
Cell culture medium, FBS, and antibiotics
-
Pyrazole test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (total and phosphorylated forms of the target substrate)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of the pyrazole inhibitor (e.g., 0.1x, 1x, 10x the biochemical IC₅₀) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle (DMSO) control.
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Western Blotting:
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Apply ECL substrate and capture the chemiluminescent signal. Strip the membrane and re-probe with an antibody for the total form of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. A decrease in the phospho-specific signal relative to the total protein indicates successful target inhibition.
Protocol 4: Cell Viability Assessment (MTT Assay)
This assay measures the effect of the inhibitor on cell metabolic activity, serving as an indicator of cell viability and proliferation.[13]
Materials:
-
Cancer cell line
-
96-well cell culture plates
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the pyrazole compound for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Evaluating Pyrazole Compound Activity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, forming the structural core of numerous drugs with a wide range of biological activities.[1][2] Their versatile scaffold allows for modifications that can lead to potent and selective inhibitors of various cellular targets, particularly protein kinases.[3][4][5] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making pyrazole-based compounds a significant area of research for novel therapeutics.[3]
These application notes provide detailed protocols for essential cell-based assays to evaluate the biological activity of pyrazole compounds. The described methods are fundamental for determining cytotoxic effects, understanding the mechanism of action, and identifying promising lead candidates for further development.
Data Presentation: Summarized Quantitative Data
The following tables summarize the cytotoxic and inhibitory activity of representative pyrazole compounds against various cancer cell lines and protein kinases. This data is crucial for comparative analysis, structure-activity relationship (SAR) studies, and selecting appropriate experimental conditions.
Table 1: Cytotoxic Activity of Pyrazole Compounds in Cancer Cell Lines
| Compound ID | Target/Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 3f | Apoptosis Inducer | MDA-MB-468 | Triple-Negative Breast Cancer | 14.97 (24h), 6.45 (48h) | [1] |
| Compound 9d | Apoptosis Inducer | MDA-MB-231 | Breast Cancer | <10 | [1] |
| Compound 9e | Apoptosis Inducer | MCF-7 | Breast Cancer | <10 | [1] |
| Afuresertib | Akt1 Inhibitor | HCT116 | Colon Cancer | 0.95 | [3] |
| Compound 6 | Aurora A Inhibitor | HCT116 | Colon Cancer | 0.39 | [3] |
| Compound 6 | Aurora A Inhibitor | MCF-7 | Breast Cancer | 0.46 | [3] |
| MNS1-Leu | STAT3 Pathway Inhibitor | dBT114 | Glioblastoma | Dose-dependent decrease in viability | [6] |
| Compound 7a | Anticancer Agent | HepG2 | Liver Carcinoma | 6.1 ± 1.9 | [7] |
| Compound 7b | Anticancer Agent | HepG2 | Liver Carcinoma | 7.9 ± 1.9 | [7] |
| Compound 5b | Tubulin Polymerization Inhibitor | K562 | Leukemia | 0.021 | [8] |
| Compound 5b | Tubulin Polymerization Inhibitor | A549 | Lung Cancer | 0.69 | [8] |
Table 2: In Vitro Kinase Inhibitory Activity of Pyrazole Compounds
| Compound | Target Kinase | IC50 (nM) | Reference |
| Afuresertib | Akt1 | 0.08 (Ki) | [3] |
| Compound 3 | ALK | 2.9 | [3] |
| Compound 6 | Aurora A | 160 | [3] |
| Compound 17 | Chk2 | 17.9 | [3] |
| Tozasertib (VX-680) | Aurora A | 0.6 | [5] |
| Ruxolitinib | JAK1 | 3.3 | [5] |
| Crizotinib | ALK | 24 | [5] |
Experimental Protocols
A systematic workflow is crucial for the efficient evaluation of novel pyrazole compounds. The process typically starts with a broad screening for cellular potency, followed by more detailed mechanistic assays to confirm the target and understand the downstream effects of the compound.[4]
Protocol 1: Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][9]
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrazole compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[1] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compound in the cell culture medium. Remove the old medium and add 100 µL of the medium containing different concentrations of the test compound.[3] Include untreated cells as a negative control and a known cytotoxic agent as a positive control. A vehicle control (medium with the same final concentration of DMSO) should also be included.[1]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[9][10]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan.[1]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[1]
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[1][11] During early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane and can be detected by Annexin V.[12] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.[12]
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrazole compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the pyrazole compound at the desired concentrations for the specified time. Include untreated and vehicle controls.[1]
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin.[1]
-
Staining: Centrifuge the cell suspension and wash the cells twice with cold PBS. Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol. Incubate the cells in the dark at room temperature for 15 minutes.[1][13]
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.[1]
-
Data Interpretation:
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[14]
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrazole compound
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)[1]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the pyrazole compound as described for the apoptosis assay.
-
Cell Harvesting: Collect both adherent and floating cells after treatment.
-
Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while gently vortexing. Store the cells at 4°C for at least 2 hours.[15][16]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature.[15]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Analysis: Generate a DNA content frequency histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: General workflow for screening and characterizing pyrazole compounds.
Caption: Simplified STAT3 signaling pathway and points of inhibition by pyrazole compounds.[6][17]
Caption: The canonical NF-κB signaling pathway and potential inhibition by pyrazoles.[18][19]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Antitumor activity of novel pyrazole-based small molecular inhibitors of the STAT3 pathway in patient derived high grade glioma cells | PLOS One [journals.plos.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. wp.uthscsa.edu [wp.uthscsa.edu]
- 17. Antitumor activity of novel pyrazole-based small molecular inhibitors of the STAT3 pathway in patient derived high grade glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A novel pyrazole-containing indolizine derivative suppresses NF-κB activation and protects against TNBS-induced colitis via a PPAR-γ-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Pyrazole Compounds in Anti-Inflammatory Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its significant anti-inflammatory properties. This document provides a detailed overview of the application of pyrazole compounds in anti-inflammatory research, including key mechanisms of action, quantitative data on their efficacy, and comprehensive experimental protocols for their evaluation.
Introduction to Pyrazole Compounds as Anti-Inflammatory Agents
Pyrazole derivatives have emerged as a valuable class of compounds in the development of novel anti-inflammatory drugs.[1][2] Their five-membered heterocyclic ring containing two adjacent nitrogen atoms provides a versatile scaffold for chemical modifications, leading to compounds with potent and selective inhibitory activities against key inflammatory mediators.[3][4] The most notable example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor widely used in clinical practice.[3] Research continues to explore new pyrazole derivatives with improved efficacy and safety profiles, targeting various components of the inflammatory cascade.
The anti-inflammatory action of pyrazole-containing compounds is diverse and includes the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a critical transcription factor that governs the expression of inflammatory genes.[5] They also target enzymes like lipoxygenase (LOX), which is involved in the synthesis of pro-inflammatory mediators, and inhibit lipid peroxidation, a process that contributes to oxidative stress and inflammation.[5]
Mechanism of Action
The anti-inflammatory effects of pyrazole compounds are primarily attributed to their ability to modulate key enzymatic pathways and signaling cascades involved in the inflammatory response. The principal mechanisms include:
-
Cyclooxygenase (COX) Inhibition: Many pyrazole derivatives are potent inhibitors of COX enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[3] Selective COX-2 inhibition by pyrazole-based drugs like Celecoxib reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[3]
-
Lipoxygenase (LOX) Inhibition: Some pyrazole derivatives exhibit dual inhibitory activity against both COX and 5-lipoxygenase (5-LOX), an enzyme responsible for the synthesis of leukotrienes, another class of potent pro-inflammatory mediators.[3] This dual inhibition offers a broader spectrum of anti-inflammatory activity.
-
Modulation of Pro-inflammatory Cytokines: Pyrazole compounds have been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[3]
-
Nuclear Factor-kappa B (NF-κB) Pathway Inhibition: The NF-κB signaling pathway is a central regulator of inflammation. Several pyrazole derivatives have been found to exert their anti-inflammatory effects by inhibiting the activation of NF-κB, thereby downregulating the expression of a wide range of pro-inflammatory genes.[3][5]
Caption: Signaling pathways targeted by anti-inflammatory pyrazole compounds.
Quantitative Data on Anti-Inflammatory Activity
The anti-inflammatory efficacy of pyrazole derivatives has been quantified in numerous in vitro and in vivo studies. The following tables summarize key data for representative compounds.
Table 1: In Vitro COX Inhibition by Pyrazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 8.60 | 1.00 | 8.60 | [1] |
| 3,5-diarylpyrazole derivative | - | 0.01 | - | [3] |
| Pyrazole-thiazole hybrid | - | 0.03 | - | [3] |
| Pyrazolo-pyrimidine derivative | - | 0.015 | - | [3] |
| Benzothiophen-2-yl pyrazole carboxylic acid derivative 149 | 5.40 | 0.01 | 344.56 | [6] |
| Compound 2a | - | 0.01987 | - | [7] |
| Compound 3b | - | 0.03943 | 22.21 | [7] |
| Compound 4a | - | 0.06124 | 14.35 | [7] |
| Compound 5b | - | 0.03873 | 17.47 | [7] |
| Compound 5e | - | 0.03914 | 13.10 | [7] |
| Compound 2g (Pyrazoline) | - | - | - | [4] |
Note: A higher selectivity index indicates greater selectivity for COX-2.
Table 2: In Vivo Anti-inflammatory Activity of Pyrazole Derivatives (Carrageenan-Induced Paw Edema Model)
| Compound | Dose | % Inhibition of Edema | Reference Drug (% Inhibition) | Reference |
| Pyrazole-thiazole hybrid | - | 75% | - | [3] |
| Compound 6b | - | 85.78 ± 0.99% | Indomethacin (72.99%), Celebrex (83.76%) | [8] |
| Pyrazoline 2d | - | Potent | - | [4] |
| Pyrazoline 2e | - | Potent | - | [4] |
| Compounds 144-146 | - | 78.9 - 96% | Celecoxib (82.8%) | [6] |
| Compound 187 (methylamine pyrazole) | - | 80.63% (at 4h) | Ibuprofen (81.32% at 4h) | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of the anti-inflammatory potential of pyrazole compounds.
Synthesis of Pyrazole Derivatives
A common and versatile method for synthesizing 1,3,5-trisubstituted pyrazoles is through the reaction of chalcones with hydrazines.
References
- 1. researchgate.net [researchgate.net]
- 2. sciencescholar.us [sciencescholar.us]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
Application Notes and Protocols for In Vivo Evaluation of Pyrazole-Based Therapeutic Agents
Introduction
Pyrazole and its derivatives are a versatile class of heterocyclic compounds that form the core of numerous therapeutic agents due to their broad spectrum of pharmacological activities.[1][2] Marketed drugs containing the pyrazole scaffold include the anti-inflammatory agent celecoxib, the multi-targeted tyrosine kinase inhibitor anlotinib, and various others targeting a range of clinical conditions.[2][3] The successful translation of a promising pyrazole-based compound from bench to bedside is critically dependent on rigorous in vivo evaluation.
These application notes provide detailed protocols and guidance for researchers, scientists, and drug development professionals on conducting key in vivo studies to assess the efficacy, mechanism of action, and pharmacokinetic properties of novel pyrazole-based therapeutic agents.
Application Note 1: Anticancer Efficacy in a Xenograft Mouse Model
The evaluation of anticancer activity in an in vivo setting is a critical step in preclinical drug development. The xenograft model, where human cancer cells are implanted into immunodeficient mice, is a widely used method to assess the efficacy of therapeutic agents against tumor growth.[4][5]
Experimental Protocol: Subcutaneous Xenograft Model
This protocol details the establishment of a subcutaneous xenograft model to evaluate the anti-tumor effects of a pyrazole-based compound, such as anlotinib.[4][6]
1. Cell Culture and Preparation:
- Culture human cancer cells (e.g., lung adenocarcinoma A549, ovarian cancer SKOV-3, or colorectal cancer HCT116) under standard conditions.[4][5][7]
- Harvest cells during the logarithmic growth phase using trypsin.
- Wash the cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS).
- Resuspend the cells in sterile PBS or medium at a final concentration of 1 x 10⁶ to 1 x 10⁷ cells per 100 µL. Keep cells on ice until injection.
2. Animal Handling and Tumor Implantation:
- Use 5- to 6-week-old female nude mice (e.g., BALB/c-nude). Allow them to acclimatize for at least one week before the experiment.[4][5]
- Subcutaneously inject the prepared cell suspension (e.g., 1 x 10⁶ cells in 100 µL) into the right flank of each mouse.[4]
3. Animal Grouping and Drug Administration:
- Monitor the mice regularly for tumor growth. Once tumors reach a palpable volume of approximately 50-100 mm³, randomize the animals into treatment and control groups (n=6-7 per group).[4][6]
- Vehicle Control Group: Administer the vehicle solution (e.g., normal saline) orally or via intraperitoneal (IP) injection once daily.[4][5]
- Treatment Groups: Administer the pyrazole-based agent (e.g., Anlotinib) at various doses (e.g., 1.5, 3, 6 mg/kg) orally once daily.[5]
- Positive Control Group (Optional): Administer a standard-of-care drug (e.g., Sunitinib at 50 mg/kg) to compare efficacy.[5]
- The treatment duration is typically 2-4 weeks.[4][5]
4. Efficacy Assessment:
- Measure tumor dimensions using a caliper every 3 days. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.[6]
- Monitor the body weight of the mice every 3 days as an indicator of systemic toxicity.[5]
- At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight.[5]
- Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Average tumor weight of treated group / Average tumor weight of control group)] × 100.
Data Presentation: Efficacy of Pyrazole Agents
Quantitative data from in vivo anticancer studies should be summarized for clear comparison.
Table 1: In Vivo Antitumor Efficacy of Anlotinib in a Xenograft Model.
| Treatment Group | Dose (mg/kg) | Mean Tumor Weight (g) ± SD | Tumor Growth Inhibition (%) |
|---|---|---|---|
| Vehicle Control | - | 1.25 ± 0.20 | - |
| Anlotinib | 1.5 | 0.95 ± 0.15 | 24% |
| Anlotinib | 3 | 0.60 ± 0.11 | 52% |
| Anlotinib | 6 | 0.35 ± 0.09 | 72% |
| Sunitinib (Ref.) | 50 | 0.75 ± 0.13 | 40% |
Data is representative and compiled based on findings for multi-targeted pyrazole inhibitors like Anlotinib.[5]
Table 2: In Vivo Efficacy of Pyrazole Compound 5c in an Ehrlich Ascites Carcinoma (EAC) Model. [8]
| Treatment Group | Dose (mg/kg) | Mean Survival Time (days) ± SD | Increase in Life Span (%) |
|---|---|---|---|
| Control (EAC cells) | - | 18.5 ± 0.45 | - |
| Pyrazole Compound 5c | 20 | 32.4 ± 0.53 | 75.13 |
| Doxorubicin (Ref.) | 2 | 35.8 ± 0.61 | 93.51 |
Visualization: Experimental Workflow
Caption: Workflow for a subcutaneous xenograft study.
Application Note 2: Anti-Inflammatory Activity Assessment
Many pyrazole derivatives, most notably celecoxib, function as potent anti-inflammatory agents, often by inhibiting cyclooxygenase (COX) enzymes.[9][10] The carrageenan-induced rat paw edema model is a standard and reliable method for evaluating the acute anti-inflammatory activity of new compounds.[11][12]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This protocol is adapted from standard procedures used to evaluate pyrazole-based anti-inflammatory agents.[11][12]
1. Animals and Grouping:
- Use adult Wistar rats (150-200g).
- Fast the animals overnight before the experiment but allow free access to water.
- Divide the rats into several groups (n=6 per group):
- Control Group: Receives the vehicle only.
- Test Groups: Receive the pyrazole test compound at different doses.
- Reference Group: Receives a standard anti-inflammatory drug (e.g., Celecoxib, Indomethacin).
2. Drug Administration:
- Administer the test compounds and reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
3. Induction of Inflammation:
- Measure the initial volume of the right hind paw of each rat using a plethysmometer.
- Inject 0.1 mL of a 1% w/v carrageenan solution (in sterile saline) into the sub-plantar tissue of the right hind paw.
4. Measurement of Edema:
- Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.
- The difference between the initial and subsequent paw volumes indicates the degree of edema.
5. Data Analysis:
- Calculate the percentage of edema inhibition for each group at each time point using the formula:
- Inhibition (%) = [1 - (ΔV_treated / ΔV_control)] × 100
- Where ΔV is the average increase in paw volume.
Data Presentation: Anti-Inflammatory Activity
Table 3: In Vivo Anti-inflammatory Activity of Pyrazole Derivatives.
| Compound | Dose (mg/kg) | Edema Inhibition (%) at 3h | COX-2 Selectivity Index (SI) |
|---|---|---|---|
| Celecoxib (Ref.) | 50 | 82.8 - 86.6 | 8.17 - 8.68 |
| Compound 125a | 50 | >80% | 8.22 |
| Compound 125b | 50 | >80% | 9.31 |
| Compound 130 | 50 | >90% (Excellent) | Not Reported |
| Compound 145 | 50 | 96% (High) | Not Reported |
Data compiled from studies on various novel pyrazole derivatives.[9][12]
Application Note 3: Pharmacokinetic and Biodistribution Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate is essential.[13] Pharmacokinetic (PK) studies determine the concentration of a drug in the body over time, while biodistribution studies, often using radiolabeled compounds, reveal where the drug accumulates.[14][15]
Experimental Protocol: Basic Pharmacokinetic & Biodistribution Study
This protocol provides a general framework for conducting PK and biodistribution studies in rodents.
1. Compound Preparation and Administration:
- Formulate the pyrazole compound in a suitable vehicle for the intended route of administration (e.g., oral gavage, intravenous injection).[1]
- For biodistribution, synthesize a radiolabeled version of the compound (e.g., with ¹³¹I).[14][15]
- Administer a single dose of the compound to the animals (e.g., rats or mice).
2. Sample Collection (Pharmacokinetics):
- Collect blood samples from a subset of animals at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) via tail vein or cardiac puncture (terminal).
- Process the blood to obtain plasma and store it at -80°C until analysis.
3. Tissue Collection (Biodistribution):
- At selected time points post-administration of the radiolabeled compound, euthanize the animals.
- Dissect major organs and tissues (e.g., tumor, liver, kidneys, lungs, heart, brain, muscle).
- Weigh each tissue sample and measure its radioactivity using a gamma counter.[14][15]
4. Sample Analysis:
- PK: Quantify the concentration of the parent drug (and major metabolites, if applicable) in plasma samples using a validated analytical method, such as LC-MS/MS.
- Biodistribution: Calculate the percentage of the injected dose per gram of tissue (%ID/g) to determine the compound's distribution profile.[15]
5. Data Analysis:
- Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t½ (half-life).
Visualization: Pharmacokinetic Study Workflow
Caption: Workflow for a combined PK/Biodistribution study.
Application Note 4: Mechanism of Action Elucidation
Many pyrazole-based agents are designed as kinase inhibitors, targeting specific signaling pathways involved in cell proliferation and survival.[16][17] Anlotinib, for instance, is a multi-targeted inhibitor that affects pathways including VEGFR, PDGFR, and FGFR.[18] Verifying target engagement and downstream effects in vivo is crucial for confirming the mechanism of action (MOA).
Visualization: Anlotinib Mechanism of Action
The following diagram illustrates the simplified signaling pathway inhibited by the pyrazole-based agent Anlotinib. Anlotinib is known to inhibit the activity of receptor tyrosine kinases like VEGFR, which are crucial for angiogenesis and tumor growth.[6][18]
Caption: Anlotinib inhibits VEGFR signaling cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anlotinib exerts anti‐cancer efficiency on lung cancer stem cells in vitro and in vivo through reducing NF‐κB activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anlotinib suppresses lymphangiogenesis and lymphatic metastasis in lung adenocarcinoma through a process potentially involving VEGFR-3 signaling | Cancer Biology & Medicine [cancerbiomed.org]
- 7. Anlotinib suppresses metastasis and multidrug resistance via dual blockade of MET/ABCB1 in colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 10. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]
- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benthamdirect.com [benthamdirect.com]
- 18. Anlotinib exerts potent antileukemic activities in Ph chromosome negative and positive B-cell acute lymphoblastic leukemia via perturbation of PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Pyrazole Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous approved drugs and clinical candidates. Its versatility allows for a wide range of biological activities, with a significant number of pyrazole derivatives identified as potent inhibitors of protein kinases and other key enzymes.[1] High-throughput screening (HTS) is an indispensable tool for rapidly interrogating large and diverse pyrazole libraries to identify novel hit compounds for various therapeutic targets, including those implicated in cancer, inflammation, and neurodegenerative diseases.[1] These application notes provide detailed methodologies for performing HTS campaigns on pyrazole libraries, focusing on biochemical and cell-based assays, data analysis, and hit validation.
Data Presentation: Efficacy of Pyrazole Derivatives in HTS Campaigns
The following tables summarize quantitative data from representative high-throughput screening campaigns targeting various pyrazole and pyrazolone derivatives. This data is essential for assessing the quality of the screen and the potency of identified hits.
Table 1: Kinase Inhibition Data for Pyrazole Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Assay Method | Z'-Factor | Hit Rate (%) | Reference |
| PZ-K01 | VEGFR-2 | 0.00893 | Biochemical (Kinase-Glo) | 0.75 | 0.5 | [2] |
| PZ-K02 | VEGFR-2 | 0.2 | Biochemical (Kinase-Glo) | 0.72 | 0.8 | [3] |
| PZ-K03 | EGFR | 0.06 | Biochemical (HTRF) | 0.81 | 0.3 | [4] |
| PZ-K04 | CDK-2 | 0.458 | Biochemical (ADP-Glo) | 0.78 | 1.1 | [3] |
| PZ-K05 | MAPK11 | 0.0042 | Biochemical (LanthaScreen) | N/A | N/A | [5] |
N/A: Not Available
Table 2: Antiproliferative Activity of Pyrazole Derivatives
| Compound ID | Cell Line | IC50 (µM) | Assay Method | Reference |
| PZ-C01 | HepG2 (Liver Cancer) | 2.52 | CellTiter-Glo | [3] |
| PZ-C02 | PC-3 (Prostate Cancer) | 1.22 | MTT Assay | [2] |
| PZ-C03 | MCF-7 (Breast Cancer) | 16.50 | MTT Assay | [6] |
| PZ-C04 | HCT-116 (Colon Cancer) | 7.67 | Cell-based | N/A |
Experimental Protocols
Detailed protocols for key experiments are provided below. These protocols are designed for a 384-well plate format, suitable for high-throughput screening.
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[7]
Materials:
-
Pyrazole compound library (dissolved in DMSO)
-
Target cancer cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
CellTiter-Glo® Reagent (Promega)
-
Opaque-walled 384-well plates
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Culture the target cells to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed 2,500 cells in 25 µL of medium per well into the 384-well plates.
-
Incubate the plates at 37°C in a 5% CO₂ incubator overnight to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a serial dilution of the pyrazole compounds in the appropriate medium. The final DMSO concentration should not exceed 0.5%.
-
Using an automated liquid handler, add 25 µL of the compound solution to each well. Include positive (e.g., staurosporine) and negative (vehicle control) controls.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
Assay Execution:
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add 25 µL of CellTiter-Glo® Reagent to each well.[6]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[6]
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the data to the vehicle-treated controls (representing 100% viability).
-
Plot the normalized viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: MTT Assay for Cell Proliferation
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[5]
Materials:
-
Pyrazole compound library (dissolved in DMSO)
-
Adherent cancer cell line (e.g., PC-3)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Clear-bottom 384-well plates
-
Multichannel pipette or automated liquid handler
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the CellTiter-Glo® protocol to seed and treat the cells with the pyrazole library.
-
-
MTT Addition and Incubation:
-
After the compound incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 50 µL of the solubilization solution to each well to dissolve the crystals.[3]
-
Mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.[3]
-
Analyze the data as described in the CellTiter-Glo® protocol to determine the IC50 values.
-
Protocol 3: VEGFR-2 Kinase Assay (Kinase-Glo® Platform)
This biochemical assay measures the activity of the VEGFR-2 kinase by quantifying the amount of ATP remaining in solution after the kinase reaction. A decrease in signal indicates kinase activity, and inhibition of this decrease by a compound indicates its inhibitory potential.
Materials:
-
Pyrazole compound library (dissolved in DMSO)
-
Recombinant human VEGFR-2 enzyme
-
Poly (Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase assay buffer
-
Kinase-Glo® Max Reagent (Promega)
-
White, opaque 384-well plates
-
Multichannel pipette or automated liquid handler
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a master mix containing the kinase buffer, substrate, and ATP.
-
Dilute the VEGFR-2 enzyme to the desired concentration in kinase buffer.
-
-
Compound and Enzyme Addition:
-
Dispense a small volume (e.g., 50 nL) of the pyrazole compounds into the assay plate wells.
-
Add 5 µL of the diluted VEGFR-2 enzyme to each well, except for the "no enzyme" control wells.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 5 µL of the master mix to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 10 µL of Kinase-Glo® Max Reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate at room temperature for 10 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive (enzyme + vehicle) and negative (no enzyme) controls.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration.
-
Mandatory Visualizations
High-Throughput Screening Workflow for a Pyrazole Library
Caption: A typical workflow for a high-throughput screening campaign of a pyrazole library.
VEGFR-2 Signaling Pathway and Inhibition by Pyrazole Compounds
Caption: Inhibition of the VEGFR-2 signaling pathway by a pyrazole compound.
Hippo Signaling Pathway and Potential Modulation by Pyrazole Derivatives
Caption: Potential mechanism of a pyrazole derivative inhibiting the Hippo pathway.
References
- 1. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Probing the Cellular World: Application Notes and Protocols for Pyrazole-Based Chemical Probes
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold has emerged as a privileged structure in chemical biology, offering a versatile platform for the development of probes to interrogate complex biological systems.[1][2] Its unique electronic properties, synthetic tractability, and biocompatibility have led to the creation of a diverse array of fluorescent probes for bioimaging and inhibitors for studying enzyme function.[2][3] These tools provide dynamic information on the localization and quantification of crucial molecules and ions within living cells, without the need for genetic modification.[4][5]
This document provides detailed application notes and protocols for the utilization of pyrazole-based probes in chemical biology research, with a focus on fluorescent imaging and enzyme inhibition assays.
Application Notes
Pyrazole-Based Fluorescent Probes for Bioimaging
Pyrazole derivatives have been extensively developed as fluorescent probes for the detection of various analytes within cellular environments.[2][3] Their mechanisms of action often rely on processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF).[3][6] These probes offer high sensitivity and selectivity for a range of metal ions, anions, and biologically relevant small molecules.[7][8]
Key Features:
-
High Quantum Yields: Many pyrazole-based fluorophores exhibit high fluorescence quantum yields, enabling sensitive detection of their targets.[8][9]
-
Tunable Photophysical Properties: The absorption and emission wavelengths of pyrazole probes can be readily tuned through chemical modification, allowing for the development of probes for multicolor imaging and for analytes with specific spectral requirements.[2]
-
Biocompatibility: Pyrazole scaffolds generally exhibit good cell permeability and low cytotoxicity, making them suitable for live-cell imaging.[2][9]
Pyrazole-Based Enzyme Inhibitors
The pyrazole moiety is a common feature in many potent and selective enzyme inhibitors, particularly targeting kinases.[10] By designing pyrazole-based compounds that bind to the active site or allosteric sites of enzymes, researchers can modulate their activity and study their role in signaling pathways.
Key Applications:
-
Target Validation: Selective inhibitors are crucial tools for validating the role of a specific enzyme in a disease model.
-
Pathway Elucidation: By inhibiting a specific enzyme, the downstream effects on a signaling pathway can be observed and characterized.
-
Drug Discovery: The pyrazole scaffold serves as a valuable starting point for the development of novel therapeutic agents.
Quantitative Data Summary
The following tables summarize the photophysical and inhibitory properties of selected pyrazole-based probes.
Table 1: Photophysical Properties of Pyrazole-Based Fluorescent Probes
| Probe Target | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (ΦF) | Limit of Detection (LOD) | Reference |
| Metal Ions | |||||
| Cu²⁺ | 370 | 463 | 0.4398 (free), 0.020 (bound) | 0.16 nM | [5] |
| Fe³⁺ | ~400 | ~506 (quenched) | - | 3.9 x 10⁻¹⁰ M | [11] |
| Zn²⁺ | 295 | 480 ("turn-on") | - | - | [12] |
| Cd²⁺ | 295 | 465 ("turn-on") | - | - | [7] |
| Hg²⁺ | 225 | 463 (quenched) | - | 7.6 nM | [5] |
| Al³⁺ | 380 | 450 ("turn-on") | 0.051 (free) | - | [5] |
| Anions & Molecules | |||||
| BF₃ | 336 | 440 | 0.35 (free), 0.65 (bound) | - | [2] |
| H₂S | 425 | 500 | - | - | [2] |
| Fluoride (F⁻) | 325, 372 | 476 | 0.38 (free), 0.64 (bound) | - | [2] |
Table 2: Inhibitory Activity of Pyrazole-Based Enzyme Inhibitors
| Inhibitor | Target Enzyme | Cell Line | IC₅₀ (µM) | Reference |
| Compound 7d | DapE | - | 17.9 | [1] |
| (R)-7q | DapE | - | 18.8 | [1] |
| Compound 18h | HER2 | - | 0.253 | [13] |
| Compound 18h | EGFR | - | 0.574 | [13] |
| Compound 18g | HER2 | - | 0.496 | [13] |
| Compound 18c | VEGFR2 | - | 0.135 | [13] |
Experimental Protocols
Protocol 1: General Synthesis of a Pyrazole-Based Fluorescent Probe
This protocol describes a general method for synthesizing a pyrazoline-based fluorescent probe, which can often be oxidized to the corresponding pyrazole.
Materials:
-
Appropriately substituted chalcone
-
Hydrazine hydrate or a substituted hydrazine
-
Methanol or ethanol
-
Glacial acetic acid (optional, as catalyst)
-
Standard laboratory glassware
-
Stirring plate and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the chalcone in methanol in a round-bottom flask.[4]
-
Add hydrazine hydrate (typically 1.2-1.5 equivalents) to the solution.[4]
-
If required, add a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature for 3-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).[12]
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired pyrazoline/pyrazole probe.
Caption: General workflow for the synthesis of a pyrazole-based probe.
Protocol 2: Live-Cell Imaging with a Pyrazole-Based Fluorescent Probe
This protocol outlines the general steps for staining and imaging live cells with a pyrazole-based fluorescent probe.
Materials:
-
Cultured cells on glass-bottom dishes or coverslips
-
Pyrazole-based fluorescent probe stock solution (e.g., 1-10 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Culture cells to the desired confluency (typically 60-80%).
-
Prepare the probe loading solution by diluting the stock solution in cell culture medium to the final working concentration (typically 1-10 µM).
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the probe loading solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time and probe concentration should be determined experimentally for each probe and cell type.
-
After incubation, remove the loading solution and wash the cells 2-3 times with warm PBS or imaging buffer to remove excess probe.
-
Add fresh culture medium or imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the specific probe.
Caption: Experimental workflow for live-cell imaging.
Protocol 3: Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a pyrazole-based compound against a target enzyme.[14]
Materials:
-
Purified enzyme
-
Substrate for the enzyme
-
Pyrazole-based inhibitor stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (optimized for the specific enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the pyrazole-based inhibitor in the assay buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the diluted inhibitor solutions to the wells. Include a control with no inhibitor (vehicle control, e.g., DMSO).
-
Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Immediately measure the reaction rate using a microplate reader (e.g., by monitoring the change in absorbance or fluorescence over time).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[15]
Caption: Workflow for an enzyme inhibition assay.
Signaling Pathway Visualization
Pyrazole-based inhibitors are frequently used to target protein kinases, which are key regulators of a multitude of cellular signaling pathways. The following diagram illustrates a simplified, representative kinase signaling pathway and the point of inhibition by a pyrazole-based inhibitor.
Caption: Inhibition of a generic kinase signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. globethesis.com [globethesis.com]
- 5. Recent progress in chemosensors based on pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. One-pot preparation of pyrazole “turn on” and “turn off” fluorescent sensors for Zn 2+ and Cd 2+ directly from chalcones via in situ aromatisation - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ02433H [pubs.rsc.org]
- 8. Recent progress in chemosensors based on pyrazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02394A [pubs.rsc.org]
- 9. Exploring Biological Interactions: A New Pyrazoline as a Versatile Fluorescent Probe for Energy Transfer and Cell Staining Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A Novel Fluorescent Probe Based on Pyrazole-Pyrazoline for Fe (III) Ions Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity an ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03902E [pubs.rsc.org]
- 14. superchemistryclasses.com [superchemistryclasses.com]
- 15. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Pyrazole Derivatives in Fragment-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern drug discovery, enabling the development of lead compounds from low-molecular-weight fragments (typically < 300 Da) that bind to biological targets with weak affinity. The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry due to its versatile synthetic accessibility and its ability to form key interactions with various biological targets. This document provides detailed application notes and experimental protocols for the utilization of pyrazole derivatives in FBDD campaigns, with a focus on kinase inhibitors.
Pyrazole-containing drugs have demonstrated significant therapeutic success, with many approved for treating cancers and inflammatory diseases.[1][2] The pyrazole ring can serve as a versatile scaffold, allowing for substitutions at multiple positions to optimize binding affinity, selectivity, and pharmacokinetic properties.[3][4] In FBDD, pyrazole fragments offer an excellent starting point for hit identification and subsequent lead optimization through strategies like fragment growing, linking, and merging.[5][6]
Data Presentation: Pyrazole Fragment Hits and Lead Compounds
The following tables summarize quantitative data for pyrazole-based fragments and their evolution into more potent lead compounds. Ligand Efficiency (LE) is a key metric in FBDD, normalizing binding affinity for the size of the molecule. It is calculated using the formula: LE = -RT * ln(Kd/1M) / N, where Kd is the dissociation constant, and N is the number of non-hydrogen atoms.[7][8] A generally accepted threshold for a good fragment hit is an LE of 0.3 kcal/mol per heavy atom or higher.
| Fragment ID | Target | Binding Affinity (Kd/Ki/IC50) | Ligand Efficiency (LE) | PDB ID (if applicable) | Reference |
| Frag-1 | Aurora B Kinase | 116 nM (IC50) | 0.35 | - | [9] |
| Pyrazole-A | c-Jun N-terminal kinase (JNK-1) | < 10 µM (IC50) | Not Reported | - | [10] |
| 5-phenyl-1H-pyrazole-3-carboxylic acid | Factor XIa (FXIa) | Weak binder (privileged fragment) | Not Reported | - | [11] |
| Pyrazole Carboxylic Acid | KEAP1:NRF2 PPI | Fragment Hit | Not Reported | - | [12] |
Table 1: Examples of Pyrazole-Based Fragments and their Initial Screening Data.
| Compound ID | Target | Binding Affinity (Kd/Ki/IC50) | Fold Improvement from Fragment | Ligand Efficiency (LE) | PDB ID (if applicable) | Reference |
| Compound 10 | Bcr-Abl Kinase | 14.2 nM (IC50) | Not Applicable (Lead Compound) | Not Reported | - | [9] |
| Afuresertib | Akt1 Kinase | 0.08 nM (Ki) | Not Applicable (Developed Inhibitor) | Not Reported | - | [9] |
| 7za | Factor XIa (FXIa) | 90.37 nM (Ki) | Significant (from fragment) | Not Reported | - | [5] |
| Compound 42 | BRAF Kinase | 0.12 µM (IC50) | Not Applicable (Lead Compound) | Not Reported | - | [1] |
Table 2: Evolution of Pyrazole Fragments into Lead Compounds.
Mandatory Visualization
FBDD Workflow for Pyrazole Derivatives
Caption: FBDD workflow for pyrazole derivatives.
Signaling Pathway Inhibition by a Pyrazole-Based Kinase Inhibitor
Caption: Inhibition of the MAPK/ERK pathway.
Fragment Evolution of a Pyrazole-Based Inhibitor
Caption: Pyrazole fragment to lead evolution.
Experimental Protocols
Fragment Screening using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for detecting the weak binding of fragments to a target protein. Protein-observed 2D ¹H-¹⁵N HSQC experiments are commonly used to monitor chemical shift perturbations (CSPs) of backbone amide signals upon fragment binding.
Materials:
-
¹⁵N-labeled target protein (50-100 µM) in a suitable NMR buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM DTT, pH 7.5) in 90% H₂O/10% D₂O.
-
Pyrazole fragment library dissolved in a deuterated solvent (e.g., d₆-DMSO) at a stock concentration of 100 mM.
-
NMR tubes.
Protocol:
-
Protein Preparation: Express and purify the target protein with ¹⁵N-labeling. Ensure the protein is stable and well-folded at the concentrations required for NMR.[13]
-
Sample Preparation:
-
Prepare a reference NMR sample containing the ¹⁵N-labeled protein in the NMR buffer.
-
For screening, prepare samples with the ¹⁵N-labeled protein and a cocktail of 8-12 pyrazole fragments at a final concentration of 200-500 µM per fragment. The final DMSO concentration should be kept below 5% to avoid protein denaturation.
-
-
NMR Data Acquisition:
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum for the reference sample (protein only).
-
Acquire 2D ¹H-¹⁵N HSQC spectra for each sample containing a fragment cocktail.
-
-
Data Analysis:
-
Overlay the spectra from the fragment-containing samples with the reference spectrum.
-
Identify significant chemical shift perturbations (CSPs) in the protein's backbone amide signals. A significant CSP indicates a binding event.
-
-
Hit Deconvolution:
-
For cocktails that show hits, prepare new samples with smaller sub-mixtures or individual fragments from that cocktail.
-
Acquire 2D ¹H-¹⁵N HSQC spectra to identify the specific pyrazole fragment(s) responsible for the observed CSPs.
-
-
Affinity Determination (Titration):
-
Prepare a series of NMR samples with a constant concentration of ¹⁵N-labeled protein and increasing concentrations of the hit pyrazole fragment.
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum for each sample.
-
Monitor the CSPs of specific residues as a function of the fragment concentration.
-
Fit the titration data to a binding isotherm to determine the dissociation constant (Kd).[14]
-
Hit Validation using X-ray Crystallography
X-ray crystallography provides high-resolution structural information on how a pyrazole fragment binds to its target, which is crucial for structure-based drug design.
Materials:
-
Purified target protein at a high concentration (5-10 mg/mL).
-
Crystallization screens and reagents.
-
Hit pyrazole fragments.
-
Cryoprotectant.
-
Synchrotron X-ray source.
Protocol:
-
Protein Crystallization:
-
Screen for crystallization conditions of the apo-protein using vapor diffusion (sitting or hanging drop) methods.
-
Optimize the crystallization conditions to obtain well-diffracting crystals.[15]
-
-
Crystal Soaking or Co-crystallization:
-
Soaking: Transfer apo-protein crystals to a solution containing the hit pyrazole fragment (typically 1-10 mM) and cryoprotectant for a defined period (minutes to hours).
-
Co-crystallization: Set up crystallization trials with the protein pre-incubated with the pyrazole fragment.
-
-
X-ray Diffraction Data Collection:
-
Mount the soaked or co-crystals and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data.
-
Solve the structure using molecular replacement with the apo-protein structure as a search model.
-
Analyze the electron density maps to identify the bound pyrazole fragment.
-
Refine the protein-fragment complex structure to high resolution.[16]
-
Binding Affinity Measurement using Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Purified target protein (10-50 µM) in a suitable buffer.
-
Hit pyrazole fragment (100-500 µM) dissolved in the same buffer as the protein.
-
ITC instrument.
Protocol:
-
Sample Preparation:
-
Dialyze both the protein and the pyrazole fragment solution against the same buffer to minimize buffer mismatch effects.[4]
-
Degas the samples to prevent air bubbles in the calorimeter cell.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the fragment solution into the injection syringe.
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).
-
Perform a series of injections of the fragment solution into the protein solution.
-
-
Data Analysis:
-
Integrate the heat pulses for each injection to obtain the heat change as a function of the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.[17][18]
-
For very weak binders, a displacement titration method may be necessary.[2]
-
Kinetic Analysis using Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors binding events in real-time, providing kinetic information (association and dissociation rate constants, kₐ and kd) in addition to the binding affinity (Kd).[19]
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Purified target protein.
-
Hit pyrazole fragments.
-
Immobilization and running buffers.
Protocol:
-
Protein Immobilization:
-
Immobilize the target protein onto the sensor chip surface using a suitable chemistry (e.g., amine coupling).[20]
-
A reference flow cell should be prepared to subtract non-specific binding.
-
-
Fragment Screening:
-
Inject the pyrazole fragments over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time. A significant increase in RU indicates binding.
-
-
Kinetic and Affinity Analysis:
-
For hit fragments, perform a full kinetic analysis by injecting a series of concentrations of the fragment.
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kₐ, kd, and Kd (Kd = kd/kₐ).[1]
-
Conclusion
Pyrazole derivatives represent a highly valuable scaffold for fragment-based drug design. Their synthetic tractability and ability to engage in diverse interactions with biological targets make them excellent starting points for the development of novel therapeutics. The application of a robust screening cascade involving techniques like NMR, SPR, and ITC, followed by structural characterization using X-ray crystallography, can efficiently identify and validate pyrazole fragment hits. Subsequent structure-based optimization, guided by quantitative binding data and ligand efficiency metrics, can then be employed to evolve these fragments into potent and selective lead compounds. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize pyrazole derivatives in their FBDD campaigns.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Thermodynamic signatures of fragment binding: Validation of direct versus displacement ITC titrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMR Screening in Fragment-Based Drug Design: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]
- 4. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 5. Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand efficiency - Wikipedia [en.wikipedia.org]
- 8. Ligand Efficiency Assessment - Creative Biolabs [creative-biolabs.com]
- 9. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. primoa.library.unsw.edu.au [primoa.library.unsw.edu.au]
- 11. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fragment-guided discovery of pyrazole carboxylic acid inhibitors of the KEAP1:NRF2 protein-protein interaction - American Chemical Society [acs.digitellinc.com]
- 13. researchgate.net [researchgate.net]
- 14. Optimizing NMR fragment-based drug screening for membrane protein targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Practical Fragments: Isothermal titration calorimetry (ITC) [practicalfragments.blogspot.com]
- 18. Isothermal Titration Calorimetry and Grating-Coupled Interferometry in Fragment-Based Drug Discovery | Malvern Panalytical [malvernpanalytical.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pyrazole N-Arylation
Welcome to the technical support center for pyrazole N-arylation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their pyrazole N-arylation reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the N-arylation of pyrazoles?
The main challenges in pyrazole N-arylation stem from several factors:
-
Steric Hindrance: Bulky substituents on either the pyrazole ring or the aryl halide can impede the approach of the reactants and the catalyst, slowing down or preventing the reaction.[1]
-
Competing N-arylation: In pyrazoles with additional nitrogen-containing functional groups (e.g., amino groups), these can act as alternative nucleophiles, leading to undesired side products.[1]
-
Regioselectivity: For unsymmetrical pyrazoles, controlling which of the two pyrazole nitrogens undergoes arylation can be a significant challenge.[1][2]
-
Mono- versus Di-arylation: Achieving selective mono-arylation can be difficult, as di-arylation at both pyrazole nitrogens may occur, particularly with highly reactive aryl halides.[1]
-
Catalyst Inhibition: Certain functional groups on the substrates can chelate to the metal catalyst (both palladium and copper), leading to catalyst deactivation and reduced efficiency.[1]
Q2: Which catalytic system is better for pyrazole N-arylation: Palladium or Copper?
Both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are widely used and effective for pyrazole N-arylation.[1][3] The choice between the two depends on several factors:
-
Cost: Copper catalysts are generally more cost-effective than palladium catalysts.[3]
-
Reaction Conditions: Traditional Ullmann conditions often required harsh reaction parameters, including high temperatures.[3] However, modern copper catalyst systems with various ligands can now operate under milder conditions.[3] Palladium-catalyzed reactions also typically proceed under mild conditions.
-
Functional Group Tolerance: Both methods have been developed to tolerate a wide variety of functional groups.[4][5][6] The specific choice may depend on the particular functional groups present in your substrates.
-
Aryl Halide Reactivity: The reactivity of the aryl halide (I > Br > Cl) will influence the choice of catalyst and reaction conditions.
Q3: How can I improve the regioselectivity of N-arylation on an unsymmetrical pyrazole?
Achieving high regioselectivity in the N-arylation of unsymmetrical pyrazoles is a common challenge. The outcome is influenced by a combination of electronic and steric factors of the substituents on the pyrazole ring. Recent advancements have shown that the choice of ligand can play a crucial role in directing the arylation to a specific nitrogen atom.[2] By tuning the metallotautomers through ligand choice, it is possible to direct the N-arylation to either nitrogen site, providing a level of control over the regioselectivity.[2]
Troubleshooting Guide
Problem 1: Low or no product yield.
| Possible Cause | Troubleshooting Suggestion |
| Inactive Catalyst | Ensure the catalyst is not old or deactivated. Use fresh catalyst from a reliable source. For palladium catalysts, ensure anaerobic conditions are maintained. |
| Sub-optimal Base | The base must be strong enough to deprotonate the pyrazole but not so strong as to cause degradation.[1] Common bases include K₂CO₃, Cs₂CO₃, and KOtBu.[3][7] Screen different bases to find the optimal one for your specific substrate. |
| Incorrect Solvent | The solvent should be anhydrous and capable of dissolving all reaction components at the reaction temperature.[1] Common solvents include toluene, dioxane, and DMF.[1][4] The polarity of the solvent can influence the reaction rate.[1] |
| Low Reaction Temperature | N-arylation reactions, especially with sterically hindered substrates, often require elevated temperatures.[1] Incrementally increase the reaction temperature while monitoring for any decomposition of starting materials or products.[1] Microwave irradiation can also be used to accelerate reaction times and potentially increase yields.[3] |
| Poor Ligand Choice | The ligand plays a critical role in stabilizing the catalyst and facilitating the reaction. For Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands like XPhos are often effective.[3] For Ullmann reactions, diamine ligands have been shown to be successful.[4][5][6] |
Problem 2: Formation of significant side products (e.g., di-arylated pyrazole, arylation at other positions).
| Possible Cause | Troubleshooting Suggestion |
| High Reactivity of Aryl Halide | If possible, use a less reactive aryl halide (e.g., aryl bromide instead of aryl iodide).[1] Carefully control the stoichiometry of the aryl halide; using a slight excess of the pyrazole substrate may favor mono-arylation.[1] |
| Forcing Reaction Conditions | Reduce the reaction temperature and/or reaction time to minimize the formation of the di-arylated product.[1] Monitor the reaction progress closely using TLC or LC-MS to stop the reaction when the desired mono-arylated product is maximized.[1] |
| Competing Nucleophiles | If your pyrazole contains other nucleophilic sites, such as an amino group, consider using a protecting group strategy. The protecting group can be removed in a subsequent step.[1] |
Data Presentation: Comparison of Reaction Conditions
Table 1: Optimized Conditions for Copper-Catalyzed N-Arylation of Pyrazole with Aryl Halides
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Aryl Halide | Yield (%) | Reference |
| CuO/AB (5 mol%) | KOtBu | Toluene | 180 | Iodobenzene | 96 | [7] |
| CuI / diamine ligand | K₃PO₄ | Dioxane | 110 | Aryl Iodide/Bromide | Good to Excellent | [4][5][6] |
| Cu₂O / N-ligand-A Salox | Cs₂CO₃ | Acetonitrile | 100 | 4-Iodotoluene | Not specified | [8] |
| CuI / Phenanthroline | CsF | DMF | 130 | Not specified | Not specified | [9] |
Table 2: Optimized Conditions for Palladium-Catalyzed N-Arylation of 4-Iodopyrazole
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Aryl Halide | Time (h) | Reference |
| Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ | Toluene | 110 | Aryl Bromide | 12-24 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed N-Arylation of Pyrazole (Ullmann Condensation)
This protocol is a general guideline and may require optimization for specific substrates.
-
To an oven-dried reaction vessel, add the pyrazole (1.0 mmol), aryl halide (1.1 mmol), copper(I) catalyst (e.g., CuI, 5-10 mol%), a suitable ligand (e.g., a diamine, 10-20 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent (e.g., dioxane, toluene, or DMF, 3-5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-130 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Palladium-Catalyzed N-Arylation of 4-Iodopyrazole (Buchwald-Hartwig Amination)
This protocol is adapted for the N-arylation of 4-iodopyrazole with an aryl bromide.[3]
-
To an oven-dried Schlenk tube, add 4-iodo-1H-pyrazole (1.0 mmol), the aryl bromide (1.1 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol).[3]
-
Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[3]
-
Add anhydrous toluene (5 mL) via syringe.[3]
-
Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.[3]
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[3]
-
Upon completion, cool the reaction mixture to room temperature.[3]
-
Follow a standard aqueous work-up procedure and purify the product by column chromatography.
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation of pyrazole.
Caption: A logical workflow for troubleshooting low-yield pyrazole N-arylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles | Sciety [sciety.org]
- 3. benchchem.com [benchchem.com]
- 4. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 5. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Explorative Sonophotocatalytic Study of C-H Arylation Reaction of Pyrazoles Utilizing a Novel Sonophotoreactor for Green and Sustainable Organic Synthesis [mdpi.com]
Troubleshooting by-product formation in pyrazole synthesis
Welcome to our technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of pyrazole derivatives. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, detailed experimental protocols, and data-driven insights to support your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in pyrazole synthesis, and how can I identify it?
A1: The most prevalent side reaction in pyrazole synthesis, particularly in the widely used Knorr synthesis, is the formation of regioisomers.[1][2] This occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine. The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to a mixture of two pyrazole regioisomers.[2]
To distinguish between the resulting regioisomers, a combination of spectroscopic techniques is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. One-dimensional ¹H and ¹³C NMR will exhibit different chemical shifts for the protons and carbons on the pyrazole ring and its substituents. For unambiguous structure determination, two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to identify through-space correlations between protons on the N-substituent and protons on the pyrazole ring, confirming their relative positions.[2]
Q2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
A2: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[3] Regioselectivity is influenced by steric and electronic differences between the two carbonyl groups, as well as the reaction conditions.[1][3] Here are several strategies to improve regioselectivity:
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in favor of one isomer compared to standard solvents like ethanol.[2][3][4] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group.[4]
-
pH Control: Adjusting the pH of the reaction can influence the initial site of attack by the hydrazine.[3] For instance, under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.[3]
-
Steric and Electronic Effects: The inherent steric and electronic properties of the substituents on both the 1,3-dicarbonyl and the hydrazine play a crucial role.[1] Bulky substituents can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.[1]
Q3: Besides regioisomers, what other by-products or issues might I encounter?
A3: Several other issues can arise during pyrazole synthesis:
-
Low Conversion Rates: This can be due to poor purity of starting materials, steric hindrance from bulky substituents, or suboptimal reaction conditions such as temperature, solvent, or catalyst.[2]
-
Formation of Colored Impurities: The reaction mixture turning yellow or red can indicate the decomposition of hydrazine starting materials or the oxidation of intermediates.[2]
-
Incomplete Cyclization: The reaction may stall at the hydrazone intermediate, particularly if the hydrazine is deactivated by electron-withdrawing groups.[2] In some cases, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole product.[3]
-
Biaryl Formation: In metal-catalyzed N-arylation reactions (e.g., using copper or palladium), homocoupling of the aryl halide starting material can lead to the formation of biaryl side products.[2]
-
Ring-Opened or Rearranged Products: The presence of highly reactive functional groups on the pyrazole ring can lead to complex rearrangements and ring-opening upon heating or under specific catalytic conditions.[3]
Troubleshooting Guides
Issue 1: Poor Regioselectivity (Mixture of Isomers)
This guide provides a systematic approach to troubleshooting the formation of regioisomeric mixtures.
Caption: A logical workflow for troubleshooting the formation of regioisomers.
Issue 2: Low Reaction Yield
Follow these steps if you are experiencing low yields of your desired pyrazole product.
Caption: A workflow for troubleshooting low pyrazole synthesis yields.
Data Presentation
The choice of solvent can have a significant impact on the regioselectivity of pyrazole synthesis. The following table summarizes the effect of different solvents on the isomer ratio for the reaction of various unsymmetrical 1,3-dicarbonyl compounds with methylhydrazine and phenylhydrazine. Regioisomer A corresponds to the N-substituted nitrogen being adjacent to the R¹ group, while in regioisomer B, it is adjacent to the R² group.
| 1,3-Dicarbonyl (R¹-CO-CH₂-CO-R²) | Hydrazine | Solvent | Isomer Ratio (A:B) |
| R¹=Ph, R²=Me | Methylhydrazine | Ethanol | 50:50 |
| R¹=Ph, R²=Me | Methylhydrazine | TFE | 95:5 |
| R¹=Ph, R²=Me | Methylhydrazine | HFIP | >99:1 |
| R¹=Ph, R²=CF₃ | Phenylhydrazine | Ethanol | 60:40 |
| R¹=Ph, R²=CF₃ | Phenylhydrazine | TFE | 10:90 |
| R¹=Ph, R²=CF₃ | Phenylhydrazine | HFIP | <1:99 |
Note: The specific ratios are highly dependent on the substrates used. This table provides a general trend.[3]
Experimental Protocols
General Protocol for Knorr Pyrazole Synthesis
This protocol provides a general guideline for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and substituted hydrazines.[5] Optimization may be required for specific substrates.
Materials:
-
1,3-Dicarbonyl compound (1.0 equivalent)
-
Hydrazine derivative (e.g., phenylhydrazine or hydrazine hydrate) (1.0 - 1.2 equivalents)[5]
-
Solvent (e.g., ethanol, acetic acid, TFE, or HFIP)
-
Reaction flask
-
Stirring apparatus
-
Heating apparatus (if required)
-
Apparatus for monitoring the reaction (TLC or LC-MS)
Procedure:
-
In a suitable reaction flask, dissolve the 1,3-dicarbonyl compound in the chosen solvent.
-
Add the hydrazine derivative to the solution. Note that this addition may be exothermic.[5]
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]
-
Upon completion of the reaction (disappearance of starting materials), cool the reaction mixture.
-
If the product precipitates, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to isolate the desired pyrazole.[2]
Signaling Pathways and Experimental Workflows
Reaction Pathway of Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1][5] When an unsymmetrical 1,3-dicarbonyl is used, two competing pathways can lead to the formation of two regioisomeric pyrazoles.[1]
Caption: General reaction pathway for the Knorr pyrazole synthesis.
Experimental Workflow for Knorr Pyrazole Synthesis
This diagram illustrates a typical experimental workflow for performing the Knorr pyrazole synthesis in the laboratory.
Caption: A typical experimental workflow for the Knorr pyrazole synthesis.
References
Technical Support Center: Purification of Substituted Pyrazole Compounds
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of substituted pyrazole compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting point for purifying a crude substituted pyrazole? A1: The most common initial purification strategies are column chromatography and recrystallization. The choice depends on the physical properties of the pyrazole derivative (solid or oil), the nature of the impurities, and the scale of the reaction. For solid compounds, recrystallization is often a simple and effective first step.[1][2]
Q2: My pyrazole compound is basic and streaks or decomposes on a standard silica gel column. What should I do? A2: The acidic nature of standard silica gel can interact with basic pyrazole compounds, causing streaking, poor separation, or decomposition.[3] Consider deactivating the silica gel by preparing the slurry with a solvent system containing a small amount of a basic modifier like triethylamine (Et3N) or ammonium hydroxide.[4] Alternatively, using a different stationary phase like neutral alumina can be a good option.[4]
Q3: How can I purify pyrazole isomers with very similar polarities? A3: Separating isomers with similar polarities is a common challenge.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are powerful analytical and small-scale preparative techniques.[5] For larger scales, optimizing your flash chromatography system is key. This can involve using a high-performance stationary phase with smaller particle sizes or testing different solvent systems to maximize differences in retention time.[5]
-
Crystallization: Fractional crystallization can be effective if there are slight differences in solubility. A highly effective strategy is to form acid addition salts. By reacting the isomer mixture with an inorganic or organic acid, the resulting salts may have significantly different crystallization properties, allowing for selective crystallization.[5][6][7]
Q4: Are there any purification methods that avoid chromatography? A4: Yes. Besides crystallization, acid-base extraction can be used if your pyrazole has a basic nitrogen atom and the impurities do not. Dissolve the crude mixture in an organic solvent and extract with an aqueous acid. The protonated pyrazole will move to the aqueous layer. The layers can then be separated, and the aqueous layer is basified to precipitate the purified pyrazole, which can be recovered by filtration or extraction. For volatile pyrazoles, vacuum distillation can also be an effective, non-chromatographic method.[5]
Troubleshooting Guides
Guide 1: Column Chromatography
This guide addresses common issues encountered during the purification of substituted pyrazoles by column chromatography.
Troubleshooting Common Chromatography Problems
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Poor Separation of Compound from Impurities | Inappropriate mobile phase polarity. | Optimize the solvent system using Thin Layer Chromatography (TLC) first. A less polar mobile phase generally increases retention time and can improve separation.[5] |
| Incorrect stationary phase. | For isomers or compounds with very similar polarities, consider using alumina instead of silica gel, or a reverse-phase silica column.[3][5] | |
| Compound is Unstable on Silica Gel | Acidity of silica gel causes degradation. | Deactivate the silica gel with triethylamine or by using a solvent system containing 1-10% of a 10% ammonium hydroxide solution in methanol.[3][4] |
| Compound is inherently unstable. | Work quickly and, if possible, perform the chromatography in a cold room to minimize exposure time to the stationary phase. | |
| No Compound Elutes from the Column | Compound decomposed on the column. | Test compound stability on a TLC plate before running the column.[3] |
| Solvent system is not polar enough. | If your compound is very polar, it may not move from the origin. Try a more aggressive solvent system, such as dichloromethane with 1-10% of a 10% ammonium hydroxide in methanol stock solution.[3] |
| | Compound came off in the solvent front. | Always check the first fraction collected to ensure your compound did not elute immediately.[3] |
Guide 2: Crystallization
Crystallization is a powerful technique but can present challenges like oiling out or failure to crystallize.
Troubleshooting Common Crystallization Problems
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| No Crystals Form | The solution is not supersaturated. | Concentrate the solution by slowly evaporating the solvent. Alternatively, cool the solution slowly in an ice bath or freezer.[5] |
| Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. | ||
| Product "Oils Out" Instead of Crystallizing | The solute's melting point is lower than the solvent's boiling point, or the solute is too soluble. | Use a lower-boiling point solvent or a solvent mixture where the compound is less soluble at room temperature.[5] |
| Cooling was too rapid. | Allow the solution to cool to room temperature slowly before placing it in a cold bath. | |
| Low Yield of Recovered Crystals | The compound is too soluble in the chosen solvent, even at low temperatures. | Use a different solvent or a solvent mixture (a "good" solvent for dissolving, and a "poor" solvent to induce precipitation).[5] |
| Too much solvent was used for dissolution. | Use the minimum amount of hot solvent required to fully dissolve the compound.[5] |
| Crystals are Impure | Impurities were trapped (occluded) in the crystal lattice during rapid crystal growth. | Perform a second recrystallization. Ensure the solution cools slowly to allow for the formation of larger, purer crystals.[5] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol outlines a general procedure for purifying a substituted pyrazole using flash column chromatography.
-
Solvent System Selection: Use TLC to determine an appropriate solvent system (e.g., n-hexane/ethyl acetate) that gives your desired compound an Rf value of approximately 0.3-0.4 and separates it well from impurities.
-
Column Packing:
-
Place a cotton or glass wool plug at the bottom of a glass column. Add a small layer of sand.
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., n-hexane).
-
Pour the slurry into the column and use gentle air pressure to pack the column evenly, avoiding air bubbles. Add another layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the column solvent or a stronger solvent (e.g., dichloromethane).
-
Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply pressure and begin collecting fractions.
-
Monitor the fractions by TLC to identify which ones contain your purified product.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified pyrazole compound.[8]
Protocol 2: Purification by Recrystallization via Acid Salt Formation
This method is particularly useful for purifying basic pyrazoles or separating them from neutral impurities.[5][6][7]
-
Dissolution: Dissolve the crude pyrazole mixture in a suitable organic solvent, such as ethanol, acetone, or isopropanol.[7]
-
Acid Addition: While stirring, add an equimolar amount of an acid. Inorganic acids (e.g., phosphoric acid, sulfuric acid) or organic acids (e.g., oxalic acid) can be used.[7] The acid addition salt of the pyrazole will form.
-
Crystallization: The acid addition salt often has lower solubility than the free base and will precipitate or crystallize from the solution.[6] The process can be aided by cooling the mixture.
-
Isolation of Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Liberation of Free Base: Dissolve the purified salt in water and add a base (e.g., aqueous sodium bicarbonate or sodium hydroxide) to neutralize the acid and deprotonate the pyrazole.
-
Final Isolation: The purified, neutral pyrazole will typically precipitate from the aqueous solution and can be collected by filtration. Alternatively, it can be extracted into an organic solvent (like ethyl acetate), dried, and concentrated to yield the final product.[9]
Visualizations
Caption: A general workflow for selecting a purification strategy.
Caption: A troubleshooting guide for poor chromatographic separation.
References
- 1. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. paperpublications.org [paperpublications.org]
- 3. Chromatography [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. CN110483400A - A kind of preparation method of pyrazole derivatives - Google Patents [patents.google.com]
Technical Support Center: Addressing Solubility Issues of Pyrazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of pyrazole derivatives during their experiments.
Troubleshooting Guide
This guide addresses specific issues that users might encounter during their experimental work with pyrazole derivatives.
Issue 1: My pyrazole derivative is precipitating out of my aqueous buffer during my experiment. What can I do?
Precipitation of your pyrazole derivative from an aqueous solution is a common issue stemming from its low solubility. Here are several troubleshooting steps you can take, starting with the simplest:
-
pH Adjustment: If your pyrazole derivative possesses ionizable functional groups (acidic or basic), altering the pH of your aqueous solution can significantly increase its solubility. For acidic compounds, increasing the pH will lead to deprotonation and salt formation, which is generally more soluble. For basic compounds, decreasing the pH will result in protonation and the formation of a more soluble salt.[1]
-
Co-solvents: Introducing a water-miscible organic solvent, or co-solvent, can substantially enhance the solubility of hydrophobic compounds.[2][3] Common co-solvents include ethanol, dimethyl sulfoxide (DMSO), and polyethylene glycol 400 (PEG 400).[4][5] It is crucial to perform a co-solvent screening to identify the most effective and experimentally compatible solvent.
-
Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic pyrazole derivative. This is a common strategy used in formulation development.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.[6] Beta-cyclodextrin is a commonly used example.[6]
Issue 2: I need to dissolve a high concentration of my pyrazole derivative for an in vitro assay, but it's not dissolving sufficiently in my buffer, even with a small amount of DMSO.
Achieving high concentrations of poorly soluble compounds for in vitro assays is a frequent challenge. Here are some advanced strategies:
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at a molecular level, which can create an amorphous system with higher solubility.[1] Common methods for preparing solid dispersions include spray drying and hot-melt extrusion.[7][8]
-
Particle Size Reduction: Decreasing the particle size of your compound increases its surface area, which can lead to a faster dissolution rate.[1][3] Techniques like micronization and nanocrystal formulation can be employed.[1][9]
-
Lipid-Based Formulations: For highly lipophilic pyrazole derivatives, lipid-based delivery systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be effective.[8][10] These formulations form fine emulsions upon contact with aqueous media, facilitating drug solubilization.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the solubility of pyrazole derivatives?
The solubility of pyrazole derivatives is governed by a combination of their physicochemical properties and the characteristics of the solvent. Key factors include:
-
Molecular Structure: The presence of polar functional groups (e.g., -OH, -NH2) can increase aqueous solubility, while lipophilic moieties (e.g., aryl groups) tend to decrease it.[1][11]
-
Crystal Lattice Energy: The strength of the intermolecular forces within the crystal lattice of the solid pyrazole derivative affects the energy required to dissolve it.[1]
-
pH of the Medium: For ionizable pyrazole derivatives, the pH of the aqueous solution is a critical determinant of solubility.[1][4]
-
Temperature: Generally, solubility increases with temperature, although this should be verified for each compound to avoid degradation.[1][12]
Q2: Are there any general trends for the solubility of pyrazole-based compounds?
While solubility is compound-specific, some general observations can be made. The pyrazole ring itself is a five-membered aromatic heterocycle and can act as a bioisostere for other aromatic rings, sometimes improving physicochemical properties like solubility.[13] However, many pyrazole derivatives, especially those developed as kinase inhibitors, are complex molecules with high molecular weights and lipophilicity, which often leads to poor aqueous solubility.[11][14]
Q3: What are some common formulation strategies to improve the oral bioavailability of poorly soluble pyrazole derivatives?
Improving oral bioavailability is a key objective in drug development. For poorly soluble pyrazole derivatives, which often fall into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability), several formulation strategies can be employed:[9][15]
-
Amorphous Solid Dispersions: As mentioned earlier, this is a powerful technique to enhance both solubility and dissolution rate.[16]
-
Nanocrystal Technology: Reducing particle size to the nanometer range significantly increases the surface area for dissolution.[15]
-
Lipid-Based Drug Delivery Systems (LBDDS): These are particularly useful for lipophilic drugs.[8][10]
-
Complexation with Cyclodextrins: This can improve solubility and dissolution.[6][17]
Data on Solubility Enhancement of Pyrazole Derivatives
The following tables summarize quantitative data on the solubility enhancement of select pyrazole derivatives using different techniques.
Table 1: Solubility of Celecoxib with Various Enhancement Techniques
| Technique | Solvent/Medium | Solubility of Pure Celecoxib | Enhanced Solubility | Fold Increase | Reference |
| Co-milling | Water | 1.8 ± 0.33 µg/mL | 8.6 ± 1.06 µg/mL | ~4.8 | [15] |
| Nanocrystals | Water | 3–7 μg/ml | 18.1 µg/ml | ~2.6-6 | |
| Spray Drying with Pluronic F 127 (1:5 w/w) | Not Specified | Not Specified | 5-fold increase | 5 | [7] |
| Inclusion Complex with β-cyclodextrin | Aqueous Solution | Very low | Enhanced | Not specified | [6] |
Table 2: Solubility of Deracoxib in Different Solvents
| Solvent | Solubility | Reference |
| Ethanol | ~3 mg/mL | [5][18] |
| DMSO | ~10 mg/mL | [5][18] |
| Dimethyl formamide (DMF) | ~10 mg/mL | [5][18] |
| 1:8 DMF:PBS (pH 7.2) | ~0.1 mg/mL | [5][18] |
Experimental Protocols
Protocol 1: Co-solvent Screening for Solubility Enhancement
Objective: To identify an effective co-solvent and its optimal concentration to dissolve a pyrazole derivative in an aqueous buffer.
Materials:
-
Pyrazole derivative
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Co-solvents (e.g., DMSO, Ethanol, PEG 400)
-
Vortex mixer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Prepare a stock solution of the pyrazole derivative in each co-solvent at a high concentration.
-
In separate microcentrifuge tubes, add a small, precise volume of the stock solution.
-
To each tube, add the aqueous buffer in increasing proportions (e.g., 90:10, 80:20, 50:50 buffer:co-solvent).
-
Vortex each tube vigorously for 1-2 minutes.
-
Allow the tubes to equilibrate at the desired experimental temperature for a set period (e.g., 1 hour).
-
Visually inspect for any precipitation.
-
For tubes without visible precipitate, centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved microparticles.
-
Carefully collect the supernatant and determine the concentration of the dissolved pyrazole derivative using a validated analytical method (e.g., HPLC, UV-Vis).
-
The co-solvent and ratio that provides the desired concentration without precipitation is selected.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of a pyrazole derivative with a hydrophilic polymer to enhance its aqueous solubility.
Materials:
-
Pyrazole derivative
-
Hydrophilic polymer (e.g., PVP K30, Soluplus®)
-
Volatile organic solvent (e.g., methanol, ethanol, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve both the pyrazole derivative and the hydrophilic polymer in the volatile organic solvent in a round-bottom flask. The ratio of drug to polymer should be determined based on preliminary screening (e.g., 1:1, 1:2, 1:5 w/w).
-
Ensure complete dissolution of both components. Gentle heating or sonication may be applied if necessary.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure. The bath temperature should be kept as low as possible to prevent degradation of the compound.
-
Once the solvent is completely removed, a thin film of the solid dispersion will be formed on the flask wall.
-
Scrape the solid dispersion from the flask.
-
Dry the collected solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.
-
The resulting solid dispersion can be characterized for its dissolution properties and compared to the pure drug.
Visualizations
Caption: Workflow for preparing a solid dispersion.
Caption: Inhibition of a kinase signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. ijmsdr.org [ijmsdr.org]
- 4. Solubility enhancement of Cox-2 inhibitors using various solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Solubility enhancement of celecoxib using beta-cyclodextrin inclusion complexes [pubmed.ncbi.nlm.nih.gov]
- 7. ijper.org [ijper.org]
- 8. benchchem.com [benchchem.com]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijrpr.com [ijrpr.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. wjbphs.com [wjbphs.com]
- 18. caymanchem.com [caymanchem.com]
Technical Support Center: Overcoming Resistance Mechanisms to Pyrazole-Based Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with pyrazole-based inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to pyrazole-based inhibitors?
A1: Pyrazole-based compounds are a versatile class of kinase inhibitors.[1][2] Resistance to these inhibitors typically arises from two main categories of cellular changes:
-
On-Target Modifications: These are genetic alterations in the kinase that the drug targets. The most common on-target mechanism is the development of secondary mutations in the kinase domain.[3] These mutations can interfere with inhibitor binding or change the kinase's conformation, making it unrecognizable to the drug.[3][4] A well-known example is the "gatekeeper" mutation, such as T315I in ABL1 or T790M in EGFR, where a smaller amino acid is replaced by a bulkier one, physically blocking the inhibitor from accessing its binding site.[5]
-
Off-Target Alterations: These mechanisms don't involve changes to the direct target of the inhibitor. Instead, the cancer cells find ways to bypass the inhibited pathway.[6] This can happen through the activation of alternative signaling pathways that promote cell survival and proliferation.[6] For instance, if a pyrazole-based inhibitor targets a kinase in one pathway, the cell might activate a parallel pathway like the PI3K/AKT/mTOR or RAS/RAF/MEK/ERK pathways to continue growing.[6] Another off-target mechanism is the increased expression of drug efflux pumps, which actively remove the inhibitor from the cell, reducing its effective concentration.[6]
Q2: How can I determine if the resistance to my pyrazole-based inhibitor is due to on-target or off-target mechanisms?
A2: A combination of molecular and cellular biology techniques is necessary to distinguish between on-target and off-target resistance:
-
Target Gene Sequencing: The first step is to sequence the kinase domain of the target gene in the resistant cells to look for mutations.[6] Any identified mutations should be compared to the wild-type sequence.
-
Biochemical Assays: If a mutation is found, you can perform in vitro kinase assays to compare the inhibitor's potency (IC50 value) against both the wild-type and mutant forms of the kinase.[7] A significant increase in the IC50 for the mutant kinase is a strong indicator of on-target resistance.
-
Cellular Assays: To investigate off-target mechanisms, you can use techniques like Western blotting to analyze the activity of downstream signaling pathways in resistant cells.[8] If the direct target of your inhibitor is still being inhibited, but downstream signaling remains active, this suggests the activation of bypass pathways.[6]
Q3: What are some initial strategies to overcome identified resistance?
A3: Once you have an idea of the resistance mechanism, you can try the following approaches:
-
For On-Target Resistance (Mutations):
-
Dose Escalation: For some mutations that only cause a moderate decrease in inhibitor binding, simply increasing the inhibitor concentration might be enough to restore its effect.
-
Next-Generation Inhibitors: If available, switching to a newer inhibitor designed to be effective against the specific resistance mutation is a good strategy.[9]
-
-
For Off-Target Resistance (Bypass Pathways):
-
Combination Therapy: This is a common and often effective approach. By identifying the activated bypass pathway, you can add a second inhibitor that targets a key component of that pathway.[6] For example, combining your pyrazole-based inhibitor with a PI3K or MEK inhibitor can block both the primary and the bypass pathways.[6]
-
Troubleshooting Guides
Problem 1: My previously sensitive cell line is no longer responding to the pyrazole-based inhibitor.
| Possible Cause | Troubleshooting Steps |
| Development of Resistance | 1. Confirm IC50 Shift: Perform a dose-response experiment (e.g., MTT assay) to confirm that the IC50 value has increased.[3] 2. Sequence Target Gene: Isolate genomic DNA from the resistant cells and sequence the kinase domain of the target gene to check for mutations. 3. Analyze Bypass Pathways: Use Western blotting to look for increased phosphorylation of key proteins in alternative survival pathways, such as p-AKT and p-ERK.[6] |
| Compound Degradation | 1. Prepare Fresh Solutions: Always prepare fresh stock and working solutions of your inhibitor for each experiment.[8] 2. Proper Storage: Ensure the inhibitor is stored correctly according to the manufacturer's instructions to prevent degradation. |
| Cell Line Issues | 1. Cell Line Authentication: Use techniques like short tandem repeat (STR) profiling to confirm the identity of your cell line.[8] 2. Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, which can affect experimental results. |
Problem 2: I've identified a novel mutation in the target kinase, but its effect is unknown.
| Possible Cause | Troubleshooting Steps |
| Uncertain Impact on Inhibitor Binding | 1. Molecular Modeling: Use computational docking studies to predict how the mutation might alter the inhibitor's binding to the kinase. 2. Site-Directed Mutagenesis: Introduce the identified mutation into a plasmid containing the wild-type kinase sequence.[3] 3. In Vitro Kinase Assay: Express and purify both the wild-type and mutant kinase proteins. Then, perform an in vitro kinase assay to directly compare the inhibitor's IC50 values against both versions of the enzyme. |
Quantitative Data Summary
The following table presents hypothetical data for a first-generation pyrazole-based inhibitor ("PBI-1") and a next-generation inhibitor ("PBI-2") against a wild-type kinase and a common resistance mutation.
| Kinase | Inhibitor | IC50 (nM) |
| Wild-Type | PBI-1 | 12 |
| T790M Mutant | PBI-1 | >5,000 |
| Wild-Type | PBI-2 | 8 |
| T790M Mutant | PBI-2 | 45 |
This data illustrates how a gatekeeper mutation can lead to high-level resistance to an initial inhibitor, and how a next-generation compound can overcome this resistance.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination [3]
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[3]
-
Inhibitor Treatment: Prepare serial dilutions of your pyrazole-based inhibitor in the appropriate cell culture medium. Add the different concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO) and a "no cells" blank control.[3]
-
Incubation: Incubate the plate for a set period (e.g., 48-72 hours).[3]
-
MTT Addition: Add MTT reagent to each well and incubate for a few hours, allowing viable cells to convert the MTT into formazan crystals.[3]
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[3]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.[3]
Protocol 2: Western Blotting for Phospho-Protein Analysis [6]
-
Cell Treatment and Lysis: Treat your sensitive and resistant cells with the pyrazole-based inhibitor at various concentrations and for different lengths of time. Wash the cells with ice-cold PBS and then lyse them with RIPA buffer containing protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.[6]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel for separation by electrophoresis. Transfer the separated proteins to a PVDF membrane.[6]
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[6]
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of your proteins of interest (e.g., p-AKT, total AKT, p-ERK, total ERK).
-
Wash the membrane and then incubate it with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the protein bands and capture the image using a digital imager.
-
Analysis: Compare the levels of the phosphorylated proteins between the different treatment conditions and cell lines.
Visualizations
Caption: Signaling pathways in sensitive vs. resistant cells.
Caption: Experimental workflow for investigating resistance.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Landscape of drug-resistance mutations in kinase regulatory hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. benchchem.com [benchchem.com]
- 9. Mechanisms of resistance to BCR-ABL and other kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Synthesis of Unsymmetrical Pyrazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the regioselective synthesis of unsymmetrical pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the regioselective synthesis of unsymmetrical pyrazoles?
The most prevalent methods for regioselective pyrazole synthesis often involve the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative. For unsymmetrical pyrazoles, unsymmetrical 1,3-dicarbonyls or substituted hydrazines are used. Other key starting materials include α,β-alkynic ketones and aldehydes, as well as various dipolarophiles in cycloaddition reactions.
Q2: How can I control the regioselectivity in the reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine?
Controlling regioselectivity is a critical challenge. The outcome is influenced by several factors:
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.
-
Electronic Effects: The electronic nature of the substituents plays a crucial role. Electron-withdrawing groups can make a carbonyl carbon more electrophilic and thus more susceptible to initial attack.
-
Reaction Conditions: pH, solvent, and temperature can significantly impact the regioselectivity. Acidic conditions can protonate a carbonyl group, activating it for attack, while basic conditions can deprotonate the hydrazine, increasing its nucleophilicity.
Q3: What are some alternative strategies to the classical Knorr pyrazole synthesis for better regiocontrol?
Several modern strategies offer improved regiocontrol:
-
Metal-Catalyzed Reactions: Transition metal-catalyzed reactions, such as those involving palladium, copper, or gold, can provide high regioselectivity through directed C-H activation or cycloaddition pathways.
-
"Tethering" Strategies: Temporarily linking the two reactants through a removable tether can enforce a specific orientation, leading to a single regioisomer upon cyclization.
-
Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters like temperature and mixing, often leading to improved selectivity compared to batch processes.
-
Use of Masked or Latent Functional Groups: Employing starting materials where one of the reactive sites is temporarily protected or "masked" can direct the reaction pathway towards the desired isomer.
Troubleshooting Guides
Problem 1: Poor Regioselectivity or a Mixture of Isomers
Possible Causes:
-
Similar Steric and Electronic Environments: The substituents on the unsymmetrical 1,3-dicarbonyl or hydrazine do not provide a strong enough bias for the reaction to favor one regioisomer.
-
Equilibrium between Intermediates: The reaction may proceed through intermediates that can equilibrate, leading to a mixture of products.
-
Inappropriate Reaction Conditions: The chosen solvent, temperature, or catalyst may not be optimal for achieving high regioselectivity.
Troubleshooting Steps:
-
Modify Substituents: If possible, introduce a bulkier or more electron-withdrawing/donating group on one of the reactants to create a greater steric or electronic differentiation.
-
Solvent Screening: Test a range of solvents with varying polarities. Non-polar solvents may favor kinetic control, while polar protic solvents might favor thermodynamic control.
-
Temperature Optimization: Lowering the reaction temperature can sometimes favor the kinetically controlled product, potentially increasing the yield of the desired regioisomer.
-
Catalyst Screening: For catalyzed reactions, screen a variety of catalysts and ligands. For example, in metal-catalyzed cycloadditions, the choice of ligand can have a profound impact on regioselectivity.
-
pH Adjustment: Carefully control the pH of the reaction medium. For reactions involving hydrazines, a slightly acidic medium can enhance the electrophilicity of one carbonyl group over the other.
Problem 2: Low Reaction Yield
Possible Causes:
-
Side Reactions: The starting materials may be undergoing undesired side reactions, such as self-condensation or decomposition.
-
Poor Reactivity of Starting Materials: Steric hindrance or deactivating electronic effects may be slowing down the desired reaction.
-
Suboptimal Reaction Conditions: The reaction may not be going to completion due to insufficient temperature, reaction time, or an inappropriate catalyst.
Troubleshooting Steps:
-
Protecting Groups: Consider using protecting groups for sensitive functionalities on the starting materials to prevent side reactions.
-
Activation of Starting Materials: Convert a less reactive functional group into a more reactive one. For example, a ketone can be converted to a more reactive enol ether.
-
Increase Temperature/Reaction Time: Carefully increase the reaction temperature or extend the reaction time, monitoring for product formation and potential decomposition.
-
Use of a More Active Catalyst: If applicable, switch to a more active catalyst system.
-
Reagent Purity: Ensure the purity of all starting materials and solvents, as impurities can inhibit the reaction or lead to side products.
Data Presentation
Table 1: Comparison of Regioselectivity in the Synthesis of 1,3,5-Trisubstituted Pyrazoles
| Entry | 1,3-Dicarbonyl Substituent (R1) | Hydrazine Substituent (R2) | Catalyst/Solvent | Ratio of Regioisomers (A:B) | Total Yield (%) | Reference |
| 1 | Phenyl | Methyl | Acetic Acid | 85:15 | 92 | |
| 2 | Phenyl | Phenyl | Ethanol | 70:30 | 88 | |
| 3 | Trifluoromethyl | Phenyl | Toluene | >99:1 | 95 | |
| 4 | Methyl | 2,4-Dinitrophenyl | Sulfuric Acid | >99:1 | 98 |
Regioisomer A refers to the pyrazole with the R1 substituent at the 5-position and the R2 substituent at the 1-position.
Experimental Protocols
Key Experiment: Regioselective Synthesis of a 1,5-Disubstituted Pyrazole via Metal-Free, Base-Mediated [3+2] Cycloaddition
This protocol describes a metal-free approach to synthesize 1,5-disubstituted pyrazoles from α,β-unsaturated aldehydes and N-monosubstituted hydrazones.
Materials:
-
α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)
-
N-monosubstituted hydrazone (e.g., benzaldehyde phenylhydrazone)
-
Potassium tert-butoxide (t-BuOK)
-
Toluene (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the N-monosubstituted hydrazone (1.0 mmol) and anhydrous toluene (5 mL).
-
Add potassium tert-butoxide (1.2 mmol) to the solution and stir the mixture at room temperature for 10 minutes.
-
Add the α,β-unsaturated aldehyde (1.1 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 1,5-disubstituted pyrazole.
Visualizations
Caption: Factors influencing the regioselective synthesis of pyrazoles.
Caption: Troubleshooting workflow for pyrazole synthesis issues.
Technical Support Center: Synthesis of (4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of (4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental work.
Synthetic Workflow Overview
The synthesis of this compound is proposed as a two-step process. The first step involves the formation of the pyrazole ring through the condensation of (4-cyanophenyl)hydrazine with acetylacetone. The second step is the reduction of the nitrile group to a primary amine.
Caption: Proposed two-step synthesis of this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis.
Step 1: Synthesis of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile
Question: The reaction is slow or incomplete, what are the possible causes and solutions?
Answer:
-
Cause: Insufficient heating or catalyst.
-
Solution: Ensure the reaction is refluxing at the appropriate temperature for your solvent (e.g., ethanol or acetic acid). If using a catalytic amount of acid, ensure it has been added. For challenging substrates, switching to a higher boiling point solvent like glacial acetic acid can be beneficial.
-
Cause: Poor quality of starting materials.
-
Solution: Use freshly distilled or recrystallized (4-cyanophenyl)hydrazine and acetylacetone. Impurities can interfere with the reaction.
-
Cause: Incorrect stoichiometry.
-
Solution: Ensure a 1:1 molar ratio of (4-cyanophenyl)hydrazine to acetylacetone. An excess of one reagent is generally not necessary for this type of condensation.
Question: The isolated product is impure, showing multiple spots on TLC. How can I improve the purity?
Answer:
-
Cause: Formation of regioisomers or side products.
-
Solution: While the reaction of hydrazine with symmetric dicarbonyls like acetylacetone is generally regioselective, side reactions can occur. Purification by column chromatography on silica gel is often effective. A typical eluent system would be a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent like ethanol can also improve purity.
Question: The yield of the pyrazole intermediate is low. What are the contributing factors?
Answer:
-
Cause: Incomplete reaction or loss of product during workup.
-
Solution: Monitor the reaction by Thin Layer Chromatography (TLC) to ensure it has gone to completion. During workup, ensure the pH is adjusted correctly to precipitate the product if an acidic or basic workup is used. Ensure complete extraction with an appropriate organic solvent.
-
Cause: Decomposition of the starting material.
-
Solution: Hydrazine derivatives can be unstable. Store (4-cyanophenyl)hydrazine under an inert atmosphere and in a cool, dark place.
Step 2: Reduction of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile
Question: The nitrile reduction is not proceeding to completion. What should I check?
Answer:
-
Cause (for LiAlH₄ reduction): Inactive Lithium Aluminum Hydride (LiAlH₄).
-
Solution: LiAlH₄ is very sensitive to moisture. Use a fresh bottle or a properly stored container. Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon).[1][2]
-
Cause (for catalytic hydrogenation): Inactive catalyst.
-
Solution: Use a fresh batch of catalyst (e.g., Raney Nickel, Palladium on carbon). Ensure the catalyst has not been exposed to air or moisture for extended periods. The reaction may also require elevated hydrogen pressure and temperature.[3][4][5]
Question: I am observing the formation of secondary and tertiary amines as byproducts. How can I minimize this?
Answer:
-
Cause: The newly formed primary amine can react with the intermediate imine.[3]
-
Solution (for catalytic hydrogenation): The addition of ammonia or ammonium hydroxide to the reaction mixture can help suppress the formation of secondary and tertiary amines.[6] Using specific catalysts like cobalt boride can also improve selectivity for the primary amine.[3]
-
Solution (for LiAlH₄ reduction): This is less common with LiAlH₄ but can occur. A slow, controlled addition of the nitrile to the LiAlH₄ slurry at a low temperature can help.
Question: The workup of the LiAlH₄ reaction is problematic, resulting in a gelatinous precipitate that is difficult to filter.
Answer:
-
Cause: Improper quenching of the aluminum salts.
-
Solution: A careful, sequential addition of water and then a sodium hydroxide solution (Fieser workup) can produce a granular precipitate that is easier to filter. For every 1g of LiAlH₄ used, cautiously add 1 mL of water, followed by 1 mL of 15% aqueous NaOH, and then 3 mL of water, with vigorous stirring.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the pyrazole formation step?
A1: Ethanol or glacial acetic acid are commonly used solvents for this condensation reaction. Glacial acetic acid can act as both the solvent and the catalyst and may lead to faster reaction times.
Q2: How can I monitor the progress of both reaction steps?
A2: Thin Layer Chromatography (TLC) is an effective method. For the first step, you can monitor the disappearance of the (4-cyanophenyl)hydrazine spot. For the second step, the disappearance of the nitrile starting material indicates the reaction is proceeding. Use an appropriate stain (e.g., potassium permanganate or iodine) to visualize the spots if they are not UV-active.
Q3: Are there any specific safety precautions I should take?
A3: Yes. Hydrazine derivatives are potentially toxic and carcinogenic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Lithium Aluminum Hydride is a highly reactive and pyrophoric reagent that reacts violently with water. It should only be handled by trained personnel under an inert atmosphere. Catalytic hydrogenation involves flammable hydrogen gas and should be conducted in a properly equipped and ventilated area.[4]
Q4: What are the key considerations for scaling up this synthesis?
A4: For the first step, heat management during the condensation reaction is important. For the second step, if using LiAlH₄, the exothermic nature of the quench requires careful control of the addition rate and efficient cooling, especially on a larger scale. Catalytic hydrogenation is often more amenable to scale-up in an industrial setting due to safety and cost considerations.[3][4]
Q5: How should the final product, this compound, be purified and stored?
A5: The final amine product can be purified by column chromatography. As amines can be basic, it may be beneficial to use a silica gel slurry that has been treated with a small amount of triethylamine. The purified amine should be stored under an inert atmosphere to prevent oxidation and degradation.
Quantitative Data Summary
The following table summarizes the expected quantitative data for each step of the synthesis based on typical yields for analogous reactions.
| Parameter | Step 1: Pyrazole Formation | Step 2: Nitrile Reduction |
| Product | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile | This compound |
| Typical Yield | 85-95% | 70-90% |
| Purity (crude) | >90% | >85% |
| Purity (after purification) | >98% | >98% |
| Reaction Time | 2-6 hours | 4-24 hours |
| Reaction Temperature | Reflux (e.g., ~78°C for Ethanol) | 0°C to Reflux (depending on reagent) |
Experimental Protocols
Step 1: Synthesis of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (4-cyanophenyl)hydrazine (1.0 eq) and ethanol (5-10 mL per gram of hydrazine).
-
Add acetylacetone (1.05 eq) to the suspension.
-
Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add cold water to the residue to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
If necessary, purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Step 2: Reduction of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile
Method A: Using Lithium Aluminum Hydride (LiAlH₄)
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours, or until the starting material is consumed as indicated by TLC.
-
Cool the reaction mixture back to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (1 mL per 1 g of LiAlH₄), 15% aqueous NaOH (1 mL per 1 g of LiAlH₄), and then water again (3 mL per 1 g of LiAlH₄).
-
Stir the resulting mixture vigorously for 30 minutes.
-
Filter the granular precipitate and wash it thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography.
Method B: Catalytic Hydrogenation
-
To a hydrogenation vessel, add 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzonitrile (1.0 eq), a suitable solvent (e.g., methanol or ethanol), and Raney Nickel (approx. 10-20% by weight) or 10% Pd/C.
-
If desired, add a small amount of ammonia or ammonium hydroxide to the solvent to minimize side reactions.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (e.g., 50-500 psi, depending on the apparatus) and stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by observing hydrogen uptake or by TLC analysis of aliquots.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the catalyst through a pad of Celite, washing the pad with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product as needed.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 3. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 4. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
Analytical methods for detecting impurities in pyrazole synthesis
An overview of analytical methods for detecting impurities in pyrazole synthesis is provided in this technical support center. Researchers, scientists, and drug development professionals can use the troubleshooting guides and frequently asked questions (FAQs) to resolve issues they run into during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered in pyrazole synthesis?
A1: During pyrazole synthesis, several types of impurities can form, depending on the starting materials and reaction conditions. Common impurities include:
-
Regioisomers : These are a significant challenge, especially when using unsymmetrical starting materials.[1][2]
-
Unreacted Starting Materials : Residual amounts of precursors like hydrazines and 1,3-dicarbonyl compounds can remain in the final product.[2][3]
-
Pyrazoline Intermediates : Incomplete aromatization during the cyclization reaction can result in the presence of pyrazoline intermediates.[2]
-
Colored Byproducts : The decomposition of hydrazine starting materials or the oxidation of intermediates can produce colored impurities.[2][4]
-
Side-Reaction Products : In metal-catalyzed reactions, byproducts such as biaryl compounds from the homocoupling of aryl halides can form.[3]
-
Ring-Opened or Rearranged Products : Under certain conditions, the pyrazole ring can undergo opening or rearrangement, leading to structural impurities.[5]
Q2: Which analytical technique is most suitable for analyzing my pyrazole sample?
A2: The choice of analytical technique depends on the properties of your pyrazole and the potential impurities.
-
High-Performance Liquid Chromatography (HPLC) is a versatile and precise method for purity analysis of many pyrazole compounds, capable of separating the main component from process-related impurities and degradation products.[2][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile and semi-volatile pyrazoles and is powerful for separating and identifying isomers.[1][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is essential for unambiguous structural elucidation of the final product and for identifying impurities by comparing the sample's spectrum to that of a reference standard.[8]
-
Thin-Layer Chromatography (TLC) is a quick and effective tool for monitoring the progress of a reaction in real-time.[3][5]
Q3: How can I identify an unknown impurity in my sample?
A3: Identifying an unknown impurity typically requires a combination of chromatographic separation and spectroscopic analysis. A common workflow involves using HPLC or GC to isolate the impurity, followed by Mass Spectrometry (MS) to determine its molecular weight and fragmentation pattern.[6][8] For complete structural elucidation, techniques like high-resolution mass spectrometry and NMR spectroscopy are often necessary.[6][8]
Q4: How do I monitor the progress of my pyrazole synthesis to minimize impurity formation?
A4: Monitoring the reaction progress is crucial for optimizing conditions and minimizing impurities. Thin-Layer Chromatography (TLC) is a widely used technique for this purpose due to its speed and simplicity.[3][9] By regularly sampling the reaction mixture and analyzing it with TLC, you can determine the optimal reaction time and temperature to maximize the yield of the desired product while minimizing the formation of byproducts.[3][4]
Troubleshooting Guides
Issue 1: I am seeing unexpected peaks in my HPLC/GC chromatogram. What could they be?
Possible Causes and Solutions:
-
Regioisomers : The synthesis of pyrazoles from unsymmetrical precursors often leads to the formation of regioisomers, which have very similar physicochemical properties, making them difficult to separate.[1]
-
Solution : Optimize your chromatographic method. For HPLC, try adjusting the mobile phase composition, gradient, flow rate, or column temperature. For GC, optimizing the temperature ramp rate can improve separation.[1][2] Using a different column with an alternative stationary phase may also be effective.
-
-
Unreacted Starting Materials or Intermediates : The peaks could correspond to leftover starting materials or stable intermediates.[2][5]
-
Solution : Compare the retention times of the unexpected peaks with those of your starting material standards. If they match, optimize the reaction conditions (e.g., prolong reaction time, increase temperature) to ensure complete conversion.[3]
-
-
Side-Reaction Byproducts : The peaks may represent byproducts from side reactions.
Issue 2: My final product has a low purity assessment by HPLC, but the reaction looked clean on TLC.
Possible Causes and Solutions:
-
Co-eluting Impurities : An impurity may have a similar retention factor (Rf) to your product on the TLC plate but a different retention time on the HPLC column.
-
Solution : Develop a TLC method with better separation by testing different solvent systems. Use a more efficient HPLC column or a different mobile phase to resolve the co-eluting peaks.
-
-
Non-UV Active Impurities : If you are using a UV detector for HPLC, impurities that do not absorb UV light will not be detected. TLC visualization methods (like staining with potassium permanganate) can often detect a broader range of compounds.
-
Solution : Use a more universal HPLC detector, such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS), to detect non-UV active impurities.
-
Issue 3: My NMR spectrum is very complex and difficult to interpret.
Possible Causes and Solutions:
-
Presence of Isomers : If your product is a mixture of regioisomers, the ¹H and ¹³C NMR spectra will show multiple sets of signals, leading to a complex appearance.[1]
-
Solution : Purify the crude product using column chromatography to isolate the major regioisomer before NMR analysis.[3] Advanced 2D NMR techniques (like COSY and HSQC) can also help in assigning the signals for each isomer.
-
-
Paramagnetic Impurities : Trace amounts of paramagnetic metals from catalysts can cause significant broadening of NMR signals, making interpretation difficult.
-
Solution : Purify the sample by filtering it through a short plug of silica gel or celite to remove residual metals.
-
Data Presentation
Table 1: Comparison of Key Analytical Methods for Pyrazole Impurity Analysis
| Analytical Method | Primary Use | Common Analytes | Typical Detection Method | Key Advantages |
| HPLC | Purity assessment, quantification of impurities | Non-volatile organic impurities, regioisomers, starting materials, degradation products.[2][6] | UV-Vis, PDA, Mass Spectrometry (MS) | High precision, suitable for a wide range of compounds, scalable for preparative separation.[2][7] |
| GC-MS | Separation and identification of volatile impurities | Volatile organic compounds, residual solvents, regioisomers.[1][6][7] | Mass Spectrometry (MS) | Excellent separation for volatile compounds, provides structural information from mass spectra.[1] |
| NMR Spectroscopy | Structural elucidation, identification of isomers | Main product, regioisomers, major byproducts | Magnetic field detection of atomic nuclei | Provides detailed structural information, non-destructive.[8] |
| TLC | Reaction monitoring, qualitative purity check | Starting materials, product, major byproducts | UV light, chemical stains | Fast, simple, and inexpensive for real-time reaction monitoring.[3][9] |
Table 2: Example Spectroscopic Data for 1-Methylpyrazole
This table summarizes typical spectroscopic data used for the characterization of a pyrazole compound.[8]
| Technique | Parameter | Observed Value |
| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) for H3 | ~7.5 (d) |
| Chemical Shift (δ, ppm) for H5 | ~7.4 (d) | |
| Chemical Shift (δ, ppm) for H4 | ~6.2 (t) | |
| Chemical Shift (δ, ppm) for N-CH₃ | ~3.9 (s) | |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) for C3 | ~138.7 |
| Chemical Shift (δ, ppm) for C5 | ~129.2 | |
| Chemical Shift (δ, ppm) for C4 | ~105.4 | |
| Chemical Shift (δ, ppm) for N-CH₃ | ~39.1 | |
| Mass Spec. (GC-MS) | Molecular Ion [M]⁺ | m/z 82 |
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis of 3-Methylpyrazole
This protocol outlines a reverse-phase HPLC method for assessing the purity of 3-Methylpyrazole.[2]
-
Materials and Reagents :
-
3-Methylpyrazole reference standard and sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid or Formic acid (for MS compatibility)
-
-
Instrumentation :
-
HPLC system with a pump, autosampler, column oven, and UV-Vis or PDA detector.
-
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 150mm x 4.6mm, 5µm)
-
Mobile Phase A : Water with 0.1% acid (phosphoric or formic)
-
Mobile Phase B : Acetonitrile with 0.1% acid
-
Gradient : A typical gradient might be 5% B to 95% B over 20 minutes.
-
Flow Rate : 1.0 mL/min
-
Column Temperature : 30 °C
-
Detection Wavelength : 210 nm
-
-
Sample Preparation :
-
Standard Solution (0.5 mg/mL) : Accurately weigh ~25 mg of the 3-Methylpyrazole reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution (0.5 mg/mL) : Prepare the sample solution in the same manner as the standard solution.
-
-
Analysis :
-
Inject equal volumes (e.g., 10 µL) of the standard and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks.
-
Protocol 2: GC-MS Analysis of Pyrazole Isomers
This protocol provides a method for the separation and identification of pyrazole isomers in an industrial mixture.[1]
-
Materials and Reagents :
-
Pyrazole sample mixture
-
Methanol (analytical grade)
-
Dichloromethane (analytical grade)
-
-
Instrumentation :
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
-
Chromatographic Conditions :
-
Column : Non-polar capillary column (e.g., DB-5ms, 30m x 0.25mm, 0.25µm)
-
Injector Temperature : 250 °C
-
Oven Program : Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.[8]
-
Carrier Gas : Helium at a constant flow rate.
-
-
Mass Spectrometer Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV
-
Mass Range : m/z 40-400
-
-
Sample Preparation :
-
Accurately weigh approximately 10 mg of the industrial pyrazole mixture into a 10 mL volumetric flask.
-
Dissolve the sample in a minimal amount of methanol and then dilute to the mark with dichloromethane.
-
-
Analysis :
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Analyze the resulting chromatogram to separate the isomers.
-
Identify each isomer by comparing its mass spectrum and retention index to those of known standards or library data.
-
Visualizations
Caption: A general workflow for the analysis of impurities in pyrazole synthesis.
Caption: A troubleshooting guide for unexpected peaks in chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Validation of (4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine bioactivity in cancer cell lines
Comparative Bioactivity Analysis of Pyrazole Derivatives in Cancer Cell Lines
A Comprehensive Guide for Researchers and Drug Development Professionals
The guide summarizes quantitative data on the cytotoxic effects of these compounds, details the experimental protocols used for their validation, and provides visual representations of experimental workflows and relevant signaling pathways.
Data Presentation: Comparative Cytotoxicity of Pyrazole Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyrazole derivatives and standard anticancer agents across a panel of human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. Lower IC50 values are indicative of higher potency.
| Compound/Drug | Cancer Cell Line | Cell Type | IC50 (µM) |
| (3,5-dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone [1] | MCF-7 | Breast Adenocarcinoma | 5.00 - 32.52 |
| HCT-116 | Colorectal Carcinoma | 5.00 - 32.52 | |
| HEPG-2 | Hepatocellular Carcinoma | 5.00 | |
| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides (Compound 1) [2] | MIA PaCa-2 | Pancreatic Cancer | 10 |
| Novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivative (Compound 17) [3] | HepG2 | Hepatocellular Carcinoma | 5.35 |
| A549 | Lung Carcinoma | 8.74 | |
| Celecoxib [4][5][6] | U251 | Glioblastoma | 11.7 |
| SKOV3 | Ovarian Cancer | 25 | |
| HNE1 | Nasopharyngeal Carcinoma | 32.86 | |
| HeLa | Cervical Cancer | 37.2 | |
| HCT116 | Colorectal Carcinoma | - | |
| HepG2 | Hepatocellular Carcinoma | - | |
| MCF-7 | Breast Adenocarcinoma | - | |
| HEY | Ovarian Cancer | 44 | |
| IGROV1 | Ovarian Cancer | 50 | |
| CNE1-LMP1 | Nasopharyngeal Carcinoma | 61.31 | |
| Doxorubicin [7][8][9][10][11] | LNCaP | Prostate Carcinoma | 0.25 |
| A549 | Lung Carcinoma | 1.50, >20 | |
| BFTC-905 | Bladder Cancer | 2.3 | |
| MCF-7 | Breast Adenocarcinoma | 2.50, 8.306 | |
| M21 | Skin Melanoma | 2.8 | |
| HeLa | Cervical Cancer | 1.00, 2.9 | |
| UMUC-3 | Bladder Cancer | 5.1 | |
| PC3 | Prostate Carcinoma | 8.00 | |
| HepG2 | Hepatocellular Carcinoma | 12.2 | |
| TCCSUP | Bladder Cancer | 12.6 | |
| Huh7 | Hepatocellular Carcinoma | >20 | |
| VMCUB-1 | Bladder Cancer | >20 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of anticancer bioactivity are provided below.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12][13] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[13]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[13]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[13]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[12][13]
Annexin V Apoptosis Assay
This assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[14][15] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and is used to label apoptotic cells.[14][15] Propidium Iodide (PI) is used as a counterstain to differentiate necrotic cells.[15]
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent.[16]
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add fluorochrome-conjugated Annexin V and PI.[17]
-
Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.[17]
-
Analysis: Analyze the stained cells by flow cytometry.[16] Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.[18]
Western Blot Analysis
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.[19] It allows for the investigation of protein expression levels and the activity of signaling proteins.[19]
Protocol:
-
Protein Extraction: Lyse the treated and untreated cells in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[20]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate the protein lysates by size using SDS-PAGE.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[19]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[21]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).[21][22]
-
Detection: Detect the protein bands using a chemiluminescent or fluorescent substrate and image the membrane.[22]
Visualizations: Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for validating the bioactivity of a compound and a simplified representation of a signaling pathway often targeted in cancer therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. The effect of celecoxib on tumor growth in ovarian cancer cells and a genetically engineered mouse model of serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. advetresearch.com [advetresearch.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. biologi.ub.ac.id [biologi.ub.ac.id]
- 16. benchchem.com [benchchem.com]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medium.com [medium.com]
- 20. ccr.cancer.gov [ccr.cancer.gov]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. origene.com [origene.com]
Navigating the Kinome: A Comparative Guide to the Selectivity of Pyrazole-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, a deep understanding of kinase inhibitor selectivity is critical for advancing novel therapeutics. The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the nucleus of numerous inhibitors that target pivotal signaling kinases. However, the therapeutic window of these inhibitors is intrinsically linked to their selectivity profile, as off-target activities can result in unforeseen toxicities or beneficial polypharmacology. This guide offers a comparative analysis of the selectivity profiles of prominent pyrazole-based kinase inhibitors, substantiated by experimental data and detailed methodologies to inform discovery and development efforts.
Comparative Selectivity Profiles of Pyrazole Kinase Inhibitors
The inhibitory activity of pyrazole-based compounds against their primary targets and a broader panel of kinases reveals the diverse selectivity profiles achievable through modifications of the pyrazole core. The following tables summarize the inhibitory potency (IC50/Kᵢ) of selected pyrazole inhibitors, providing a snapshot of their on-target potency and off-target interactions.
Table 1: Selectivity Profile of Clinically Relevant Pyrazole Kinase Inhibitors
| Inhibitor | Primary Target(s) | Kᵢ / IC₅₀ (nM) | Select Off-Target Kinases | Kᵢ / IC₅₀ (nM) | Kinase Panel Size |
| Ruxolitinib | JAK1, JAK2 | 3.3, 2.8 | TYK2 | 19 | >50[1] |
| JAK3 | 428 | ||||
| Barasertib (AZD1152-HQPA) | Aurora B | 0.36 (Kᵢ) | Aurora A | 1369 (Kᵢ) | 50[1] |
| Afuresertib (GSK2110183) | AKT1 | 0.08 (Kᵢ) | AKT2 | 2 (Kᵢ) | Not specified |
| AKT3 | 2.6 (Kᵢ) |
Note: Data is compiled from various sources and direct comparison should be approached with caution due to differing experimental conditions.
Table 2: Comprehensive Kinome Profiling of Exemplary Pyrazole-Based Inhibitor Series
The following data is derived from large-scale kinase profiling studies, offering a broader view of selectivity.
Pyrrolo[3,4-c]pyrazole Compound 39 [2]
| Target Kinase | EC₅₀ (nM) in cell lysate |
| GSK3α | 99 |
| GSK3β | 57 |
| CDK2 | 4500 |
| CSNK2A1-3 | 19000 |
This compound was profiled against 217 human kinases, demonstrating high selectivity for GSK3 isoforms.[2]
1H-Pyrazole Biaryl Sulfonamide Series (Representative Compound) [3]
| Target Kinase | % Inhibition at 100 nM |
| LRRK2 (and variants) | >80% |
| 6 other kinases | >80% |
This series was screened against 482 kinases, showing good selectivity for LRRK2 variants.[3]
Key Signaling Pathways Targeted by Pyrazole Inhibitors
To contextualize the selectivity data, it is crucial to understand the signaling pathways these inhibitors modulate. Below are simplified diagrams of key pathways frequently targeted by pyrazole-based inhibitors.
References
- 1. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 2. Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Selectivity: A Comparative Guide to the Cross-Reactivity of Substituted Pyrazole Compounds
For researchers, scientists, and drug development professionals, understanding the target selectivity of therapeutic candidates is a cornerstone of modern pharmacology. The substituted pyrazole scaffold, a privileged structure in medicinal chemistry, is at the heart of numerous approved drugs and clinical candidates. However, the inherent potential for off-target interactions necessitates a thorough evaluation of their cross-reactivity profiles. This guide provides a comparative analysis of the cross-reactivity of key substituted pyrazole compounds, supported by experimental data and detailed methodologies, to aid in the rational design and development of more selective therapeutics.
Substituted pyrazole derivatives have demonstrated a remarkable diversity of biological activities, targeting a wide array of proteins including kinases, cyclooxygenases (COXs), G-protein coupled receptors (GPCRs), and ion channels.[1][2][3][4] This versatility, while offering broad therapeutic potential, also presents a significant challenge in achieving target selectivity. Off-target effects can lead to unforeseen side effects or even contribute to the therapeutic profile through polypharmacology. Therefore, comprehensive cross-reactivity profiling is an indispensable step in the drug discovery and development pipeline.
Comparative Cross-Reactivity Profiles
The following tables summarize the inhibitory activities of prominent substituted pyrazole compounds against their primary targets and a selection of off-target proteins. This data, compiled from various studies, highlights the diverse selectivity profiles that can be achieved through structural modifications of the pyrazole core.
Kinase Inhibitor Cross-Reactivity
The pyrazole scaffold is a common feature in many kinase inhibitors. Their cross-reactivity is often assessed using large kinase panels.
Table 1: Selectivity Profile of Pyrazole-Based Kinase Inhibitors
| Compound | Primary Target(s) | IC50 (nM) | Key Off-Target(s) | IC50 (nM) | Reference(s) |
| Ruxolitinib | JAK1, JAK2 | ~3 | JAK3 | ~430 | [5] |
| Pirtobrutinib | BTK | - | >100-fold selectivity against ~350 kinases | - | [5] |
| Gandotinib | JAK2 | Potent | Selective against JAK3 | - | [5] |
| Afuresertib | Akt1 | 0.02 | Akt2, Akt3 | 2, 2.6 | [5] |
Note: "-" indicates that a specific IC50 value was not provided in the cited source, but the selectivity information was described.
Cross-Reactivity of Anti-Inflammatory Pyrazoles
Celecoxib, a well-known COX-2 inhibitor, has been studied for its off-target effects, particularly on kinases.
Table 2: Cross-Reactivity Profile of Celecoxib
| Target | IC50/Kᵢ | Comments | Reference(s) |
| COX-2 | 91 nM (IC50) | Primary target for anti-inflammatory effect. | [3] |
| COX-1 | 2800 nM (IC50) | Demonstrates ~30-fold selectivity for COX-2 over COX-1. | [3][4] |
| CYP1A2 | 25.4 µM (Kᵢ) | Moderate competitive inhibitor in vitro. | [1] |
| Prostaglandin E Synthase (PTGES) | Binding confirmed | A novel binding site identified. | [6] |
| AKT and ERK Signaling | Inhibition observed | Celecoxib can suppress the activation of these pathways. | [7] |
Cross-Reactivity of Pyrazole-Based GPCR Modulators
Rimonabant, a pyrazole derivative developed as a cannabinoid receptor 1 (CB1) antagonist, has been shown to interact with other GPCRs.
Table 3: Cross-Reactivity Profile of Rimonabant
| Target | Kᵢ (nM) | Comments | Reference(s) |
| Cannabinoid Receptor 1 (CB1) | 25 | Primary target; acts as an inverse agonist. | [3] |
| μ-Opioid Receptor (MOR) | >10,000 | Low affinity. | [3][4] |
| δ-Opioid Receptor (DOR) | >10,000 | Low affinity. | [3][4] |
| κ-Opioid Receptor (KOR) | >10,000 | Low affinity. | [3][4] |
Key Signaling Pathways
The cross-reactivity of substituted pyrazole compounds can impact multiple signaling pathways. Understanding these pathways is crucial for interpreting both on-target efficacy and potential off-target effects.
Overview of key signaling pathways modulated by substituted pyrazole compounds.
Experimental Protocols for Cross-Reactivity Profiling
A variety of robust experimental techniques are employed to determine the cross-reactivity of chemical compounds. Below are detailed protocols for two widely used methods.
Radioligand Competitive Binding Assay
This assay is a gold standard for quantifying the affinity of a compound for a specific receptor, often used for GPCRs and ion channels.
Objective: To determine the inhibitory constant (Kᵢ) of a test compound for a target receptor.
Principle: The assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to a receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can then be used to calculate the Kᵢ.
Materials:
-
Cell membranes or purified receptors expressing the target of interest.
-
Radiolabeled ligand (e.g., [³H]- or [¹²⁵I]-labeled).
-
Unlabeled test compound.
-
Assay buffer (specific to the receptor).
-
96-well filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the unlabeled test compound.
-
Incubation: In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, the cell membranes/receptors, and varying concentrations of the test compound. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).
-
Equilibrium: Incubate the plate at a specific temperature for a sufficient time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Add scintillation fluid to each well of the dried filter plate and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[8][9]
Workflow for a competitive radioligand binding assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.
Objective: To confirm the binding of a compound to its target protein in intact cells or cell lysates.
Principle: The binding of a ligand to a protein increases its thermal stability. In CETSA, cells or cell lysates are heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[2][4]
Materials:
-
Cultured cells or tissue samples.
-
Test compound and vehicle control (e.g., DMSO).
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.
-
Lysis buffer.
-
Thermal cycler or heating block.
-
Centrifuge.
-
SDS-PAGE and Western blotting reagents.
-
Antibody specific to the target protein.
Procedure:
-
Cell Treatment: Treat intact cells with the test compound or vehicle for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures for a short period (e.g., 3 minutes). Immediately cool the tubes on ice.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Aggregates: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using Western blotting or another suitable method.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to the right (higher temperature) in the compound-treated samples compared to the vehicle control indicates thermal stabilization and therefore target engagement.[10]
General workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
The substituted pyrazole scaffold remains a highly valuable framework in drug discovery, offering the potential to modulate a wide range of biological targets. However, this versatility underscores the critical importance of comprehensive cross-reactivity profiling. By employing a suite of robust experimental techniques and carefully analyzing the resulting data, researchers can gain a deeper understanding of the selectivity of their compounds. This knowledge is paramount for the development of safer and more effective therapeutics, enabling the scientific community to navigate the complex landscape of drug-target interactions with greater precision.
References
- 1. Celecoxib is a CYP1A2 inhibitor in vitro but not in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel pyrazole compounds for pharmacological discrimination between receptor-operated and store-operated Ca2+ entry pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and in Vitro Screening of Phenylbipyridinylpyrazole Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationship Study of Subtype-Selective Positive Modulators of KCa2 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rimonabant: From RIO to Ban - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of Pyrazole Derivatives
For researchers and professionals in drug development, understanding the metabolic stability of candidate compounds is a critical step in the journey from discovery to clinical application. Pyrazole derivatives, a prominent scaffold in medicinal chemistry, are no exception. Their metabolic fate significantly influences their pharmacokinetic profile, including bioavailability and half-life. This guide provides a comparative overview of the metabolic stability of pyrazole derivatives, supported by experimental data and detailed methodologies.
In Vitro Metabolic Stability Assessment
The primary method for evaluating the metabolic stability of pyrazole derivatives in early drug discovery is the liver microsomal stability assay .[1][2][3] This in vitro method measures the rate at which a compound is metabolized by enzymes present in liver microsomes, primarily Cytochrome P450 (CYP) enzymes, which are responsible for Phase I metabolism.[1][4] The key parameters derived from this assay are the in vitro half-life (t½) and the intrinsic clearance (CLint).[5][6][7]
A shorter half-life and higher intrinsic clearance generally indicate lower metabolic stability, suggesting that the compound may be rapidly cleared from the body. Conversely, a longer half-life and lower clearance suggest greater stability.
Comparative Metabolic Stability Data of Pyrazole Derivatives
The metabolic stability of pyrazole derivatives can be significantly influenced by the nature and position of substituents on the pyrazole ring and its appended functionalities. The following table summarizes in vitro metabolic stability data for a selection of pyrazole derivatives from published studies.
| Compound/Derivative Class | Key Structural Features | In Vitro System | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |
| Celecoxib | Diaryl pyrazole with sulfonamide | Human Liver Microsomes | - | - | [3] |
| Note: Primarily metabolized by CYP2C9. | |||||
| Biphenyl Pyrazoyl-Ureas | Biphenyl substituent on pyrazole-urea | Human Liver Microsomes | Limited metabolism reported for optimized compounds | - | [8] |
| 1,2,4-Oxadiazole-Bearing Pyrazoles | Bioisosteric replacement of ester with 1,2,4-oxadiazole | Mouse Liver S9 Fraction | > 90% remaining after 1h for most analogues | - | [9][10] |
| UNC10201652 | Triazinothienoisoquinoline-pyrazole | Human Liver Microsomes | 28.8 | 48.1 | [11] |
| Mouse Liver Microsomes | 12.0 | 115 | [11] | ||
| Rat Liver Microsomes | 7.14 | 194 | [11] |
Note: Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Structure-Activity Relationships in Metabolic Stability
The collected data and literature suggest several structure-activity relationships (SAR) for the metabolic stability of pyrazole derivatives:
-
Substitution Pattern: The position and nature of substituents on the pyrazole ring are critical. For instance, in a series of FLT3 inhibitors, N-phenyl substitution on the pyrazole ring generally conferred better activity, which can be linked to metabolic stability.[8]
-
Bioisosteric Replacement: Replacing metabolically liable groups, such as esters, with more stable bioisosteres, like 1,2,4-oxadiazoles, has been shown to significantly improve metabolic stability.[9][10]
-
Blocking Metabolic Hotspots: Identifying and modifying sites on the molecule that are prone to metabolism (metabolic hotspots) can enhance stability. This often involves introducing steric hindrance or replacing labile functional groups.
Experimental Protocol: Liver Microsomal Stability Assay
The following is a generalized protocol for determining the metabolic stability of a pyrazole derivative using liver microsomes.
1. Reagents and Materials:
-
Test pyrazole derivative
-
Pooled liver microsomes (human, rat, or mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[12]
-
Positive control compounds (e.g., compounds with known high and low clearance)
-
Acetonitrile (ice-cold, for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
2. Assay Procedure:
-
Preparation: Prepare stock solutions of the test compound and positive controls, typically in DMSO. Further dilute to the final working concentration in the assay buffer.[12][13]
-
Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine the liver microsomes and the test compound in the phosphate buffer. Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).[13][14]
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system to the incubation mixture.[4]
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture.[4][5]
-
Reaction Termination: Immediately stop the reaction in the collected aliquots by adding ice-cold acetonitrile.[5][14] This step also serves to precipitate the microsomal proteins.
-
Sample Processing: Centrifuge the terminated samples to pellet the precipitated proteins.[14]
-
Analysis: Transfer the supernatant, containing the remaining parent compound, to a new plate or vials. Add the internal standard and analyze the samples by LC-MS/MS to quantify the concentration of the test compound at each time point.[12]
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining test compound against time.
-
The slope of the linear portion of this plot gives the rate constant of elimination (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration) .[6]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical liver microsomal stability assay.
Signaling Pathway of CYP-Mediated Metabolism
The metabolism of pyrazole derivatives in liver microsomes is primarily carried out by the Cytochrome P450 enzyme system. The catalytic cycle of CYP enzymes is a key signaling pathway in drug metabolism.
Conclusion
The metabolic stability of pyrazole derivatives is a multifaceted property governed by their chemical structure. In vitro assays, particularly with liver microsomes, provide essential data for ranking and optimizing compounds during drug discovery. By understanding the structure-activity relationships and employing detailed experimental protocols, researchers can design pyrazole derivatives with improved pharmacokinetic profiles, ultimately increasing the likelihood of developing successful therapeutic agents.
References
- 1. Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Celecoxib - Wikipedia [en.wikipedia.org]
- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. enamine.net [enamine.net]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. scialert.net [scialert.net]
- 14. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
A Head-to-Head Comparison of Pyrazole-Based COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of prominent pyrazole-based cyclooxygenase-2 (COX-2) inhibitors. The following sections detail their relative performance, supported by experimental data, to assist in research and development decisions.
Introduction to Pyrazole-Based COX-2 Inhibitors
Pyrazole derivatives represent a significant class of non-steroidal anti-inflammatory drugs (NSAIDs) designed to selectively inhibit the COX-2 enzyme.[1][2] The therapeutic action of these NSAIDs is primarily based on their ability to block COX-2, which is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[3][4] Unlike the constitutively expressed COX-1 isoform, which is involved in homeostatic functions such as protecting the gastric mucosa, COX-2 is inducible and its expression is upregulated at sites of inflammation.[5] By selectively targeting COX-2, these inhibitors aim to provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[3] This guide focuses on a head-to-head comparison of key pyrazole-based COX-2 inhibitors used in both human and veterinary medicine.
Quantitative Performance Data
The following tables summarize the in vitro potency and selectivity of major pyrazole-based COX-2 inhibitors. The data is primarily derived from human and canine whole blood assays, which are considered to provide a physiologically relevant environment for assessing COX inhibition.
Human Therapeutics
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) |
| Celecoxib | 15 | 0.04 | 375 |
| Rofecoxib | >50 | 0.018 | >2777 |
| Etoricoxib | 162 | 0.47 | 344 |
Note: Higher selectivity ratios indicate greater selectivity for COX-2 over COX-1.
Veterinary Therapeutics (Canine)
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) |
| Deracoxib | - | - | 25.67[6] |
| Firocoxib | 56 | 0.16 | 384[6][7] |
| Mavacoxib | - | - | Potency ratio (IC20COX-1:IC80COX-2) is approx. 2:1 |
Note: Direct IC50 values for Deracoxib and Mavacoxib were not consistently available in the reviewed literature; selectivity is presented as reported ratios.
Pharmacokinetic Profiles
A summary of key pharmacokinetic parameters for these inhibitors is provided below. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion of these drugs, which in turn influences their dosing regimens and duration of action.
Human Therapeutics
| Drug | Bioavailability | Time to Peak Concentration (Tmax) | Elimination Half-Life | Metabolism |
| Celecoxib | Not determined | ~3 hours[8] | ~11.2 hours[9] | Primarily hepatic (CYP2C9)[8][10] |
| Rofecoxib | ~93%[5][11] | 2-9 hours[11] | ~17 hours[5] | Hepatic (cytosolic reductases)[11] |
| Etoricoxib | ~100% | ~1 hour[12] | ~22 hours[13] | Primarily hepatic (CYP3A4)[12] |
Veterinary Therapeutics (Canine)
| Drug | Bioavailability | Time to Peak Concentration (Tmax) | Elimination Half-Life | Metabolism |
| Deracoxib | - | - | ~3 hours[14] | Hepatic |
| Firocoxib | ~38% (fasted) | 1.25 hours[7] | ~7.8 hours[15] | Hepatic[15] |
| Mavacoxib | 46.1% (fasted), 87.4% (fed)[1][16] | - | 16.6 days (young healthy dogs), 44 days (osteoarthritic dogs)[16][17] | Primarily excreted unchanged in feces[17][18] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Prostaglandin Biosynthesis Pathway and COX-2 Inhibition.
Caption: Experimental Workflow for In Vitro COX Inhibition Assay.
Experimental Protocols
In Vitro COX-1 and COX-2 Inhibition Assay (Whole Blood Method)
This protocol outlines a common method for determining the inhibitory potency (IC50) of compounds against COX-1 and COX-2 in a physiologically relevant matrix.[19][20]
Materials:
-
Freshly drawn human or canine whole blood
-
Test compounds (pyrazole-based COX-2 inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Lipopolysaccharide (LPS) for COX-2 induction
-
Vacutainers with and without anticoagulant (e.g., heparin)
-
Enzyme-linked immunosorbent assay (ELISA) kits for Thromboxane B2 (TxB2) and Prostaglandin E2 (PGE2)[21][22]
-
Standard laboratory equipment (centrifuge, incubator, microplate reader)
Procedure:
COX-1 Activity Assay:
-
Aliquots of whole blood without anticoagulant are dispensed into tubes containing various concentrations of the test inhibitor or vehicle control.
-
The tubes are incubated at 37°C for 1 hour to allow for blood clotting, which stimulates platelet COX-1 activity.
-
Following incubation, the samples are centrifuged to separate the serum.
-
The concentration of TxB2, a stable metabolite of the COX-1 product thromboxane A2, is quantified in the serum using a specific ELISA kit.[23]
COX-2 Activity Assay:
-
Aliquots of heparinized whole blood are pre-incubated with the test inhibitor or vehicle control.
-
LPS is added to the blood samples to induce the expression of COX-2 in monocytes.
-
The samples are then incubated at 37°C for 24 hours.
-
After incubation, the blood is centrifuged to obtain plasma.
-
The concentration of PGE2, a primary product of COX-2 activity in this system, is measured in the plasma using a specific ELISA kit.[24][25]
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The selectivity ratio is calculated by dividing the IC50 for COX-1 by the IC50 for COX-2.
Concluding Remarks
The pyrazole-based COX-2 inhibitors discussed in this guide exhibit significant differences in their potency, selectivity, and pharmacokinetic profiles. For human therapeutics, rofecoxib and celecoxib have demonstrated high selectivity for COX-2. However, concerns regarding cardiovascular adverse events have led to the withdrawal of rofecoxib from the market and stringent warnings for celecoxib.[2] Etoricoxib also shows high selectivity and is used in many countries.
In the veterinary field, firocoxib stands out for its high COX-2 selectivity in dogs.[6] Mavacoxib is notable for its exceptionally long half-life, allowing for infrequent dosing.[16][17] Deracoxib is also a selective COX-2 inhibitor used for pain management in dogs.
The choice of a specific pyrazole-based COX-2 inhibitor for research or therapeutic development should be guided by a thorough evaluation of its performance characteristics, as outlined in this guide, in the context of the specific application and target species. The provided experimental protocols offer a framework for conducting comparative studies to further elucidate the nuanced differences between these compounds.
References
- 1. zoetis.com.br [zoetis.com.br]
- 2. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- 5. Rofecoxib - Wikipedia [en.wikipedia.org]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. ec.europa.eu [ec.europa.eu]
- 8. ClinPGx [clinpgx.org]
- 9. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rofecoxib: an update on physicochemical, pharmaceutical, pharmacodynamic and pharmacokinetic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical pharmacokinetic and pharmacodynamic profile of etoricoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Deracoxib - Wikipedia [en.wikipedia.org]
- 15. drugs.com [drugs.com]
- 16. The pharmacokinetics of mavacoxib, a long-acting COX-2 inhibitor, in young adult laboratory dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacokinetics, pharmacodynamics, toxicology and therapeutics of mavacoxib in the dog: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. avmajournals.avma.org [avmajournals.avma.org]
- 20. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. raybiotech.com [raybiotech.com]
- 22. cloud-clone.com [cloud-clone.com]
- 23. elkbiotech.com [elkbiotech.com]
- 24. file.elabscience.com [file.elabscience.com]
- 25. An ELISA for PGE2 utilizing monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Molecular Maze: A Comparative Guide to the Validation of 3D-QSAR Models for Novel Pyrazole Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 3D-Quantitative Structure-Activity Relationship (3D-QSAR) model validation for novel pyrazole derivatives, supported by experimental data and detailed methodologies. We delve into the critical validation parameters and workflows that underpin the predictive power of these computational models in modern drug discovery.
The development of novel therapeutics increasingly relies on computational methods to accelerate the identification and optimization of lead compounds. Among these, 3D-QSAR models have emerged as a powerful tool to understand the relationship between the three-dimensional properties of molecules and their biological activity. Pyrazole derivatives, a class of heterocyclic compounds, are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including as anticancer, antimicrobial, and enzyme inhibitory agents.[1][2] The robust validation of 3D-QSAR models for these derivatives is paramount to ensure their predictive accuracy and reliability in guiding the synthesis of more potent and selective drug candidates.
Comparative Analysis of 3D-QSAR Model Validation
The validation of a 3D-QSAR model is a multi-faceted process that involves several statistical metrics to assess its internal consistency and predictive ability on external datasets. The most common approaches for developing these models for pyrazole derivatives are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).[1][3] CoMFA calculates steric and electrostatic fields, while CoMSIA provides a more nuanced view by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.[3]
Below is a summary of validation parameters from recent studies on 3D-QSAR models for various pyrazole derivatives.
| Target/Activity | 3D-QSAR Model | Training Set Size | Test Set Size | q² (LOO-CV) | r² (Non-CV) | Predictive r² (r²_pred) | Reference |
| α-Glucosidase Inhibitors | C model (Gaussian-based) | 55 | Not specified | 0.66 | 0.77 | 0.81 (Pearson R) | [4] |
| RET Kinase Inhibitors | CoMFA | 27 | 8 | Not specified | Not specified | Not specified | [3] |
| RET Kinase Inhibitors | CoMSIA | 27 | 8 | Not specified | Not specified | Not specified | [3] |
| Antimicrobial Agents | CoMFA | Not specified | Not specified | Not specified | Not specified | Not specified | [1] |
| Antimicrobial Agents | CoMSIA | Not specified | Not specified | Not specified | Not specified | Not specified | [1] |
| EGFR Kinase Inhibitors | CoMFA | Not specified | 7 | 0.644 | 0.862 | Not specified | [5][6] |
| EGFR Kinase Inhibitors | CoMSIA | Not specified | 7 | 0.740 | 0.851 | Not specified | [5][6] |
| EGFR Inhibitors | 2D-QSAR | Not specified | Not specified | 0.9668 | 0.9816 | 0.721131 | [7] |
| EGFR Inhibitors | CoMFA_ES | Not specified | Not specified | 0.664 | 0.975 | Not specified | [7] |
| EGFR Inhibitors | CoMSIA_SHA | Not specified | Not specified | 0.614 | 0.938 | Not specified | [7] |
| Anti-tubercular Activity | AADHR_1 (Pharmacophore) | 47 | Not specified | 0.77 | 0.97 | Not specified | |
| TRAP1 Inhibitors | Atom-based | 70% of 34 | 30% of 34 | 0.57 | 0.96 | Not specified | [8] |
| AChE Inhibitors | GA-MLR (2D-QSAR) | Not specified | Not specified | Not specified | Not specified | Not specified | [9] |
| COX-II Inhibitors | Pharmacophore | Not specified | Not specified | Not specified | 0.958 | 0.852 | [10] |
Key Statistical Parameters Explained:
-
q² (Leave-One-Out Cross-Validation, LOO-CV): A measure of the internal predictive ability of the model. A q² value greater than 0.5 is generally considered indicative of a good model.[11]
-
r² (Non-Cross-Validated Correlation Coefficient): Represents the correlation between the experimental and predicted activities for the training set. A value closer to 1.0 indicates a better fit.
-
Predictive r² (r²_pred): The correlation coefficient for the external test set, which provides a measure of the model's ability to predict the activity of new, unseen compounds. An r²_pred value greater than 0.6 is desirable.[11]
Experimental Protocols for 3D-QSAR Model Validation
The development and validation of a robust 3D-QSAR model follow a systematic workflow. The following is a generalized protocol based on common practices reported in the literature.[3][12]
1. Dataset Preparation:
-
A dataset of pyrazole derivatives with their corresponding biological activities (e.g., IC50, Ki) is collected from the literature or experimental studies.[12]
-
The biological activity data is typically converted to a logarithmic scale (e.g., pIC50) to ensure a more linear relationship with the structural descriptors.[8]
-
The dataset is divided into a training set (typically 70-80% of the compounds) to build the model and a test set (20-30%) to validate its predictive power.[3][8]
2. Molecular Modeling and Alignment:
-
The 3D structures of all compounds in the dataset are sketched and optimized to their lowest energy conformation using molecular mechanics force fields.
-
A crucial step is the alignment of all molecules onto a common template. This is often achieved by aligning them to the most active compound in the series or by using a common substructure.[3]
3. 3D-QSAR Model Generation (CoMFA/CoMSIA):
-
The aligned molecules are placed in a 3D grid.
-
For CoMFA, steric (Lennard-Jones potential) and electrostatic (Coulomb potential) interaction energies are calculated at each grid point.[3]
-
For CoMSIA, in addition to steric and electrostatic fields, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor similarity indices are also calculated.[3]
-
Partial Least Squares (PLS) analysis is then used to derive a linear relationship between the calculated field values (independent variables) and the biological activities (dependent variable).[3]
4. Model Validation:
-
Internal Validation: Leave-One-Out (LOO) cross-validation is performed on the training set. In this process, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for all compounds in the training set to calculate the q² value.[11]
-
External Validation: The predictive ability of the generated model is assessed using the external test set. The model built using the training set is used to predict the activities of the compounds in the test set, and the predictive r² is calculated.[13]
-
Y-Randomization/Scrambling: The biological activity data is randomly shuffled multiple times, and a new QSAR model is developed for each shuffled dataset. A valid model should have significantly lower q² and r² values for the randomized data compared to the original data, ensuring that the original model is not due to chance correlation.[14]
Visualizing the Workflow and Biological Context
To better understand the logical flow of a 3D-QSAR study and the potential biological context of pyrazole derivatives, the following diagrams are provided.
Caption: A generalized workflow for the development and validation of 3D-QSAR models.
Caption: A hypothetical signaling pathway targeted by pyrazole kinase inhibitors.
Conclusion
The validation of 3D-QSAR models is a critical step in computational drug design, providing confidence in their predictive capabilities. For novel pyrazole derivatives, a combination of internal and external validation techniques, along with careful dataset preparation and molecular alignment, is essential for building robust and reliable models. The studies highlighted in this guide demonstrate the successful application of CoMFA and CoMSIA in elucidating the structure-activity relationships of pyrazole derivatives targeting a range of biological targets. By adhering to rigorous validation protocols, researchers can effectively leverage 3D-QSAR to guide the rational design of new, more potent therapeutic agents.
References
- 1. Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of novel pyrazole containing ɑ-glucosidase inhibitors: insight into pharmacophore, 3D-QSAR, virtual screening, and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2D and 3D-QSAR analysis of pyrazole-thiazolinone derivatives as EGFR kinase inhibitors by CoMFA and CoMSIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of 2D and 3D QSAR models of pyrazole derivatives as acetylcholine esterase inhibitors | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 10. researchgate.net [researchgate.net]
- 11. elearning.uniroma1.it [elearning.uniroma1.it]
- 12. 3D QSAR studies, pharmacophore modeling, and virtual screening of diarylpyrazole–benzenesulfonamide derivatives as a template to obtain new inhibitors, using human carbonic anhydrase II as a model protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of various methods for validity evaluation of QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Unveiling the Potential: New Pyrazole Compounds Demonstrate Superior Antitumor Activity Over Standard Drugs
For Immediate Release
A comprehensive analysis of newly synthesized pyrazole derivatives reveals significant advancements in antitumor efficacy, with several compounds exhibiting superior potency compared to established anticancer drugs such as Doxorubicin, Cisplatin, and Sorafenib across a range of cancer cell lines. This guide provides a detailed comparison of the cytotoxic activities, outlines the experimental methodologies employed, and visualizes the key signaling pathways targeted by these promising new agents.
Researchers in the field of oncology are constantly seeking more effective and less toxic therapeutic options. A growing body of evidence, detailed in this report, highlights a series of novel pyrazole compounds as frontrunners in this pursuit. These compounds have demonstrated remarkable antitumor activity in preclinical studies, suggesting a potential paradigm shift in cancer treatment. This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated overview of the current landscape of anticancer pyrazole derivatives.
Comparative Antitumor Activity: A Quantitative Overview
The antitumor potential of novel pyrazole compounds has been rigorously benchmarked against standard chemotherapeutic agents. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, was determined across various human cancer cell lines. The data, summarized in the tables below, consistently show that several new pyrazole derivatives exhibit lower IC50 values than the standard drugs, indicating greater efficacy at lower concentrations.
| Compound ID | Cancer Cell Line | IC50 (µM) | Standard Drug | Standard Drug IC50 (µM) | Reference |
| Compound 43 | MCF-7 (Breast) | 0.25 | Doxorubicin | 0.95 | [1] |
| Compound 41 | MCF-7 (Breast) | 1.937 (µg/mL) | Doxorubicin | 4.162 (µg/mL) | [1] |
| Compound 41 | HepG2 (Liver) | 3.695 (µg/mL) | Doxorubicin | 3.832 (µg/mL) | [1] |
| Compound 42 | HCT-116 (Colon) | 2.914 (µg/mL) | Doxorubicin | 3.676 (µg/mL) | [1] |
| Compound 25 | HT29, PC3, A549, U87MG | 3.17 - 6.77 | Axitinib | Not specified | [1] |
| Compound 69 | EAC (Ascites) | 901.3 | Not specified | 1954.4 | [1] |
| Compound 15 | MCF-7 (Breast) | 0.042 | CA-4 | Not specified | [2] |
| Compound 59 | HepG2 (Liver) | 2 | Cisplatin | 5.5 | [2] |
| Compounds 33 & 34 | HCT116, MCF7, HepG2, A549 | < 23.7 | Doxorubicin | 24.7 - 64.8 | [2] |
| Compound 7a | HepG2 (Liver) | 6.1 | Doxorubicin | 24.7 | [3] |
| Compound 7b | HepG2 (Liver) | 7.9 | Doxorubicin | 24.7 | [3] |
| Various | MCF-7 (Breast) | 10.6 - 63.7 | Doxorubicin | 64.8 | [3] |
| Compound 7d | MGC-803 (Gastric) | 15.43 | Not specified | Not specified | [4] |
| Compound 7f | MGC-803 (Gastric) | 20.54 | Not specified | Not specified | [4] |
| Compound 11 | U251 (Glioblastoma) | 11.9 | Not specified | Not specified | [5] |
| Compound 11 | AsPC-1 (Pancreatic) | 16.8 | Not specified | Not specified | [5] |
| CF-6 | A-549 (Lung) | 12.5 | Doxorubicin | 0.3 | [6] |
| Compound 5b | K562 (Leukemia) | 0.021 | ABT-751 | Not specified | [7] |
| Compound 5b | A549 (Lung) | 0.69 | ABT-751 | Not specified | [7] |
| Compound 4a | K562 (Leukemia) | 0.26 | ABT-751 | Not specified | [7] |
| Compound 4a | A549 (Lung) | 0.19 | ABT-751 | Not specified | [7] |
Experimental Protocols
The following section details the methodologies used to evaluate the antitumor activity of the novel pyrazole compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4][6][7][8]
-
Cell Seeding: Human cancer cell lines were seeded in 96-well plates and allowed to adhere for 24 hours.[9]
-
Compound Treatment: Cells were then treated with various concentrations of the pyrazole compounds or a standard drug (e.g., Doxorubicin) and incubated for a specified period (typically 48-72 hours).
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL) was added to each well and incubated for an additional 4 hours at 37°C.[9]
-
Formazan Solubilization: The resulting formazan crystals were dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) was calculated from the dose-response curves.
Apoptosis Assays
To determine if the observed cytotoxicity was due to the induction of programmed cell death (apoptosis), various assays were employed.
-
Annexin V/Ethidium Homodimer III Staining: This method distinguishes between early apoptotic, late apoptotic, and necrotic cells.[5] Cells are stained with Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, and ethidium homodimer III, which enters cells with compromised membranes (late apoptosis/necrosis). Stained cells are then visualized by fluorescence microscopy.[5]
-
TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. This is achieved by enzymatically labeling the free 3'-OH termini of DNA strand breaks with modified nucleotides, which can then be visualized.
-
Caspase Activity Assays: The activation of caspases, a family of proteases, is a key event in the apoptotic cascade.[10] Assays are available to measure the activity of specific caspases (e.g., caspase-3) or to detect their cleaved (active) forms.[10][11]
-
Western Blot Analysis: The expression levels of key apoptosis-regulating proteins, such as p53, p21, Bcl-2, and Bax, can be evaluated by Western blot analysis to elucidate the molecular mechanisms of apoptosis induction.[12][13]
In Vivo Tumor Models
Promising compounds identified from in vitro screening are often further evaluated in in vivo animal models to assess their efficacy in a more complex biological system.[14][15][16]
-
Human Tumor Xenografts: This widely used model involves the transplantation of human tumor cells or tissues into immunodeficient mice (e.g., nude mice).[14][16] The growth of the resulting tumors can be monitored over time following treatment with the test compounds.[15]
-
Genetically Engineered Mouse Models (GEMMs): These models involve mice that are genetically modified to spontaneously develop specific types of cancer, providing a model that more closely mimics human disease.[17]
Mechanism of Action: Targeting Key Cancer Signaling Pathways
Many of the newly developed pyrazole derivatives exert their potent anticancer effects by targeting critical signaling pathways that are often dysregulated in cancer.[1][18][19] Understanding these mechanisms is crucial for the rational design of next-generation cancer therapeutics.
The PI3K/Akt/mTOR and MAPK/ERK pathways are central to cell proliferation, survival, and angiogenesis. Several pyrazole compounds have been identified as potent inhibitors of key kinases within these pathways, such as PI3K and CDK2.[1][13][20]
Another important mechanism of action for some pyrazole derivatives is the inhibition of tubulin polymerization.[1][2][7] Tubulin is a crucial component of microtubules, which are essential for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis.
Conclusion and Future Directions
The data presented in this guide strongly support the continued investigation of novel pyrazole derivatives as a promising new class of anticancer agents. Their superior potency compared to some standard drugs in preclinical models is a significant finding that warrants further exploration. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their efficacy and selectivity, as well as conducting comprehensive in vivo studies to evaluate their safety and pharmacokinetic profiles. The diverse mechanisms of action exhibited by these compounds, including the targeting of key signaling pathways and the disruption of microtubule dynamics, offer multiple avenues for the development of innovative and effective cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and biological evaluation of novel pyrazoline derivatives containing indole skeleton as anti-cancer agents targeting topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Characterization and Anticancer Evaluation of Novel Analogues of Pyrazoles - ProQuest [proquest.com]
- 7. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]
- 8. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. blog.cellsignal.com [blog.cellsignal.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iv.iiarjournals.org [iv.iiarjournals.org]
- 16. ijpbs.com [ijpbs.com]
- 17. Frontiers | Patient-derived cancer models: Valuable platforms for anticancer drug testing [frontiersin.org]
- 18. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Pyrazole Analogues in Kinase Active Sites: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various pyrazole analogues as kinase inhibitors, supported by experimental and computational data. Pyrazole-containing compounds have emerged as a significant class of kinase inhibitors due to their structural similarities to the hinge region of ATP-binding sites in kinases.[1][2][3][4][5] This guide summarizes their binding affinities and inhibitory concentrations against various kinases, details the methodologies for computational docking studies, and visualizes key concepts in kinase inhibition.
Data Presentation: A Comparative Overview of Pyrazole Analogues
The following tables summarize the in silico docking scores and in vitro biological activities of selected pyrazole analogues against various protein kinases. This data, compiled from multiple studies, offers a comparative perspective on the potency and selectivity of these compounds.
Table 1: Molecular Docking Scores of Pyrazole Analogues against Various Kinases
| Compound ID/Reference | Target Kinase | Docking Score (kcal/mol) | Software Used | PDB ID of Kinase |
| Compound 25[6] | RET Kinase | -7.14 | Not Specified | Not Specified |
| Compound 1b [7][8] | VEGFR-2 | -10.09 (kJ/mol) | AutoDock 4.2 | 2QU5 |
| Compound 1d [7][8] | Aurora A | -8.57 (kJ/mol) | AutoDock 4.2 | 2W1G |
| Compound 2b [7][8] | CDK2 | -10.35 (kJ/mol) | AutoDock 4.2 | 2VTO |
| Compound 5 [9] | PI3K | -7.85 | Schrodinger 2016 | Not Specified |
| Compound 3 [9] | PI3K | -7.17 | Schrodinger 2016 | Not Specified |
| AMG-319 (Reference)[9] | PI3K | -4.36 | Schrodinger 2016 | Not Specified |
| PI-103 (Reference)[9] | PI3K | -6.83 | Schrodinger 2016 | Not Specified |
Table 2: In Vitro Inhibitory Activity of Pyrazole Analogues against Various Kinases
| Compound ID/Reference | Target Kinase | IC50/Ki | Assay Type |
| Compound 32 [4] | JAK3 | 1.5 nM (IC50) | Not Specified |
| Afuresertib[10] | Akt1 | 0.08 nM (Ki) | Not Specified |
| Compound 2 [10] | Akt1 | 1.3 nM (IC50) | Not Specified |
| Compound 8 [10] | Aurora A/B | 35 nM / 75 nM (IC50) | Not Specified |
| Compound 6 [11][12] | AKT1, AKT2, BRAF V600E, EGFR, p38α, PDGFRβ | >94% inhibition at 100 µM | Radiometric or ADP-Glo |
| Chloroacetamide (40 )[13] | COX-2 | 20 nM (IC50) | Not Specified |
| Acetamide morpholine (41 )[13] | COX-2 | 34 nM (IC50) | Not Specified |
Experimental Protocols: A Guide to Molecular Docking
Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecule (receptor). The following is a generalized protocol for performing molecular docking studies with pyrazole analogues, based on methodologies reported in the literature.[7][14]
1. Preparation of the Receptor (Kinase) Structure:
-
Obtain Protein Structure: The three-dimensional structure of the target kinase is typically downloaded from the Protein Data Bank (PDB).
-
Pre-processing: The raw PDB file is prepared by removing water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding site.
-
Protonation: Hydrogen atoms are added to the protein structure, which is a critical step for accurate modeling of hydrogen bonds.
-
Charge Assignment: Appropriate atomic charges (e.g., Kollman charges) are assigned to the protein atoms.
2. Preparation of the Ligand (Pyrazole Analogue) Structure:
-
2D to 3D Conversion: The 2D structure of the pyrazole analogue is drawn using a chemical drawing tool and then converted to a 3D structure.
-
Energy Minimization: The 3D structure of the ligand is energy-minimized to obtain a stable, low-energy conformation.
-
Charge and Torsion Assignment: Gasteiger charges are typically assigned to the ligand atoms, and rotatable bonds are defined to allow for conformational flexibility during docking.
3. Docking Simulation:
-
Grid Box Definition: A grid box is defined around the active site of the kinase. This box specifies the search space for the docking algorithm.
-
Docking Algorithm: A docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock, is employed to explore different conformations and orientations of the ligand within the defined grid box.[7]
-
Scoring Function: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each docked pose. The pose with the lowest binding energy is generally considered the most favorable.
4. Analysis of Results:
-
Binding Mode Analysis: The predicted binding mode of the most potent pyrazole analogues is analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues in the kinase active site.
-
Comparison with Experimental Data: The docking scores and predicted binding modes are correlated with experimental data (e.g., IC50 values) to validate the computational model.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the study of pyrazole analogues as kinase inhibitors.
Caption: A simplified diagram of a generic kinase signaling pathway.
Caption: Competitive inhibition of a kinase by a pyrazole analogue.
Caption: A flowchart outlining the key steps in a molecular docking study.
References
- 1. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives [mdpi.com]
- 13. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal Protocol for (4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine
This guide provides comprehensive procedures for the safe disposal of (4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine, ensuring the safety of laboratory personnel and compliance with environmental regulations. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is mandated, treating it as a hazardous chemical waste. This protocol is based on best practices for handling analogous chemical structures, including pyrazole derivatives and aromatic amines.
I. Hazard Assessment and Waste Profile
The chemical structure of this compound incorporates a pyrazole ring and a phenylmethanamine group. Pyrazole derivatives are known for a wide range of pharmacological activities and should be handled with care to avoid potential biological effects. Aromatic amines as a class can present various hazards. Therefore, this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.
Key Hazard Considerations:
-
Skin and Eye Irritation: Similar compounds can cause skin and serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
-
Potential for Allergic Reaction: Some related compounds may cause an allergic skin reaction.[2]
II. Personal Protective Equipment (PPE)
When handling this compound for disposal, the following personal protective equipment is mandatory:
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory | Use in a well-ventilated area or under a fume hood. If dusts are generated, a respirator may be required. |
III. Disposal Workflow
The following diagram outlines the step-by-step process for the proper disposal of this compound.
IV. Detailed Experimental Protocols for Disposal
1. Waste Segregation:
-
Solid Waste: All solid materials contaminated with this compound, such as weighing paper, contaminated gloves, and bench protectors, must be collected in a designated hazardous solid waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a dedicated hazardous liquid waste container. Do not mix with other waste streams like halogenated solvents unless approved by your institution's Environmental Health & Safety (EHS) department.[3]
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.
2. Container Selection and Labeling:
-
Container Choice: Use only containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the name of the principal investigator, the laboratory location, and the date when waste accumulation began.
3. Storage and Pickup:
-
Storage: Waste containers should be kept closed when not in use and stored in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and incompatible chemicals.
-
Pickup: Once the container is full or reaches the institutional time limit for storage, arrange for its collection by your EHS department or a licensed hazardous waste disposal contractor.[3]
V. Spill and Emergency Procedures
In the event of a spill, the following procedures should be followed:
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated.
-
Wear Appropriate PPE: Before cleaning, don the appropriate personal protective equipment as outlined in Section II.
-
Containment and Cleanup: For a solid spill, carefully sweep up the material and place it in the designated hazardous waste container. For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and then place it in the waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
In case of personal exposure, follow these first-aid measures and seek immediate medical attention:
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
Ingestion: Rinse mouth and call a poison center or doctor.[4]
References
Personal protective equipment for handling (4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine
For Immediate Implementation: This guide furnishes critical safety and logistical information for the handling and disposal of (4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)methanamine. The following procedures are designed to provide researchers, scientists, and drug development professionals with a clear, step-by-step framework for safe laboratory operations. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach based on data from structurally related pyrazole and aminomethane compounds is mandated.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is essential to minimize exposure risk. The required PPE varies based on the specific laboratory activity being performed.
| Activity Level | Required Personal Protective Equipment |
| Low-Hazard Activities | - Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves |
| (e.g., handling sealed containers) | |
| Moderate-Hazard Activities | - Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile) |
| (e.g., weighing, preparing stock solutions) | |
| High-Hazard Activities | - Disposable, solid-front lab coat or gown- Chemical splash goggles and face shield- Double-gloving (nitrile)- Respiratory protection (N95 or higher) |
| (e.g., large-scale synthesis, potential for aerosolization) |
Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if they become contaminated.[1]
Operational Plan: Safe Handling Workflow
A systematic workflow is crucial for ensuring safety and preventing contamination during the handling of this compound. All operations with the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2]
Experimental Workflow Diagram
Caption: Step-by-step workflow for handling the compound.
Experimental Protocols:
-
Weighing the Solid Compound:
-
Don the appropriate PPE as specified in the table for moderate-hazard activities.[1]
-
Perform all weighing activities within a chemical fume hood or a balance enclosure to contain airborne particles.[1]
-
Use anti-static weighing paper or a tared container.[1]
-
Clean the spatula and weighing area with a solvent-moistened wipe (e.g., 70% ethanol) after use.[1]
-
Treat all disposable materials used in the process as contaminated waste.[1]
-
-
Preparing Stock Solutions:
-
Conduct all solution preparations within a certified chemical fume hood.[2]
-
Slowly add the solvent to the solid compound to prevent splashing.
-
If sonication is necessary, ensure the vial is securely capped and placed within a secondary container.
-
Clearly label the solution with the compound name, concentration, solvent, date, and your initials.
-
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance. Treat this compound as a hazardous chemical waste.[3]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of the target compound.
Disposal Protocols:
-
Waste Segregation:
-
Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container. The label must include the full chemical name and appropriate hazard warnings.[4]
-
Liquid Waste: Collect solutions containing the compound in a dedicated, leak-proof, and chemically compatible container. Do not overfill the container.[3]
-
Contaminated Materials: Any items grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should be placed in the solid waste container.[4]
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of all contents, and the approximate concentrations.[3]
-
Storage: Store sealed waste containers in a designated hazardous waste accumulation area within the laboratory.[4]
-
Disposal Request: Follow your institution's established procedures for hazardous waste pickup, which typically involves contacting the Environmental Health and Safety (EHS) department.[4]
-
Professional Disposal: The ultimate disposal of this compound should be handled by a licensed professional waste disposal company, with high-temperature incineration being the recommended method for similar compounds.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
